molecular formula C13H15FN2 B1503217 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole CAS No. 885271-69-2

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Cat. No.: B1503217
CAS No.: 885271-69-2
M. Wt: 218.27 g/mol
InChI Key: XBWJOPJIZCOVCS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C13H15FN2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopentyl-6-fluoro-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c1-9-12-7-6-10(14)8-13(12)16(15-9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWJOPJIZCOVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)F)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695817
Record name 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-69-2
Record name 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the construction of the core 6-fluoro-3-methyl-1H-indazole scaffold, followed by a regioselective N-alkylation to introduce the cyclopentyl moiety. This document delves into the mechanistic underpinnings of the selected reactions, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of therapeutic agents due to its ability to mimic the indole ring system and engage in various biological interactions.[1] Fluorination of these scaffolds can further enhance their pharmacological properties, such as metabolic stability and binding affinity. The target molecule, this compound, combines these features with an N-cyclopentyl group, a substituent known to modulate lipophilicity and receptor engagement. This guide elucidates a logical and well-precedented synthetic route to this compound, designed for reproducibility and scalability in a research or process development setting.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a convergent two-step sequence. This strategy allows for the independent preparation and purification of a key intermediate, ensuring a higher overall yield and purity of the final product.

Synthesis_Pathway cluster_0 Step 1: Indazole Core Formation cluster_1 Step 2: N-Cyclopentylation A 4-Fluoro-2-hydroxyacetophenone C 6-Fluoro-3-methyl-1H-indazole A->C Cyclization B Hydrazine Hydrate B->C E This compound C->E N-Alkylation D Cyclopentyl Bromide D->E F Sodium Hydride (NaH) in THF F->E

Caption: Synthesis of the indazole core.

The reaction proceeds via an initial condensation of hydrazine with the ketone of 4-fluoro-2-hydroxyacetophenone to form a hydrazone intermediate. This is followed by an intramolecular cyclization with the elimination of water, driven by the formation of the stable aromatic indazole ring system. The ortho-hydroxy group is a key participant in this cyclization process.

Experimental Protocol: Synthesis of 6-Fluoro-3-methyl-1H-indazole (3)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-hydroxyacetophenone154.1410.0 g0.0649
Hydrazine Hydrate (~64%)50.0610.0 mL~0.20
n-Butanol-50 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-hydroxyacetophenone (10.0 g, 0.0649 mol) and n-butanol (50 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add hydrazine hydrate (10.0 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold water with stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-fluoro-3-methyl-1H-indazole as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Rationale for Experimental Choices:

  • Solvent: n-Butanol is used as a high-boiling solvent to facilitate the dehydration and cyclization steps which require elevated temperatures.

  • Excess Hydrazine: A significant excess of hydrazine hydrate is used to drive the initial hydrazone formation to completion.

  • Work-up: Precipitation in water is an effective method for isolating the product from the high-boiling solvent and excess hydrazine.

Part 2: Regioselective N-Cyclopentylation

The final step in the synthesis is the attachment of the cyclopentyl group to the N-1 position of the indazole ring. The N-alkylation of indazoles can often lead to a mixture of N-1 and N-2 isomers. However, by carefully selecting the reaction conditions, a high degree of regioselectivity for the thermodynamically more stable N-1 isomer can be achieved. [2][3]The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity. [4][5]

Reaction Scheme and Mechanism

Caption: Regioselective N-Cyclopentylation.

The reaction is initiated by the deprotonation of the indazole N-H by sodium hydride to form the indazolide anion. This anion is a soft nucleophile and, under these conditions, preferentially attacks the cyclopentyl bromide at the N-1 position in an SN2 reaction to yield the desired product.

Experimental Protocol: Synthesis of this compound (5)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Fluoro-3-methyl-1H-indazole150.155.0 g0.0333
Sodium Hydride (60% dispersion in oil)24.001.60 g0.0400
Anhydrous Tetrahydrofuran (THF)-100 mL-
Cyclopentyl Bromide149.034.4 mL (5.96 g)0.0400

Procedure:

  • To a dry 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.60 g, 60% dispersion in oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-fluoro-3-methyl-1H-indazole (5.0 g, 0.0333 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C with stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (4.4 mL, 0.0400 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Partition the mixture between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Rationale for Experimental Choices:

  • Base and Solvent: The combination of sodium hydride and THF is critical for achieving high N-1 regioselectivity. THF is an aprotic solvent that does not interfere with the strong base, and NaH is a non-nucleophilic base that cleanly deprotonates the indazole. [2][6]* Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen, so an inert atmosphere is essential for safety and to ensure the reaction proceeds as intended.

  • Temperature Control: The initial deprotonation and the subsequent alkylation are performed at low temperatures to control the reaction rate and minimize potential side reactions.

  • Purification: Column chromatography is a standard and effective method for separating the desired N-1 alkylated product from any unreacted starting material, N-2 isomer, and other impurities.

Conclusion

The synthetic pathway detailed in this guide offers a robust and well-documented approach for the preparation of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs. The provided protocols are designed to be self-validating and are grounded in established, peer-reviewed chemical literature, ensuring a high degree of scientific integrity.

References

  • Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28217-28229. [Link]

  • Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Europe PMC. [Link]

  • Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Keating, J. J., & Alam, M. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

  • PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Tariq, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6432. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biological activity and developability. A significant determinant of a compound's success is its physicochemical profile. These intrinsic properties dictate how a molecule will behave in a biological system, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole , a substituted indazole of interest in medicinal chemistry.

Indazoles and their derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1][2] The specific substitutions on the indazole ring, in this case, a cyclopentyl group at the N1 position, a methyl group at C3, and a fluorine atom at C6, are designed to modulate the molecule's properties to achieve a desired biological effect and a favorable pharmacokinetic profile. Understanding the physicochemical characteristics of this particular analogue is therefore crucial for predicting its behavior and optimizing its potential as a therapeutic agent.

This document will first present the computationally predicted physicochemical properties of this compound to provide a foundational dataset. Subsequently, it will delve into the detailed experimental methodologies that are essential for the empirical validation of these properties. The guide will also touch upon a plausible synthetic route and the expected spectroscopic characteristics for the structural elucidation of this compound.

Predicted Physicochemical Properties of this compound

In the absence of extensive experimental data, in silico prediction tools offer a valuable first look at the likely physicochemical properties of a novel compound.[3] These predictions are derived from algorithms trained on large datasets of experimentally determined properties and can guide initial development and prioritization efforts. The predicted properties for this compound are summarized in the table below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₃H₁₅FN₂Defines the elemental composition.
Molecular Weight 218.27 g/mol Influences absorption and distribution; values <500 Da are generally preferred for oral bioavailability.[4]
logP (Octanol/Water Partition Coefficient) 3.5 - 4.5A measure of lipophilicity, which affects permeability, solubility, and metabolic stability. A balanced logP is crucial for drug-likeness.
Aqueous Solubility (logS) -4.0 to -5.0Indicates the concentration at which the compound dissolves in water. Poor solubility can hinder absorption and formulation.
pKa (Acid Dissociation Constant) 1.0 - 2.0 (most basic)Predicts the ionization state of the molecule at different pH values, which impacts solubility, permeability, and receptor binding.
Topological Polar Surface Area (TPSA) ~20-30 ŲCorrelates with hydrogen bonding potential and is a good predictor of passive molecular transport through membranes.

Experimental Determination of Physicochemical Properties

While computational predictions are informative, experimental determination of physicochemical properties is the gold standard for accurate characterization of a drug candidate. The following sections detail the robust methodologies for measuring the key properties of this compound.

Aqueous Solubility: The Shake-Flask Method

Rationale: Aqueous solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Protocol:

  • An excess amount of solid this compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions).

  • The suspension is agitated in a constant temperature water bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is repeated at different pH values to determine the pH-solubility profile.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity: HPLC-based Determination of logP

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ADMET properties.[6] HPLC-based methods provide a rapid and reliable alternative to the traditional shake-flask method for logP determination.[7][8]

Protocol:

  • A reversed-phase HPLC column (e.g., C18) is used, where the stationary phase is nonpolar and the mobile phase is a polar mixture (e.g., water and an organic modifier like methanol or acetonitrile).

  • A series of standard compounds with known logP values are injected onto the column, and their retention times are measured.

  • A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

  • This compound is then injected under the same chromatographic conditions, and its retention time is measured.

  • The logP of the target compound is determined by interpolation from the calibration curve.

Caption: Workflow for HPLC-based logP Determination.

Acidity Constant (pKa) Determination

Rationale: The pKa value indicates the strength of an acidic or basic functional group and determines the extent of ionization at a given pH. This is crucial as the ionized state of a molecule affects its solubility and ability to cross biological membranes.[9] Potentiometric titration is a classic and accurate method for pKa determination.

Protocol:

  • A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

Synthesis and Structural Characterization

A plausible synthetic route to this compound would likely involve the N-alkylation of a pre-formed 6-fluoro-3-methyl-1H-indazole intermediate.

Synthesis_of_Target_Compound A 6-Fluoro-3-methyl-1H-indazole B Deprotonation with a suitable base (e.g., NaH) A->B C Reaction with cyclopentyl bromide B->C D This compound C->D

Sources

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole chemical structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Structural Elucidation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound, a substituted N-heterocyclic compound representative of scaffolds found in modern drug discovery.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental choices. We navigate the process from initial molecular formula determination by mass spectrometry to the complete assignment of atomic connectivity and regiochemistry using advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and final confirmation via single-crystal X-ray crystallography. Each protocol is presented as a self-validating system, emphasizing the synergy between orthogonal analytical techniques to ensure the highest degree of scientific integrity.

Introduction: The Analytical Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][3] The synthesis of substituted indazoles, such as this compound, often involves reactions that can yield multiple regioisomers. Specifically, alkylation of the indazole ring can occur at either the N-1 or N-2 position.[4] Distinguishing between these isomers is non-trivial and absolutely critical, as biological activity is typically dependent on the precise three-dimensional arrangement of the molecule.

Foundational Analysis: Molecular Formula and Purity

The first step in any structural elucidation is to determine the elemental composition and purity of the sample. High-Resolution Mass Spectrometry (HRMS) is the gold standard for the former, while a combination of techniques is used for the latter.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁴N = 14.00307 u, ¹⁹F = 18.99840 u). For the target molecule, C₁₃H₁₅FN₂, the expected monoisotopic mass is 218.1274. An experimental HRMS result within a narrow tolerance (typically < 5 ppm) provides strong evidence for this specific formula.

Trustworthiness: The protocol's validity is confirmed by using a known internal standard to calibrate the instrument immediately before the analysis, ensuring the mass accuracy of the measurement.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a standard calibrant solution (e.g., sodium trifluoroacetate).

  • Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Operate the instrument in positive ion mode, as the basic nitrogen atoms of the indazole ring are readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The protonated molecule [M+H]⁺ is the primary ion of interest.

  • Data Processing: Determine the experimental m/z of the [M+H]⁺ peak and use the instrument software to calculate the elemental composition that best fits the measured mass with the lowest error in parts per million (ppm).

Parameter Expected Value
Molecular Formula C₁₃H₁₅FN₂
Exact Mass 218.1274 u
[M+H]⁺ Ion 219.1352 u

Core Structural Assembly: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish their connectivity.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_conclusion Structural Conclusion H1 ¹H NMR (Proton Environment & Coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C{¹H} NMR (Carbon Count & Type) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environment) Structure Final Structure (C₁₃H₁₅FN₂) F19->Structure Confirms F-position COSY->Structure Assembles Skeleton HSQC->Structure Assembles Skeleton HMBC->Structure Assembles Skeleton

Caption: Integrated NMR workflow for structural determination.

¹H and ¹³C NMR: The Carbon-Proton Skeleton

Expertise & Causality: ¹H NMR provides information about the chemical environment and number of different types of protons, while their splitting patterns (multiplicity) reveal adjacent proton neighbors. ¹³C NMR indicates the number of unique carbon environments. The key to confirming the N-1 substitution lies in observing long-range correlations in a 2D HMBC experiment between the protons of the cyclopentyl group and the carbons of the indazole ring. Specifically, a correlation from the N-CH proton of the cyclopentyl ring to the C7a and C3a carbons of the indazole core is definitive proof of N-1 linkage.

Trustworthiness: The structural assignment is self-validating. The number of signals in the ¹H and ¹³C spectra must match the proposed structure. Furthermore, every correlation observed in 2D spectra (COSY, HSQC, HMBC) must be consistent with the final assigned structure. Any contradiction would invalidate the hypothesis.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Observe the integration, chemical shift (δ), and multiplicity (s, d, t, m, etc.) for each signal.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to observe a single peak for each unique carbon. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • COSY: Run a Correlation Spectroscopy experiment to identify proton-proton spin coupling networks (e.g., within the cyclopentyl ring and the aromatic system).

  • HSQC: Run a Heteronuclear Single Quantum Coherence experiment to identify all carbons that are directly attached to a proton.

  • HMBC: Run a Heteronuclear Multiple Bond Correlation experiment to identify 2- and 3-bond correlations between protons and carbons. This is crucial for connecting the different spin systems (e.g., linking the cyclopentyl group to the indazole core).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom(s)Predicted ¹H Shift (ppm), Mult.Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
3-CH₃ ~2.5 (s, 3H)~12C3, C3a
H4 ~7.5 (dd, 1H)~122 (d, J_CF)C3, C5, C7a
H5 ~6.8 (ddd, 1H)~110 (d, J_CF)C4, C6, C7
H7 ~7.2 (dd, 1H)~98 (d, J_CF)C5, C6, C7a
N-CH (C1') ~5.0 (quintet, 1H)~58C3a, C7a, C2', C5'
CH₂ (C2',5') ~2.2 (m, 4H)~33C1', C3', C4'
CH₂ (C3',4') ~1.8 (m, 4H)~26C1', C2', C5'
C3 -~1413-CH₃
C3a -~123H4, N-CH
C6 -~160 (d, ¹J_CF ≈ 245 Hz)H5, H7
C7a -~142H4, H5, N-CH

Note: Chemical shifts and coupling constants (J) are estimates based on related structures. d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, m = multiplet.[5][6][7]

¹⁹F NMR: The Fluorine Probe

Expertise & Causality: With a natural abundance of 100% and high gyromagnetic ratio, the ¹⁹F nucleus is a highly sensitive NMR probe. For this molecule, the fluorine at the C6 position will appear as a single resonance. Its multiplicity will be a "doublet of doublets" due to coupling to the adjacent H5 (³J_HF) and the meta-positioned H7 (⁴J_HF). The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing an additional layer of structural confirmation.[8][9] This technique is exceptionally clean as there are typically no other fluorine signals, eliminating background interference.[10]

Experimental Protocol: ¹⁹F NMR

  • Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency. A broadband probe is typically used.

  • Acquisition: Acquire a standard 1D ¹⁹F spectrum. No deuterated solvent is strictly necessary if a field lock is not required for a quick scan, but it is typically run on the same sample used for ¹H/¹³C NMR.

  • Data Processing: Reference the spectrum to an external standard like CFCl₃ (0 ppm). Observe the chemical shift and coupling pattern.

Corroborative Analysis: Mass Spectrometry Fragmentation

While HRMS gives the molecular formula, analyzing the fragmentation pattern from techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides "puzzle pieces" that support the proposed structure.

Expertise & Causality: The fragmentation of N-alkylated indazoles in a mass spectrometer often follows predictable pathways. For this compound, the most likely fragmentation events would be:

  • Alpha-cleavage: Loss of a propyl or butyl radical from the cyclopentyl ring.

  • Loss of the entire N-substituent: Cleavage of the N-C bond to lose a cyclopentyl radical (loss of 69 Da), resulting in a stable fluoro-methyl-indazole cation.

  • Retro-Diels-Alder (RDA)-type fragmentation of the cyclopentyl ring.

Observing a prominent peak at m/z 149, corresponding to the [M - C₅H₉]⁺ fragment, would strongly support the N-cyclopentyl substitution.[11][12]

Experimental Protocol: MS/MS Fragmentation Analysis

  • Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization: Generate the [M+H]⁺ precursor ion using ESI.

  • Isolation: Isolate the precursor ion (m/z 219.1) in the first mass analyzer.

  • Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon) in a collision cell (CID).

  • Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

Definitive Proof: Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides a three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with extremely high precision.[13]

Expertise & Causality: This technique relies on growing a high-quality single crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the X-rays in a unique pattern. This pattern is mathematically deconvoluted to generate a model of the atomic arrangement in the crystal lattice.[14] This method will unequivocally distinguish between the N-1 and N-2 isomers and provide invaluable data on the molecule's conformation.[15][16][17]

Workflow for X-ray Crystallography

Caption: The experimental workflow for X-ray crystallography.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a saturated solution, vapor diffusion, or solvent layering.

  • Data Collection: Mount a suitable crystal on a goniometer head in a single-crystal X-ray diffractometer. Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibration.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software (e.g., SHELX).[18] The initial electron density map is used to build a molecular model, which is then refined against the experimental data to achieve the best possible fit.

  • Validation: The final structure is validated using metrics like R-factors and by checking for any inconsistencies in the crystallographic information file (CIF).

Conclusion: A Unified Structural Assignment

References

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  • Al-Majid, A. M. et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

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  • O'Donovan, D. H. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]

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1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole CAS number and registration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Executive Summary

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on the novel derivative, This compound , a compound of significant interest for its therapeutic potential. While a specific CAS registration number for this molecule is not publicly available at the time of this writing, indicating its status as a new chemical entity, this document provides a comprehensive overview of its proposed synthesis, methods for its characterization and registration, and its potential applications in drug discovery, drawing upon established knowledge of analogous indazole structures. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds. Their structure, featuring a fusion of benzene and pyrazole rings, makes them bioisosteres of indoles and a rich source of pharmacological innovation.[1] The versatility of the indazole ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[3][4] Several indazole-containing drugs, such as Niraparib and Pazopanib, have been approved for clinical use, underscoring the therapeutic importance of this molecular framework.[2]

The subject of this guide, this compound, incorporates several key features expected to modulate its biological activity: a cyclopentyl group at the N1 position, a fluorine atom at the 6-position, and a methyl group at the 3-position. The N1-substitution is a common strategy in the development of synthetic cannabinoids and other receptor agonists.[5] Fluorine substitution is a well-established method in medicinal chemistry to enhance metabolic stability and binding affinity. The C3-methylation can also influence the molecule's interaction with biological targets.

Physicochemical Properties and Proposed Registration

The initial step for any new chemical entity is the determination of its fundamental physicochemical properties and its formal registration.

Predicted Physicochemical Data

The following table summarizes the predicted properties for this compound.

PropertyPredicted Value
Molecular Formula C₁₃H₁₅FN₂
Molecular Weight 218.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)
Melting Point Not determined
Chemical Registration Workflow

The registration of a new chemical substance like this compound requires a systematic approach to establish its identity and purity. This process is essential for obtaining a CAS (Chemical Abstracts Service) number.

A Synthesis and Purification B Spectroscopic Analysis (NMR, MS) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Submission to CAS C->D E Assignment of CAS Number D->E

Caption: Workflow for the registration of a new chemical entity.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for indazole formation.[6]

Synthetic Scheme Overview

A Starting Material: 4-Fluoro-2-methylaniline B Intermediate 1: N-(4-Fluoro-2-methylphenyl)acetamide A->B Acetylation C Intermediate 2: 1-(2-Amino-5-fluorophenyl)ethanone B->C Fries Rearrangement D Intermediate 3: 1-(2-Amino-5-fluorophenyl)ethanone hydrazone C->D Hydrazine E Cyclization D->E F Final Product: 6-Fluoro-3-methyl-1H-indazole E->F G N-Alkylation with Cyclopentyl Bromide F->G H Target Molecule: This compound G->H

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-3-methyl-1H-indazole

A common route to 3-substituted indazoles involves the cyclization of a suitable hydrazone precursor.[2][7]

  • Acetylation of 4-fluoro-2-methylaniline: React 4-fluoro-2-methylaniline with acetic anhydride in the presence of a base to yield N-(4-fluoro-2-methylphenyl)acetamide.

  • Fries Rearrangement: Subject the acetamide to a Lewis acid-catalyzed Fries rearrangement to obtain 1-(2-amino-5-fluorophenyl)ethanone.

  • Hydrazone Formation: Treat the resulting aminoketone with hydrazine hydrate to form the corresponding hydrazone.

  • Oxidative Cyclization: The hydrazone can then be cyclized to 6-fluoro-3-methyl-1H-indazole using a suitable oxidizing agent.

Step 2: N-Alkylation

  • Deprotonation: Treat the synthesized 6-fluoro-3-methyl-1H-indazole with a strong base, such as sodium hydride, in an aprotic solvent like DMF to generate the indazolide anion.

  • Alkylation: Add cyclopentyl bromide to the reaction mixture and stir at room temperature to facilitate the N-alkylation, yielding the final product, this compound.

  • Purification: The crude product should be purified using column chromatography.

Potential Biological Activity and Applications

The structural motifs within this compound suggest several potential therapeutic applications.

Anticancer Potential

Many indazole derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[8] The subject molecule could potentially inhibit kinases involved in cancer cell proliferation and survival.

Indazole_Derivative 1-Cyclopentyl-6-fluoro- 3-methyl-1H-indazole Kinase Protein Kinase (e.g., TYK2, JAK) Indazole_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., STAT activation) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Tumor Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Cannabinoid Receptor Agonism

Indazole derivatives with N-alkyl substitutions are known to act as agonists of cannabinoid receptors, and are sometimes found in synthetic cannabis products.[5] The N-cyclopentyl group in the target molecule suggests a potential interaction with the CB1 and CB2 receptors, which could have applications in pain management, appetite stimulation, and treatment of nausea.

Anti-inflammatory Activity

The indazole scaffold is also present in anti-inflammatory drugs like benzydamine.[4] This suggests that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Predicted Safety and Handling

Based on the safety data for structurally similar fluoro-indazole derivatives, the following precautions are recommended.[9][10]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound represents a promising, albeit novel, chemical entity with significant potential in drug discovery. Its synthesis is achievable through established chemical methodologies. Based on its structural features and the known bioactivities of related compounds, this molecule warrants further investigation for its potential anticancer, cannabinoid receptor agonist, and anti-inflammatory properties. The protocols and predictions outlined in this guide provide a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and other novel indazole derivatives.

References

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The Strategic Imperative of Fluorine in Indazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bioisostere: Fluorine's Transformative Influence on Indazole Derivatives

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] However, the strategic incorporation of fluorine atoms into the indazole framework elevates its therapeutic potential to a new dimension. This is not merely a case of bioisosteric replacement; the unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—profoundly modulate the biological activity of the parent molecule.

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation, improve membrane permeability and bioavailability by altering lipophilicity, and fine-tune the acidity or basicity of neighboring functional groups, thereby optimizing interactions with biological targets.[2][3] Consequently, fluorinated indazole derivatives have emerged as a compelling class of compounds in drug discovery, demonstrating significant promise in oncology, inflammation, and neurodegenerative diseases.

This technical guide provides an in-depth exploration of the biological activities of fluorinated indazole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and analyze structure-activity relationships (SAR) to provide actionable insights for the rational design of next-generation therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways with Fluorinated Indazoles

Fluorinated indazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases that are critical for tumor growth, proliferation, and survival.[4][5] The strategic placement of fluorine atoms on the indazole core or its substituents can significantly enhance inhibitory potency and selectivity.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism through which fluorinated indazoles exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[4] Dysregulation of these kinases is a hallmark of many cancers.

A notable example is the impact of fluorine on the activity of indazole derivatives as FGFR1 inhibitors. The presence of a fluorine atom on a phenyl ring substituent led to a remarkable improvement in inhibitory activity (IC50 = 5.5 nM) compared to its non-fluorinated counterpart (IC50 = 15 nM).[4] Similarly, a fluorinated derivative of an indazole-based EGFR inhibitor showed sub-nanomolar activity against all variants of EGFR.[4]

Structure-Activity Relationship (SAR) Insights

The position of fluorine substitution is critical in determining the biological activity. For instance, in a series of 1H-indazol-3-amine derivatives targeting FGFR1 and FGFR2, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[4] Conversely, fluorine substitution on other rings of the molecule was not well-tolerated.[4]

Table 1: Anticancer Activity of Representative Fluorinated Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (nM)Reference
14d FGFR15.5--[4]
27a FGFR1< 4.1KG125.3[4]
27a FGFR22.0SNU1677.4[4]
36g EGFRsub-nanomolarH1975191[4]
36g EGFRsub-nanomolarHCC82722[4]
Compound 2f --4T10.23 µM[5][6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a common method for determining the in vitro inhibitory activity of fluorinated indazole derivatives against a target kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (fluorinated indazole derivative) dissolved in DMSO

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Add 2 µL of the diluted test compound to the wells of a 384-well plate. For the positive control (no inhibition), add 2 µL of DMSO. For the negative control (background), add 2 µL of assay buffer.

  • Add 4 µL of a solution containing the kinase and biotinylated substrate peptide in assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop/detection solution containing the europium-labeled anti-phospho-specific antibody and SA-APC in a suitable buffer.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram 1: Kinase Inhibitor Discovery Workflow

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Studies In Vitro ADME In Vitro ADME Lead Optimization->In Vitro ADME In Vivo Efficacy In Vivo Efficacy In Vitro ADME->In Vivo Efficacy Toxicology Studies Toxicology Studies In Vivo Efficacy->Toxicology Studies Candidate Selection Candidate Selection In Vivo Efficacy->Candidate Selection

Caption: A typical workflow for the discovery and preclinical development of kinase inhibitors.

Anti-Inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Fluorinated indazole derivatives have emerged as potent anti-inflammatory agents by targeting key components of inflammatory signaling pathways.[7]

Mechanism of Action: Targeting TRPA1 and p38 Kinase

One mechanism of action for the anti-inflammatory effects of fluorinated indazoles is the antagonism of the Transient Receptor Potential A1 (TRPA1) cation channel. A 6-fluoroindazole derivative was identified as a potent and selective antagonist of hTRPA1 with an IC50 of 0.043 µM.[7]

Furthermore, 5-indazole derivatives have been patented as inhibitors of p38 kinase, a key enzyme in the production of pro-inflammatory cytokines.[7] The inhibitory activity of these fluorinated compounds against p38 kinase was confirmed using an in vitro fluorescence anisotropy kinase binding assay, with all tested compounds exhibiting IC50 values of <10 µM.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (fluorinated indazole derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Diclofenac sodium)

  • Pletysmometer

  • Animal cages

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (at least three different doses).

  • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

}``` Caption: Simplified inflammatory signaling pathways targeted by fluorinated indazoles.

Applications in Neurodegenerative Diseases: A Promising Frontier

The development of effective treatments for neurodegenerative diseases like Alzheimer's is a significant challenge, partly due to the difficulty of getting drugs across the blood-brain barrier (BBB). F[8]luorination can enhance the lipophilicity of molecules, potentially improving their ability to cross the BBB.

[3]#### Mechanism of Action: Targeting Amyloid-β Aggregation

One of the pathological hallmarks of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. Fluorinated compounds are being investigated for their potential to inhibit this aggregation process. W[9]hile specific fluorinated indazole derivatives targeting Aβ are still in early-stage research, the broader class of fluorinated molecules shows promise. For example, a hexafluorocarbinol-containing triazole was found to inhibit Aβ aggregation with an IC50 of 4.6 µM.

[10]#### Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This in vitro assay is widely used to screen for inhibitors of Aβ fibrillogenesis.

Objective: To determine the ability of a test compound to inhibit the aggregation of Aβ peptides.

Materials:

  • Synthetic Aβ42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, 100 mM NaCl)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in assay buffer)

  • Test compound (fluorinated indazole derivative) dissolved in DMSO

  • 96-well black microplates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in HFIP, followed by evaporation of the HFIP and resuspension in a suitable buffer (e.g., DMSO or NaOH followed by neutralization).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well black plate, mix the Aβ42 solution (final concentration typically 10 µM) with the test compound at various concentrations. Include a control with Aβ42 and vehicle (DMSO) and a blank with buffer only.

  • Incubate the plate at 37°C with gentle agitation for a specified period (e.g., 24-48 hours) to allow for fibril formation.

  • After incubation, add ThT solution to each well to a final concentration of approximately 10 µM.

  • Incubate for 5-10 minutes in the dark.

  • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Diagram 3: Alzheimer's Disease Pathogenesis and Potential Intervention

Caption: Simplified pathway of amyloid plaque formation in Alzheimer's disease and a potential point of intervention for fluorinated indazole derivatives.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with enhanced biological activity. This technical guide has highlighted the significant potential of fluorinated indazole derivatives in oncology, inflammation, and neurodegenerative diseases. The provided experimental protocols and SAR insights serve as a foundation for the rational design and evaluation of new chemical entities.

Future research in this area should continue to explore the impact of fluorine substitution patterns on target selectivity and pharmacokinetic properties. The development of novel synthetic methodologies for the efficient and regioselective fluorination of indazole derivatives will be crucial for expanding the chemical space available for drug discovery. A[11]s our understanding of the complex interplay between fluorine's unique properties and biological systems deepens, we can anticipate the emergence of a new generation of highly effective and safer fluorinated indazole-based drugs.

References

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The Inferred Mechanism of Action of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the inferred mechanism of action for the novel synthetic compound, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole. In the absence of direct empirical data for this specific molecule, this document synthesizes evidence from structurally analogous indazole derivatives to build a robust scientific hypothesis. The core inference is that this compound functions as a modulator of the Cannabinoid Receptor 1 (CB1). This guide provides an in-depth exploration of the endocannabinoid system, the molecular signaling of the CB1 receptor, and detailed, field-proven experimental protocols for the characterization of such compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the investigation of new chemical entities targeting the endocannabinoid system.

Introduction and Inferred Target Identification

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] While this compound is a distinct chemical entity with limited specific characterization in public-domain literature, a strong inferential case for its mechanism of action can be constructed through examination of its structural congeners.

Notably, a patent for indazole derivatives with activity at the cannabinoid receptors describes compounds with high structural similarity. For instance, "1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole" is cited for its CB1 receptor-mediated activity. The only structural variance from the topic compound is the substitution of an ethyl for a methyl group at the 3-position of the indazole core, a modification unlikely to abrogate its primary biological target. Further patent literature solidifies the role of the indazole scaffold in targeting cannabinoid receptors.[3][4] Therefore, this guide proceeds under the well-founded hypothesis that This compound acts as a modulator, likely an agonist, of the Cannabinoid Receptor 1 (CB1) .

The CB1 receptor is a G-protein coupled receptor (GPCR) that is densely expressed in the central nervous system and is the primary mediator of the psychoactive effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1][5] It is a key component of the endocannabinoid system, which plays a crucial role in regulating numerous physiological processes, including pain perception, appetite, mood, and memory.[5][6]

The CB1 Receptor Signaling Cascade

The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o.[6][7] Agonist binding to the CB1 receptor initiates a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. This event triggers a cascade of downstream signaling events.

Key Downstream Effects of CB1 Receptor Activation:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][7] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit complex directly modulates ion channel activity. It inhibits voltage-gated Ca²⁺ channels (N-type and P/Q-type), which reduces neurotransmitter release, and activates G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, which leads to membrane hyperpolarization.[6][7]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also stimulate the MAPK cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cell survival.[7][8]

The following diagram illustrates the canonical CB1 receptor signaling pathway.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 1-Cyclopentyl-6-fluoro- 3-methyl-1H-indazole (Agonist) CB1R CB1 Receptor Ligand->CB1R Binds G_Protein Gαi/o-βγ (Inactive) CB1R->G_Protein Activates G_alpha_i Gαi/o-GTP (Active) G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits Ca_Channel Ca²⁺ Channels G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channels G_beta_gamma->K_Channel Activates MAPK MAPK (ERK, JNK) G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Responses (↓ Neurotransmitter Release, ↓ Excitability) PKA->Response Phosphorylates Targets Ca_Channel->Response ↓ Ca²⁺ Influx K_Channel->Response ↑ K⁺ Efflux MAPK->Response Regulates Transcription

Caption: Canonical CB1 Receptor Signaling Pathway.

Experimental Characterization Workflow

To empirically validate the mechanism of action of this compound, a tiered experimental approach is recommended. This workflow is designed to first establish binding to the target receptor and then to characterize the functional consequences of that binding.

Experimental_Workflow cluster_workflow Compound Characterization Workflow Start Test Compound: 1-Cyclopentyl-6-fluoro- 3-methyl-1H-indazole Step1 Tier 1: Receptor Binding Assay Start->Step1 Determine affinity (Ki) Step2 Tier 2: G-Protein Activation Assay Step1->Step2 Characterize functional potency (EC₅₀) & efficacy (Emax) Step3 Tier 3: Downstream Functional Assay Step2->Step3 Confirm downstream signaling Data Data Analysis (Ki, EC₅₀, Emax) Step3->Data Conclusion Confirm Mechanism of Action: CB1 Receptor Modulator Data->Conclusion

Caption: Tiered Experimental Workflow for Compound Characterization.

Detailed Experimental Protocols

The following protocols represent standard, robust methodologies for characterizing ligands of the CB1 receptor.

Tier 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Principle: This assay measures the ability of the unlabeled test compound to compete with a known high-affinity radiolabeled ligand (e.g., [³H]CP55,940) for binding to CB1 receptors in a membrane preparation.[9][10] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).

Methodology:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human CB1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Execution:

    • In a 96-well plate, add in order:

      • Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).[10]

      • Serial dilutions of this compound (test compound).

      • A fixed concentration of [³H]CP55,940 (radioligand), typically at its Kd value.

      • Membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

    • Controls:

      • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

      • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled CB1 agonist (e.g., 10 µM WIN55,212-2).

    • Incubate the plate at 30°C for 60-90 minutes.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.[9]

    • Allow filters to dry, then place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound in stimulating G-protein activation.

Principle: This is a functional assay that measures the direct consequence of agonist binding to a Gi/o-coupled receptor: the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. Its incorporation into G-proteins is proportional to receptor activation.[11][12][13] This assay can distinguish between agonists, antagonists, and inverse agonists.

Methodology:

  • Reagents and Membranes:

    • Use the same CB1-expressing membrane preparation as in the binding assay.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

    • GDP: To ensure G-proteins are in an inactive state at the start of the assay.

    • [³⁵S]GTPγS: The radioactive ligand.

  • Assay Execution:

    • Pre-incubate membranes with GDP (e.g., 10-30 µM) on ice.

    • In a 96-well plate, add in order:

      • Assay Buffer.

      • Serial dilutions of this compound.

      • Membrane preparation.

    • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

    • Controls:

      • Basal Binding: Contains all components except the test compound.

      • Stimulated Binding: Contains a known saturating concentration of a full CB1 agonist (e.g., CP55,940) to define the maximum response.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through GF/B filters, as described for the binding assay.

    • Wash filters with ice-cold buffer.

    • Quantify bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximum response from the control agonist) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect relative to the control full agonist).

Tier 3: cAMP Inhibition Assay

Objective: To confirm that the compound's activity at the CB1 receptor leads to the expected downstream signaling event of adenylyl cyclase inhibition.

Principle: This is a cell-based functional assay that measures the inhibition of cAMP production. Cells expressing the CB1 receptor are first stimulated with an agent that increases intracellular cAMP (e.g., forskolin), and then the ability of the test compound to reverse this increase is quantified.[2][14]

Methodology:

  • Cell Culture and Plating:

    • Use CHO or HEK293 cells stably expressing the human CB1 receptor.

    • Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Execution:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of this compound.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on:

      • Homogeneous Time-Resolved Fluorescence (HTRF)

      • Enzyme-Linked Immunosorbent Assay (ELISA)

      • AlphaLISA

  • Data Analysis:

    • Calculate the percentage inhibition of the forskolin-stimulated cAMP response.

    • Plot the percentage inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for cAMP inhibition.

Data Summary and Interpretation

The data generated from this experimental workflow should be compiled for clear interpretation.

ParameterAssayDescriptionImplication for Mechanism of Action
Ki Competitive Radioligand BindingInhibitory constant; a measure of the compound's binding affinity to the CB1 receptor.A low Ki value (nM range) indicates high-affinity binding to the target.
EC₅₀ [³⁵S]GTPγS BindingPotency; the concentration of the compound that produces 50% of its maximal effect on G-protein activation.A low EC₅₀ value indicates high potency in initiating a functional response.
Emax [³⁵S]GTPγS BindingEfficacy; the maximum response produced by the compound relative to a known full agonist (%).Emax ≈ 100%: Full agonist. 0% < Emax < 100%: Partial agonist. Emax = 0%: Antagonist.
IC₅₀ cAMP Inhibition AssayPotency; the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.Confirms that receptor binding and G-protein activation translate to the canonical downstream signaling event.

Conclusion

While direct experimental data on this compound is not yet widely available, its structural similarity to known indazole-based cannabinoid receptor modulators provides a strong rationale for hypothesizing its mechanism of action as a CB1 receptor agonist. The technical framework and detailed protocols provided in this guide offer a comprehensive and validated pathway for empirically testing this hypothesis. Successful execution of this workflow will enable a thorough characterization of the compound's binding affinity, functional potency, and efficacy, thereby firmly establishing its pharmacological mechanism and paving the way for further preclinical and clinical development.

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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the potential therapeutic targets of the novel small molecule, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole. While direct experimental data for this specific compound is not yet publicly available, its structural characteristics, based on the well-established indazole scaffold, allow for a robust, evidence-based extrapolation of its likely biological activities and molecular targets. The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide will focus on the most probable therapeutic avenues for this compound, with a particular emphasis on its potential as a kinase inhibitor targeting oncogenic signaling pathways.

The Indazole Scaffold: A Privileged Motif in Drug Discovery

The 1H-indazole core is a bicyclic heteroaromatic system that is a bioisostere of indole and is present in a wide array of pharmacologically active compounds.[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of kinase inhibitors.[1] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) feature the indazole scaffold, highlighting its clinical significance in oncology.[2]

The specific substitutions on the this compound molecule provide important clues to its potential mechanism of action:

  • N1-Cyclopentyl Group: The bulky, hydrophobic cyclopentyl group at the N1 position is a common feature in potent and selective kinase inhibitors. This group can occupy hydrophobic pockets within the ATP-binding site of kinases, contributing to target affinity and selectivity.[5]

  • C3-Methyl Group: Substitution at the C3 position of the indazole ring is known to influence the orientation of the molecule within the kinase hinge region, a critical interaction for ATP-competitive inhibition.[4]

  • C6-Fluoro Group: The fluorine atom at the C6 position can enhance metabolic stability and modulate the electronic properties of the indazole ring, potentially improving cell permeability and target engagement. Halogen substitution on the indazole ring has been shown to correlate with increased anticancer activity in some series.[6]

Given these structural features, a primary hypothesis is that this compound functions as an ATP-competitive kinase inhibitor.

Primary Potential Therapeutic Target: The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[2][5] Numerous indazole derivatives have been reported to exhibit potent inhibitory activity against key kinases within this pathway.[2]

The PI3K/Akt/mTOR Pathway Overview

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Rationale for Targeting PI3Kα

The class I PI3K family consists of four isoforms: α, β, γ, and δ. The α-isoform (PI3Kα), encoded by the PIK3CA gene, is the most frequently mutated isoform in human cancers.[3] Therefore, selective inhibition of PI3Kα is a highly sought-after therapeutic strategy. The structural features of this compound are consistent with scaffolds known to target the ATP-binding site of PI3Kα.

Experimental Workflow for Target Validation

The following sections provide detailed, field-proven protocols for the validation of this compound as a PI3Kα inhibitor.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Biochemical_Assay PI3Kα Kinase Activity Assay (e.g., ADP-Glo™) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Western_Blot Western Blot for Phospho-Akt (Ser473) IC50_Determination->Western_Blot Informs concentration range Cell_Culture Culture PIK3CA-mutant Cancer Cell Line (e.g., MCF-7, T47D) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) Cell_Culture->Proliferation_Assay Compound_Synthesis Synthesis & Purification of This compound Compound_Synthesis->Biochemical_Assay Compound_Synthesis->Cell_Culture

Figure 2: Experimental workflow for target validation.
Synthesis of this compound

While a specific synthetic route for this exact molecule is not published, a plausible approach would involve the alkylation of 6-fluoro-3-methyl-1H-indazole with a cyclopentyl halide or tosylate. The synthesis of the 3-methyl-1H-indazole core can be achieved through various established methods, often starting from appropriately substituted anilines.[6][7][8]

Biochemical Assay: PI3Kα Kinase Activity Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant PI3Kα.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound stock solution in kinase buffer to achieve a range of desired concentrations (e.g., 100 µM to 1 nM).

    • Prepare a reaction mixture containing recombinant human PI3Kα enzyme and its substrate, PIP2, in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[5]

    • Add 10 µL of the diluted PI3Kα enzyme solution to each well.[5]

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.[5]

    • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and PIP2 to each well.[5]

    • Incubate the reaction at 30°C for 60 minutes.[5]

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system (Promega) according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Target IC50 (nM) Reference
3-amino-1H-indazole derivative (W24)PI3K/Akt/mTOR pathway (cellular)430 - 3880 (in various cell lines)[2]
AS-605240 (indazole derivative)PI3Kγ8[9]
BEZ235 (dual PI3K/mTOR inhibitor)Class I PI3Ks-[10]

Table 1: Inhibitory activities of representative indazole and related compounds against PI3K and other kinases.

Cell-Based Assay: Western Blot for Phospho-Akt

Objective: To assess the ability of the compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation status of Akt.

Principle: Activated PI3K leads to the phosphorylation of Akt at serine 473 (Ser473). A potent PI3K inhibitor will decrease the levels of phospho-Akt (p-Akt) in cells. Western blotting uses specific antibodies to detect the total and phosphorylated forms of Akt.

Protocol:

  • Cell Culture and Treatment:

    • Culture a PIK3CA-mutant human cancer cell line (e.g., MCF-7 or T47D breast cancer cells) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060).[11][12]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.

Expected Outcome: A dose-dependent decrease in the band intensity corresponding to phospho-Akt (Ser473) with no significant change in total Akt levels would confirm cellular target engagement.

Other Potential Therapeutic Targets

While the PI3K/Akt/mTOR pathway represents a highly probable target, the versatility of the indazole scaffold suggests that this compound could also exhibit activity against other important therapeutic targets, including:

  • Other Kinase Families: Indazole derivatives have been shown to inhibit a broad range of kinases, including receptor tyrosine kinases (e.g., VEGFR, FGFR), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs).

  • Poly (ADP-ribose) Polymerase (PARP): The indazole carboxamide moiety is a known pharmacophore for PARP inhibitors. Niraparib, an approved PARP inhibitor for ovarian cancer, is an indazole-based compound.[13]

  • Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an emerging immuno-oncology target, and certain indazole derivatives have shown inhibitory activity against this enzyme.[2]

Conclusion and Future Directions

Based on a thorough analysis of its structural components and the extensive literature on related compounds, this compound emerges as a promising candidate for drug discovery, with a high likelihood of acting as a kinase inhibitor. The PI3K/Akt/mTOR pathway, particularly the PI3Kα isoform, stands out as a primary potential therapeutic target. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and further characterizing the compound's biological activity.

Future investigations should focus on a comprehensive kinase profiling to determine the selectivity of this compound. Furthermore, in vivo studies in relevant cancer models will be crucial to evaluate its therapeutic efficacy and pharmacokinetic properties. The insights provided in this guide are intended to accelerate the research and development of this and other novel indazole-based therapeutic agents.

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  • Color Contrast Checker for WCAG & APCA. Analyse, preview and get color suggestions. (n.d.). Huemint. [Link]

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An In-Depth Technical Guide to the In Vitro Screening of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Derivative

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antiarrhythmic, and notably, potent antitumor effects.[3][4] A significant portion of these antitumor properties arise from the ability of indazole-containing molecules to act as kinase inhibitors, targeting key enzymes in cancer-related signaling pathways.[5][6][7]

This guide presents a comprehensive strategy for the initial in vitro screening of a novel compound, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole . Given the established precedent of the indazole scaffold as a kinase inhibitor, our screening cascade will prioritize the elucidation of its activity and selectivity across the human kinome. Subsequently, we will delve into cell-based assays to translate enzymatic activity into a functional cellular response. The methodologies outlined herein are designed to be robust and self-validating, providing a clear path from initial compound handling to preliminary mechanism of action studies.

Compound Handling and Preparation: The Foundation of Reliable Data

Prior to initiating any biological assessment, meticulous preparation of the test compound is paramount. The physicochemical properties of this compound, while not extensively documented, can be extrapolated from related indazole derivatives to inform best practices for its solubilization and storage.[8]

Table 1: Estimated Physicochemical Properties and Handling Recommendations
PropertyEstimated Value/RecommendationRationale & Citation
Molecular FormulaC₁₃H₁₅FN₂Calculated
Molecular Weight218.27 g/mol Calculated
Aqueous SolubilityPoorIndazole derivatives frequently exhibit low aqueous solubility.[8]
Recommended SolventDimethyl Sulfoxide (DMSO)DMSO is a standard solvent for creating concentrated stock solutions of indazole-based compounds for in vitro screening.[8]
Stock Solution Storage-20°C or -80°C in aliquotsTo maintain compound stability and prevent degradation from multiple freeze-thaw cycles.[8]
Protocol 1: Preparation of a 10 mM Stock Solution
  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[8]

  • Weighing: Accurately weigh 2.18 mg of the compound using a calibrated analytical balance.

  • Solubilization: Add 1 mL of anhydrous, high-purity DMSO to the solid compound in a sterile microcentrifuge tube or amber glass vial.[8]

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If complete dissolution is not achieved, brief sonication in a water bath can be employed.[8]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes and store at -20°C or -80°C.

Tier 1: Broad Kinase Profiling - A Global View of Activity

The initial and most critical step is to determine if this compound exhibits kinase inhibitory activity and, if so, to identify its primary targets. A broad kinase panel screen provides a comprehensive overview of the compound's selectivity across the human kinome.

Experimental Workflow: Kinase Panel Screening

A reputable contract research organization (CRO) specializing in kinase profiling is often employed for this step. The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases. The percentage of inhibition at this concentration provides the initial "hit" list.

Kinase_Screening_Workflow cluster_prep Compound Preparation cluster_screen Kinase Profiling cluster_analysis Data Analysis Compound 1-Cyclopentyl-6-fluoro- 3-methyl-1H-indazole (Solid) Stock 10 mM Stock in DMSO Compound->Stock Protocol 1 Screening_Plate Kinase Panel (e.g., 400 kinases) Compound @ 10 µM ATP & Substrate Stock->Screening_Plate Dilution to Screening Concentration Incubation Incubation at RT Screening_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Raw_Data Raw Signal Data Detection->Raw_Data Inhibition_Calc Calculate % Inhibition Raw_Data->Inhibition_Calc Hit_List Primary Hit List (Kinases with >50% Inhibition) Inhibition_Calc->Hit_List Dose_Response Tier 2: Dose-Response (IC50 Determination) Hit_List->Dose_Response

Caption: Workflow for primary kinase panel screening.

Tier 2: Dose-Response and IC₅₀ Determination - Quantifying Potency

Following the identification of primary kinase targets from the broad panel screen, the next logical step is to quantify the potency of the compound against these "hits." This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: In Vitro Kinase IC₅₀ Determination (Example: Pim-1 Kinase)

This protocol is a representative example; specific substrates and ATP concentrations should be optimized for each kinase of interest. The indazole scaffold has been shown to be effective against Pim kinases.[3][6]

  • Reagents:

    • Recombinant human Pim-1 kinase

    • Fluorescently labeled peptide substrate

    • ATP at a concentration approximating the Kₘ for Pim-1

    • Assay buffer (containing appropriate salts, DTT, and a detergent)

    • This compound (serially diluted in DMSO)

  • Procedure:

    • Prepare a serial dilution of the compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

    • In a 384-well plate, add the kinase, the compound at various concentrations, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cellular Assays - Assessing Functional Impact

Demonstrating enzymatic inhibition is a crucial first step, but it is equally important to ascertain if this activity translates to a functional effect in a cellular context. Cell-based assays can measure the compound's ability to engage its target in a more physiologically relevant environment and assess its impact on cell proliferation and signaling pathways.

Experimental Design: Antiproliferative Assay

Based on the kinase "hit" list, select cancer cell lines that are known to be dependent on the identified target kinases for their growth and survival. For instance, if Pim-1 is a primary target, multiple myeloma cell lines would be an appropriate choice.[6]

Cellular_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., K562, A549) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution Serial Dilution of Test Compound Compound_Treatment Treat Cells with Compound Dilutions Compound_Dilution->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Viability_Assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Signal_Read Measure Signal (Absorbance/Luminescence) Viability_Assay->Signal_Read Data_Plotting Plot % Viability vs. log[Compound] Signal_Read->Data_Plotting GI50_Calc Calculate GI50 Value Data_Plotting->GI50_Calc

Caption: Workflow for a cell-based antiproliferative assay.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

  • Cell Seeding: Seed the chosen cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a foundational, tiered approach to the initial in vitro characterization of this compound. By systematically progressing from broad, unbiased screening to more focused enzymatic and cell-based assays, researchers can efficiently identify the primary biological targets and cellular effects of this novel compound. Positive results from this screening cascade would warrant further investigation into the specific signaling pathways affected, potential off-target effects, and ultimately, in vivo efficacy studies. The indazole scaffold holds significant promise, and a methodical screening approach is the key to unlocking the therapeutic potential of its derivatives.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ScienceDirect. Available at: [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central. Available at: [Link]

  • Structure and synthesis of indazole. ResearchGate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. Available at: [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

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A Comprehensive Technical Guide to the Solubility and Stability of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole represents a novel entity within this class, and like any potential drug candidate, its journey from the laboratory to the clinic is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth, practical framework for characterizing the aqueous solubility and chemical stability of this compound, two of the most critical parameters influencing bioavailability, formulation, and shelf-life.

While specific experimental data for this compound is not yet widely published, this document will serve as a comprehensive "how-to" manual. It will detail the necessary experimental protocols and the scientific rationale behind them, empowering researchers to generate this crucial data. The methodologies described herein are grounded in established principles and regulatory guidelines, ensuring the generation of robust and reliable results.

Part 1: Solubility Determination - A Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal tract and be absorbed into the bloodstream. Poor aqueous solubility is a common challenge for indazole derivatives and a primary reason for the failure of promising drug candidates.[4] Therefore, a precise determination of solubility is a cornerstone of preclinical development.

Predicted Physicochemical Properties

Before embarking on experimental work, in silico tools can provide valuable initial estimates of a compound's properties.

PropertyPredicted ValueSource
Molecular Weight232.29 g/mol PubChem
LogP~3.5Predicted
pKa~1.5 (basic)Predicted

Note: These are estimated values and must be confirmed experimentally.

Experimental Protocol: Equilibrium Shake-Flask Method

The gold-standard for determining thermodynamic solubility is the shake-flask method.[5] This technique measures the equilibrium concentration of a compound in a specific solvent, representing its saturation point.

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Addition of Compound: Add an excess amount of this compound to a sealed vial containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C to simulate physiological conditions) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The solubility is reported in mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Choice of pH: The use of buffers at different pH values is critical for ionizable compounds. The solubility of a compound can vary significantly with pH, impacting its dissolution profile in different parts of the gastrointestinal tract.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature of 37 °C provides data relevant to in vivo conditions.

  • Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. Analyzing samples at multiple time points confirms that the measured concentration is stable.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_compound Add Compound to Buffers prep_buffers->add_compound weigh_compound Weigh Excess Compound weigh_compound->add_compound agitate Agitate at 37°C for 24-72h add_compound->agitate Equilibration separate Centrifuge/Filter agitate->separate Phase Separation hplc Quantify by HPLC separate->hplc report Report Solubility (mg/mL) hplc->report

Caption: Workflow for the Shake-Flask Solubility Assay.

Anticipated Solubility Profile

Based on the general characteristics of indazole derivatives, it is anticipated that this compound will exhibit low aqueous solubility, particularly at neutral and basic pH.

pHExpected Solubility (µg/mL)
1.210 - 50
4.51 - 10
6.8< 1

Part 2: Stability Assessment - Ensuring Product Integrity and Shelf-Life

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that can impact its safety and efficacy.[6] Stability testing provides evidence of how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8]

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and establish the degradation pathways of the API.[6] This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol:

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C in neutral solution

    • Photolytic: Exposure to light (ICH Q1B guidelines)

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using an HPLC method capable of separating the parent compound from any degradation products. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the API under defined storage conditions.[7][9][10]

Experimental Protocol:

  • Storage Conditions: Store samples of the solid API under the following ICH-recommended conditions:

    • Long-Term: 25°C / 60% RH or 30°C / 65% RH

    • Accelerated: 40°C / 75% RH

  • Packaging: The API should be stored in a container that simulates the proposed packaging for storage and distribution.[8]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[7][8]

  • Parameters to Test: At each time point, the API should be tested for:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

Causality Behind Experimental Choices:

  • Accelerated Conditions: Elevated temperature and humidity increase the rate of chemical degradation, allowing for a more rapid prediction of long-term stability.[7] The Arrhenius equation is often used to model this relationship.

  • Multiple Time Points: Testing at multiple intervals allows for the establishment of a degradation profile and the calculation of a degradation rate, which is essential for determining a re-test period or shelf-life.[8][9]

Visualization of Stability Testing Workflow

G cluster_forced Forced Degradation cluster_longterm Long-Term & Accelerated Stability cluster_outcome Outcome stress Expose to Acid, Base, Oxidation, Heat, Light analyze_forced Analyze by LC-MS stress->analyze_forced identify_degradants Identify Degradation Products & Pathways analyze_forced->identify_degradants shelf_life Establish Re-test Period/ Shelf-life identify_degradants->shelf_life store Store at ICH Conditions (e.g., 25°C/60%RH, 40°C/75%RH) test Test at Time Points (0, 3, 6, 12... months) store->test evaluate Evaluate Assay, Impurities, Appearance test->evaluate evaluate->shelf_life

Caption: Workflow for API Stability Assessment.

Anticipated Stability Profile
ConditionTimeExpected Outcome
40°C / 75% RH6 MonthsMinor degradation (<2%), no significant change in appearance.
25°C / 60% RH24 MonthsNo significant degradation (<1%).
PhotostabilityICH Q1BPotential for some degradation; may require light-protective packaging.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is non-negotiable for its advancement as a potential therapeutic agent. By following the detailed protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to support formulation development, define appropriate storage conditions, and satisfy regulatory requirements. While the journey of a new chemical entity is fraught with challenges, a solid foundation of physicochemical characterization is the essential first step toward success.

References

  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • Food And Drugs Authority. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Pharma BEST. Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube.
  • BioBoston Consulting. Objectives of Stability Data Package Guidelines for APIs and FPPs.
  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • PubMed.
  • World Health Organiz
  • PMC.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (PDF) New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.
  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • RSC Publishing.

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An In-depth Technical Guide to the Spectroscopic Analysis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the analytical methodologies required for the unambiguous structural elucidation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We will delve into the principles and practical application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a logical workflow from initial molecular weight determination to complete structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel substituted indazoles.

Introduction: The Imperative for Rigorous Characterization

Substituted indazoles are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their diverse biological activities and applications in medicinal chemistry.[1] The specific placement of substituents on the indazole core dictates the molecule's physicochemical properties and its interaction with biological targets. Consequently, the precise and unequivocal confirmation of its chemical structure is a foundational requirement for any further research or development.

This guide focuses on this compound. We will explore how orthogonal analytical techniques—specifically Mass Spectrometry and multinuclear NMR spectroscopy—are synergistically employed to provide a complete and confident structural assignment. The causality behind experimental choices, from ionization techniques in MS to the selection of multidimensional NMR experiments, will be a central theme.

Molecular Structure Overview

A clear understanding of the target molecule's architecture is paramount before delving into its spectral data. The structure consists of a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring.[1] Key substituents include a methyl group at position 3, a fluorine atom at position 6, and a cyclopentyl group attached to the nitrogen at position 1 (N1).

Diagram: Molecular Structure and Numbering

A diagram illustrating the molecular structure and atom numbering scheme for this compound.

  • Molecular Formula: C₁₃H₁₅FN₂

  • Monoisotopic Mass: 234.1223 Da

  • Average Mass: 234.27 g/mol

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry provides the molecular weight and fragmentation pattern, offering the initial, crucial confirmation of the compound's identity.

Rationale for Ionization Technique

For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method. Its "soft" ionization mechanism typically preserves the molecular ion, providing a clear [M+H]⁺ peak, which is essential for confirming the molecular formula. Electron Ionization (EI) can also be used, but it often induces more extensive fragmentation, which might obscure the molecular ion peak.

High-Resolution Mass Spectrometry (HRMS)

HRMS is non-negotiable for novel compound identification. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can determine the elemental composition.

  • Predicted [M+H]⁺: 235.1297 (C₁₃H₁₆FN₂⁺)

  • Experimental Protocol: A sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation and infused into an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the protonated molecular ion ([M+H]⁺ at m/z 235.13) and subjecting it to collision-induced dissociation (CID). The resulting fragments provide invaluable structural information.

Primary Fragmentation Pathway: The most probable fragmentation is the cleavage of the N1-C1' bond, leading to the loss of the cyclopentyl group.

  • Loss of Cyclopentene: A common pathway involves a hydrogen rearrangement and the loss of a neutral cyclopentene molecule (C₅H₈, 68.06 Da).

    • [M+H]⁺ - C₅H₈ → [C₈H₈FN₂]⁺

    • Expected Fragment: m/z 167.07

  • Loss of Cyclopentyl Radical: While less common in ESI, cleavage resulting in the loss of a cyclopentyl radical (C₅H₉, 69.07 Da) from the molecular ion (M⁺˙) could also occur, particularly in an EI spectrum.

    • [M]⁺˙ - C₅H₉ → [C₈H₆FN₂]⁺

    • Expected Fragment: m/z 165.05

Diagram: Predicted ESI-MS/MS Fragmentation Pathway A flowchart showing the fragmentation of the protonated molecule.

MS_Fragmentation parent [M+H]⁺ m/z 235.13 (C₁₃H₁₆FN₂⁺) frag1 [Fragment]⁺ m/z 167.07 (C₈H₈FN₂⁺) parent->frag1  - C₅H₈ (Cyclopentene) (68.06 Da)

Caption: Primary fragmentation pathway in ESI(+)-MS/MS.

Table 1: Predicted Mass Spectrometry Data

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₃H₁₆FN₂⁺235.1297Protonated Molecular Ion
[M+H - C₅H₈]⁺C₈H₈FN₂⁺167.0720Loss of neutral cyclopentene

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy provides the detailed atomic-level map of the molecule, confirming connectivity and stereochemistry. All spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Aromatic Region (δ 7.0-8.0 ppm): Three protons on the benzene ring (H4, H5, H7) will exhibit splitting patterns dictated by their relationships to each other and to the fluorine at C6.

    • H7: Expected to be a doublet of doublets (dd) due to coupling to H5 (⁴JHF, small) and the N1-CH proton (long-range).

    • H5: Will appear as a triplet of doublets (td) due to coupling to H4 (³JHH) and the fluorine at C6 (³JHF).

    • H4: Expected to be a doublet or doublet of doublets, coupled to H5.

  • Cyclopentyl Region (δ 1.6-5.5 ppm):

    • N1-CH (Methine): This proton is directly attached to the nitrogen and will be the most downfield of the cyclopentyl protons, likely appearing as a multiplet (quintet) around δ 5.0-5.5 ppm.

    • CH₂ Groups: The remaining eight protons on the four methylene groups of the cyclopentyl ring will appear as complex multiplets in the aliphatic region (δ 1.6-2.5 ppm).

  • Methyl Region (δ ~2.5 ppm):

    • C3-CH₃: This group is attached to an sp² carbon of the indazole ring and will appear as a sharp singlet.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum, often proton-decoupled, shows a single peak for each unique carbon atom. The fluorine at C6 will cause splitting of the C6 signal and adjacent carbons (C5, C7a) due to C-F coupling.

  • Aromatic/Heterocyclic Carbons (δ 100-160 ppm): Nine distinct signals are expected. The carbon directly bonded to fluorine (C6) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly downfield.

  • Aliphatic Carbons (δ 20-70 ppm):

    • N1-C1' (Methine): Expected around δ 55-65 ppm.

    • C2'/C5' and C3'/C4' (Methylene): Two signals are expected for the cyclopentyl methylene carbons, likely in the δ 25-35 ppm range.

  • Methyl Carbon (δ ~10-15 ppm): A single upfield signal for the C3-methyl group.

¹⁹F NMR Analysis: The Fluorine Probe

This is a simple but powerful experiment. A single signal is expected for the fluorine atom at C6. The chemical shift will be characteristic of an aryl fluoride. Crucially, this signal will be split by the adjacent protons, H5 (³JFH) and H7 (⁴JFH), confirming its position.

2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are essential for irrefutable proof of structure.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. It will definitively link H4 to H5, and trace the connectivity within the cyclopentyl ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is the primary method for assigning the ¹³C spectrum. For example, the singlet at ~2.5 ppm in the ¹H spectrum will correlate to the carbon at ~12 ppm in the ¹³C spectrum, confirming the methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for piecing the molecular fragments together. Key expected correlations:

    • The methyl protons (C3-CH₃) to C3 and C3a.

    • The N1-CH proton to C7a and C5 of the indazole ring.

    • The aromatic proton H7 to carbons C5 and C3a.

Diagram: NMR Analysis Workflow A flowchart illustrating the logical progression of NMR experiments for structural elucidation.

NMR_Workflow start_node start_node exp_node exp_node assign_node assign_node confirm_node confirm_node H1 ¹H NMR HSQC HSQC H1->HSQC Proton Connectivity & C-H Attachment COSY COSY H1->COSY Proton Connectivity & C-H Attachment C13 ¹³C & DEPT C13->HSQC Carbon Assignments F19 ¹⁹F NMR HMBC HMBC F19->HMBC Confirm F Position HSQC->HMBC Fragment Assembly COSY->HMBC Fragment Assembly Structure Final Structure Confirmed HMBC->Structure

Caption: A systematic workflow for structural elucidation using 2D NMR.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

PositionPredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)
C3-CH₃~2.5s~12
C3--~145
C3a--~122
C4~7.4d~123
C5~7.0td~110 (d, ²JCF)
C6--~160 (d, ¹JCF)
C7~7.6dd~105 (d, ²JCF)
C7a--~140 (d, ³JCF)
N1-C1' (CH)~5.2m~60
C2'/C5' (CH₂)~2.2m~33
C3'/C4' (CH₂)~1.8m~26
Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions. Multiplicity: s=singlet, d=doublet, td=triplet of doublets, m=multiplet.

Conclusion: An Integrated Approach to Certainty

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental composition, while MS/MS provides key fragmentation data related to the N-cyclopentyl bond. Concurrently, a suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the molecule's covalent framework, confirming the specific substitution pattern on the indazole core. This integrated, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical prerequisite for advancing a compound in the drug discovery pipeline.

References

Due to technical limitations, direct linking to external sources is not possible. The following references are representative of the literature supporting the analytical principles discussed.

  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408. This paper provides valuable NMR data for related fluorinated indazoles. [2]2. Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-89. Discusses the use of NMR to differentiate N-1 and N-2 isomers of indazoles. [3][4]3. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A foundational text on the principles of spectroscopic analysis.

  • Claramunt, R. M., et al. (2006). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 44(7), 687-713. A comprehensive review of ¹³C NMR data for the indazole scaffold. [5]5. Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. Provides insights into the fragmentation patterns of indazole derivatives.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The described methodology is based on a two-step synthetic sequence commencing with the formation of the indazole core, followed by a regioselective N-alkylation. This document outlines detailed experimental protocols, discusses the rationale behind procedural choices, and presents methods for the purification and characterization of the final product. Safety considerations for the handling of hazardous reagents are also addressed.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. The indazole scaffold is often considered a bioisostere of indole, appearing in numerous biologically active molecules. The functionalization of the indazole ring, particularly at the N-1 position, is a key strategy for modulating the physicochemical and pharmacokinetic properties of these compounds. This compound represents a specific analogue with potential applications in various therapeutic areas. The synthetic route detailed herein provides a practical approach for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step process. The first step involves the construction of the 6-fluoro-3-methyl-1H-indazole core via a condensation reaction between a substituted acetophenone and hydrazine. The subsequent step is the regioselective N-alkylation of the indazole nitrogen with a cyclopentyl halide.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Alkylation A 1-(4-Fluoro-2-hydroxyphenyl)ethanone C 6-Fluoro-3-methyl-1H-indazole A->C Condensation B Hydrazine Hydrate B->C F This compound C->F Alkylation D Cyclopentyl Bromide D->F E Sodium Hydride E->F

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-Fluoro-3-methyl-1H-indazole

This procedure is adapted from established methods for the synthesis of fluorinated indazoles from corresponding acetophenones.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Fluoro-2-hydroxyphenyl)ethanone154.1410.0 g0.065
Hydrazine hydrate (~64%)50.0610.0 mL~0.20
Ethanol46.07100 mL-
Acetic Acid, glacial60.055 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Fluoro-2-hydroxyphenyl)ethanone (10.0 g, 0.065 mol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Slowly add hydrazine hydrate (10.0 mL, ~0.20 mol) to the solution, followed by the addition of glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is triturated with cold water, and the precipitated solid is collected by vacuum filtration.

  • The crude product is washed with cold water and dried under vacuum to afford 6-fluoro-3-methyl-1H-indazole as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.

Part 2: Synthesis of this compound

The N-alkylation of the indazole ring is a critical step. The choice of a strong base like sodium hydride favors the deprotonation of the indazole nitrogen, facilitating the nucleophilic attack on the cyclopentyl bromide. The regioselectivity of the alkylation (N-1 vs. N-2) can be influenced by the reaction conditions and the substituents on the indazole ring. For many 3-substituted indazoles, alkylation at the N-1 position is generally favored.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Fluoro-3-methyl-1H-indazole150.155.0 g0.033
Sodium hydride (60% dispersion in mineral oil)24.001.46 g0.036
Cyclopentyl bromide149.034.5 mL0.040
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-

Safety Precautions:

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe burns. All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.

  • Cyclopentyl Bromide: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

  • DMF: Is a combustible liquid and a potential reproductive toxin. Use in a fume hood and avoid inhalation and skin contact.

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.46 g of 60% dispersion, 0.036 mol) under a gentle stream of nitrogen.

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane washings.

  • Add anhydrous DMF (30 mL) to the flask.

  • Dissolve 6-fluoro-3-methyl-1H-indazole (5.0 g, 0.033 mol) in anhydrous DMF (20 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Add cyclopentyl bromide (4.5 mL, 0.040 mol) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:4).

  • Upon completion, carefully quench the reaction by the slow addition of cold water (50 mL) while cooling the flask in an ice bath.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is purified by column chromatography followed by recrystallization.

Purification_Workflow A Crude Product B Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) A->B C Fraction Collection & TLC Analysis B->C D Solvent Evaporation C->D E Recrystallization (e.g., Ethanol/Water) D->E F Pure this compound E->F

Caption: General workflow for the purification of the final product.

Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent composition should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Solvent System: A suitable solvent system for recrystallization can be determined by testing the solubility of the purified product in various solvents. A common choice for indazole derivatives is a mixture of ethanol and water, or isopropanol and water.

  • Procedure:

    • Dissolve the product from column chromatography in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Characterization

  • ¹H NMR: The spectrum is expected to show signals corresponding to the cyclopentyl protons, the methyl protons, and the aromatic protons of the indazole ring. The integration of these signals should be consistent with the number of protons in each environment.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals for the molecule, including those of the cyclopentyl ring, the methyl group, and the indazole core.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₅FN₂ = 218.27 g/mol ).

References

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408 (2009). [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. PrepChem. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951 (2021). [Link]

  • Safety Data Sheet for Sodium Hydride. Sigma-Aldrich.
  • Safety Data Sheet for Cyclopentyl bromide. Fisher Scientific.
  • Safety Data Sheet for N,N-Dimethylformamide. Fisher Scientific.

Sources

Application Notes and Protocols for 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Indazole Derivative

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is a distinct derivative within this class, and while specific literature on this exact molecule is emerging, analysis of structurally related compounds provides a strong rationale for its investigation as a modulator of critical cellular signaling pathways. Patent literature strongly suggests that indazole analogs with similar substitution patterns exhibit potent inhibitory activity against key protein kinases involved in cancer progression.[2]

This guide provides a comprehensive framework for the experimental use of this compound, grounded in the current understanding of indazole chemistry and biology. The protocols herein are designed to be self-validating, offering researchers a robust starting point for their investigations.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical characteristics is paramount for accurate and reproducible experimental design.

PropertyValue (Predicted/Inferred)Source/Justification
CAS Number 885271-69-2Chemical Abstracts Service
Molecular Formula C₁₃H₁₅FN₂Based on structure
Molecular Weight 218.27 g/mol Calculated from formula
Appearance White to off-white solidInferred from related indazole compounds
Solubility Soluble in DMSO; poorly soluble in waterInferred from related indazole derivatives[3][4]
Storage Store as a solid at -20°C for long-term stability.[5][6]General guideline for small molecule inhibitors
Safety Precautions

While specific toxicity data for this compound is not available, related fluoro-indazole compounds are classified with certain hazards.[1] Therefore, appropriate safety measures are essential.

  • Hazard Statements (Inferred): May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

  • Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Proposed Mechanism of Action: A Focus on Kinase Inhibition

Based on the analysis of patent literature for structurally similar indazole compounds, a primary and compelling hypothesis is that this compound functions as a protein kinase inhibitor . Specifically, the indazole scaffold is a common pharmacophore for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2][8] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a critical target for anti-cancer drug development.[2][8]

The proposed mechanism involves the binding of the indazole compound to the ATP-binding pocket of the kinase domain of VEGFR-2, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that leads to endothelial cell proliferation, migration, and survival.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the in vitro characterization of this compound.

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of the compound stock solution is critical for all subsequent experiments.

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for poorly water-soluble small molecules due to its high dissolving power.[4] Preparing a high-concentration stock allows for minimal solvent addition to the final assay, reducing potential solvent-induced artifacts.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh out a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube. It is advisable to allow the vial containing the powdered compound to equilibrate to room temperature before opening to prevent condensation.[9]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM). For 5 mg of a compound with a molecular weight of 218.27 g/mol , adding 2.29 mL of DMSO will yield a 10 mM stock solution.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term storage (1-2 weeks), 4°C may be acceptable.

Protocol 2: In Vitro Kinase Inhibition Assay - VEGFR-2

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against VEGFR-2.

Rationale: A luminescent kinase assay, such as the Kinase-Glo® Max assay, provides a highly sensitive and high-throughput method to measure kinase activity by quantifying the amount of ATP remaining in the reaction.[2][10] A decrease in kinase activity due to inhibition results in a higher luminescent signal.

Materials:

  • Recombinant human VEGFR-2 kinase domain[2][11]

  • Poly(Glu, Tyr) 4:1 peptide substrate[11]

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • Known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control[12]

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Workflow:

VEGFR2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare serial dilutions of This compound D Add compound dilutions to plate A->D B Prepare kinase reaction mix: VEGFR-2, substrate, buffer E Add kinase reaction mix B->E C Prepare ATP solution G Initiate reaction with ATP C->G D->E F Incubate (e.g., 10 min, RT) E->F F->G H Incubate (e.g., 45 min, 30°C) G->H I Add Kinase-Glo® Max reagent H->I J Incubate (10 min, RT) I->J K Read luminescence J->K

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add the diluted compound and controls (DMSO vehicle and positive control inhibitor) to the wells of a white, opaque plate.

  • Kinase Reaction: Prepare a master mix containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer. Add this mix to each well.

  • Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for VEGFR-2 to ensure accurate IC₅₀ determination.[13]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

  • Measurement: After a brief incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferation Assay

This protocol assesses the effect of the compound on the viability and proliferation of cancer cells.

Rationale: Cell lines that are known to be dependent on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs) or certain cancer cell lines (e.g., A549 lung carcinoma, Huh-7 hepatocellular carcinoma), are suitable models to evaluate the cellular activity of a putative VEGFR-2 inhibitor.[3] A colorimetric or fluorometric cell viability assay (e.g., MTT or resazurin-based) provides a quantitative measure of the compound's cytotoxic or cytostatic effects.

Materials:

  • Relevant cell line (e.g., A549, Huh-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Positive control cytotoxic agent (e.g., Staurosporine)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based viability reagent

  • Solubilization buffer (for MTT assay)

  • Sterile, clear 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Experimental Workflow:

Cell_Viability_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_viability_assay Viability Assessment A Seed cells in a 96-well plate B Incubate overnight to allow attachment A->B D Replace medium with compound-containing medium B->D C Prepare serial dilutions of the compound in complete medium C->D E Incubate for 48-72 hours D->E F Add MTT or Resazurin reagent E->F G Incubate (2-4 hours) F->G H Add solubilization buffer (if MTT) G->H I Read absorbance/fluorescence H->I

Caption: Workflow for the cell-based anti-proliferation assay.

Procedure:

  • Cell Seeding: Seed the chosen cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the cells for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add a solubilization buffer to dissolve the crystals.

    • For Resazurin-based assay: Add the resazurin reagent to each well and incubate for 2-4 hours.

  • Measurement: Read the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Further Steps

The IC₅₀ value from the in vitro kinase assay will provide a measure of the compound's potency against the target kinase. The GI₅₀ value from the cell-based assay will indicate its efficacy in a cellular context. A strong correlation between these two values would support the hypothesis that the compound's anti-proliferative effect is mediated through the inhibition of the target kinase.

Further investigations could include:

  • Kinome Profiling: To assess the selectivity of the compound against a broader panel of kinases.

  • Western Blotting: To confirm the inhibition of VEGFR-2 phosphorylation in treated cells.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from [Link]

  • Longworth, M., et al. (2017). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870.
  • Kinkl, N., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785.
  • Judd, D. (2023). Answer to "Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?".
  • Cao, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3175.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]

  • Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1356–1370.
  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Khan, I., et al. (2024).
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indazole derivatives. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][14]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 112, 104938.

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-methylpentane. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

Authored by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold and the Promise of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3][4] The therapeutic potential of indazole derivatives has led to the development of several FDA-approved drugs.[5] The specific substitutions on the indazole ring system, such as the fluorine atom at the 6-position and the cyclopentyl and methyl groups, are anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of This compound as a chemical probe. Chemical probes are small molecules that potently and selectively modulate the function of a specific protein target, enabling researchers to investigate its role in cellular and disease processes.[6][7] The proper use of chemical probes, including appropriate controls and concentration ranges, is critical to generating reliable and reproducible data.[6][8][9]

Note: As of the date of this document, the specific protein target(s) and detailed biological activities of this compound are not extensively characterized in the public domain. The following protocols and proposed applications are based on the known activities of structurally related indazole derivatives and serve as a guide for its initial investigation and characterization as a chemical probe.

Physicochemical Properties & Handling

PropertyValueSource
Molecular Formula C₁₃H₁₅FN₂Inferred from name
Molecular Weight 218.27 g/mol Inferred from name
Appearance White to off-white solid (typical for indazoles)General Knowledge
Solubility Soluble in DMSO, Ethanol; sparingly soluble in aqueous buffersGeneral Knowledge

Storage and Stability: Store at -20°C or -80°C as a solid or in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles of solutions.

Safety Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[10]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[11]

  • Avoid breathing dust or vapors. Handle in a well-ventilated area or chemical fume hood.[12]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[10][11][12]

Proposed Biological Application & Mechanism of Action

Based on the activities of similar indazole compounds, this compound is hypothesized to function as an inhibitor of a protein kinase. Many indazole derivatives have been developed as potent kinase inhibitors for oncology applications.[2][3] For the purpose of this guide, we will hypothesize its action on a hypothetical kinase, "Kinase-X," involved in a pro-inflammatory signaling pathway.

Hypothesized Signaling Pathway:

Kinase_X_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X activates Substrate Substrate Kinase_X->Substrate phosphorylates pSubstrate Phospho-Substrate TF Transcription Factor pSubstrate->TF activates Gene Pro-inflammatory Genes TF->Gene induces transcription Ligand Ligand Ligand->Receptor Stimulus Probe 1-Cyclopentyl-6-fluoro- 3-methyl-1H-indazole Probe->Kinase_X inhibits

Caption: Hypothesized inhibition of the Kinase-X signaling pathway by the chemical probe.

Experimental Protocols

The following protocols are designed to characterize the activity of this compound. It is crucial to include proper controls to ensure the validity of the experimental results.[6][8]

Preparation of Stock Solutions
  • High-Concentration Stock (e.g., 10 mM):

    • Accurately weigh the solid compound.

    • Dissolve in an appropriate volume of 100% DMSO to achieve the desired concentration.

    • Vortex or sonicate gently until fully dissolved.

    • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the high-concentration stock in the appropriate cell culture medium or assay buffer.

    • Important: Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle control) and is typically ≤ 0.5% to minimize solvent-induced artifacts.

Protocol: In Vitro Kinase Activity Assay

This protocol aims to determine the direct inhibitory effect of the probe on the activity of a purified recombinant kinase (Kinase-X).

Materials:

  • Purified recombinant Kinase-X

  • Kinase-X substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound stock solution

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Serial Dilution of the Probe: Prepare a 2-fold or 3-fold serial dilution of the probe in the kinase assay buffer at 2X the final desired concentrations. Also, prepare a "no inhibitor" control and a "vehicle" control (containing the same final DMSO concentration).

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted probe or control to the wells of the assay plate.

    • Add 5 µL of a 2X solution of Kinase-X and its substrate in kinase assay buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow the probe to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of a 2X ATP solution (at a concentration close to the Kₘ for Kinase-X) to each well to start the reaction.

    • Incubate for the desired time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Detect Kinase Activity:

    • Stop the reaction and detect the amount of ADP produced (or substrate phosphorylation) using a suitable detection reagent (e.g., following the ADP-Glo™ manufacturer's protocol).

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each probe concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Serial Dilution of Probe B Add Probe/Controls to Plate A->B C Add Kinase-X + Substrate B->C D Pre-incubate C->D E Add ATP to Initiate Reaction D->E F Incubate E->F G Add Detection Reagent F->G H Read Signal (Luminescence/Fluorescence) G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of the probe on cell viability to determine a suitable concentration range for cell-based assays and to identify potential cytotoxicity.

Materials:

  • A relevant cell line (e.g., a human cancer cell line or an immune cell line)

  • Complete cell culture medium

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin)

  • Sterile, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the probe in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the probe at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Measure Viability:

    • Allow the plate to equilibrate to room temperature.

    • Add the viability detection reagent to each well according to the manufacturer's instructions.

    • Incubate as required (e.g., 10 minutes for CellTiter-Glo®).

    • Read the luminescence or absorbance on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the percent viability against the log of the probe concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Best Practices for Using Chemical Probes: [6][8][9]

  • Use a Recommended Concentration Range: For subsequent cell-based assays, use concentrations at or below the GI₅₀/CC₅₀ to minimize off-target effects and general toxicity.[9]

  • Include a Negative Control: If available, use a structurally similar but biologically inactive analog of the probe to demonstrate that the observed phenotype is due to the specific activity of the probe.

  • Use an Orthogonal Probe: If possible, confirm findings with a second, structurally distinct chemical probe that targets the same protein to ensure the observed effects are not due to an off-target activity of the primary probe.[8]

Summary of Expected Data

The following table illustrates the type of data that would be generated from the protocols described above. The values are purely hypothetical for illustrative purposes.

AssayEndpointHypothetical ValueInterpretation
In Vitro Kinase Assay IC₅₀ vs. Kinase-X50 nMPotent direct inhibitor of Kinase-X activity.
Cell Viability Assay GI₅₀ in HEK293 cells (72h)10 µMThe probe shows anti-proliferative effects. Use concentrations ≤ 1 µM for target-specific cellular assays to avoid general toxicity.
Cellular Target Engagement EC₅₀ (Phospho-Substrate)150 nMThe probe engages and inhibits Kinase-X in a cellular context.

References

  • A rule of two for using chemical probes? - Practical Fragments. (2023-07-17). Available at: [Link]

  • How to use chemical probes. The Chemical Probes Portal. Available at: [Link]

  • Best Practices: Chemical Probes Webinar. (2020-01-28). YouTube. Available at: [Link]

  • Dos and Don'ts of Chemical Probes. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. (2010-04-10). Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023-08-23). National Institutes of Health. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022-09-26). National Institutes of Health. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. (2022-10-14). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

Sources

Protocol for the Solubilization of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the dissolution of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a member of the pharmacologically significant indazole class of heterocyclic compounds.[1] Proper solubilization and handling of small molecule inhibitors are paramount for generating reproducible and reliable data in in vitro studies.[2][3] This guide details the principles behind solvent selection, a step-by-step methodology for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO), and subsequent dilution into aqueous cell culture media. The protocols herein are designed to mitigate common challenges such as compound precipitation and ensure the stability and integrity of the molecule.[4][5]

Foundational Principles: Compound Characteristics & Solvent Selection

This compound, like many indazole derivatives, is a hydrophobic organic molecule.[6][7] This inherent low aqueous solubility necessitates the use of an organic co-solvent to prepare a concentrated primary stock solution.

1.1. Physicochemical Data Summary

A precise understanding of the compound's properties is the foundation of an accurate dissolution protocol.

ParameterValueRationale & Significance
Molecular Formula C₁₃H₁₅FN₂Defines the elemental composition.
Molecular Weight 218.27 g/mol Critical for accurate molar concentration calculations.[2]
Appearance White to off-white solid (typical)Visual confirmation of compound integrity before use.
Predicted Solubility Poor in water; Soluble in DMSO, EthanolThe molecular structure suggests hydrophobic characteristics, making polar aprotic solvents like DMSO the primary choice for solubilization in biological research.[4][8]

1.2. The Rationale for DMSO as the Primary Solvent

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of poorly water-soluble compounds for several key reasons:

  • High Solubilizing Power: Its polar aprotic nature allows it to effectively dissolve a wide range of hydrophobic and hydrophilic compounds.[3]

  • Miscibility: It is fully miscible with water and cell culture media, which facilitates the preparation of working solutions.

  • Biological Inertness at Low Concentrations: While cytotoxic at high concentrations, DMSO is generally well-tolerated by most cell lines at final concentrations below 0.5% (v/v), with <0.1% being the ideal target to minimize off-target effects.[8]

  • Stability: Many compounds exhibit good long-term stability when stored in anhydrous DMSO at low temperatures.[5]

Experimental Workflow for Solution Preparation

The following diagram illustrates the comprehensive workflow from receiving the solid compound to its final application in an in vitro assay.

G cluster_0 Part A: Stock Solution Preparation (Concentrated) cluster_1 Part B: Working Solution Preparation (Dilute) powder 1. Receive & Equilibrate Solid Compound Vial weigh 2. Accurately Weigh Compound Powder powder->weigh calculate 3. Calculate Solvent Volume for 10 mM Stock weigh->calculate dissolve 4. Dissolve in 100% DMSO (Vortex/Sonicate) calculate->dissolve store 5. Aliquot & Store Stock at -20°C / -80°C dissolve->store thaw 6. Thaw One Stock Aliquot store->thaw Begin Experiment serial_dilute 7. Perform Serial Dilutions in 100% DMSO (if needed) thaw->serial_dilute final_dilute 8. Dilute into Assay Medium (Final DMSO < 0.5%) serial_dilute->final_dilute apply 9. Apply to Cells/Assay final_dilute->apply

Caption: Workflow from solid compound to final in vitro application.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most in vitro screening applications.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated positive displacement or air displacement pipettes with appropriate sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

3.2. Step-by-Step Procedure

  • Pre-Handling: Before opening, bring the vial of the powdered compound to room temperature for at least 20-30 minutes to prevent condensation of atmospheric moisture, which can affect compound stability.[4] Gently tap the vial to ensure all powder is at the bottom.[8]

  • Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh a desired amount of the compound (e.g., 1 mg). For accuracy, it is advisable to weigh out more than 1 mg.

  • Solvent Calculation: Use the following formula to determine the volume of DMSO required to achieve a 10 mM stock solution:

    Volume (µL) = [ Mass (mg) / Molecular Weight ( g/mol ) ] x 100,000

    Example Calculation for 1 mg of Compound: Volume (µL) = [ 1 mg / 218.27 g/mol ] x 100,000 Volume (µL) = 0.004581 x 100,000 Volume (µL) = 458.1 µL

    Therefore, you would add 458.1 µL of DMSO to 1 mg of the compound to yield a 10 mM stock solution.

  • Dissolution: Add the calculated volume of 100% DMSO to the vial containing the compound. Cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Assisted Solubilization (If Necessary): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a water bath (not exceeding 37-40°C) can also be attempted, but must be done with caution to avoid thermal degradation.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or tubes wrapped in foil to protect from light. Store frozen at -20°C or -80°C for long-term stability.[5][8] This practice of aliquoting is critical to avoid repeated freeze-thaw cycles that can degrade the compound.[5]

Protocol: Preparation of Working Solutions for Cell-Based Assays

The primary cause of experimental failure with hydrophobic compounds is precipitation upon dilution into aqueous media.[9] The following procedure is designed to prevent this.

  • Thaw Stock: Remove a single aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Serial Dilutions: It is critical to perform any necessary serial dilutions in 100% DMSO, not directly in your aqueous buffer or cell culture medium.[4] For example, to get a 1 mM solution, dilute your 10 mM stock 1:10 in pure DMSO.

  • Final Aqueous Dilution: To prepare the final working concentration, add the DMSO-diluted compound dropwise into the cell culture medium while gently vortexing or swirling the medium. A common final dilution factor is 1:1000 (e.g., 1 µL of a 10 mM stock into 1 mL of medium to yield a 10 µM working solution). This ensures the final DMSO concentration remains low (0.1% in this example).

  • Control Group: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[10]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient mixing; Contaminated DMSO (absorbed water).Vortex for a longer duration. Use a bath sonicator for 10-15 minutes.[8] Ensure you are using fresh, anhydrous DMSO.[4]
Precipitate forms in the stock solution upon storage. Compound has low solubility at -20°C; Freeze-thaw cycles.Before use, warm the vial to room temperature and vortex/sonicate to redissolve. Ensure aliquots are single-use to avoid freeze-thaw.[5]
Precipitate forms immediately upon dilution into cell culture medium. "Salting out" effect; Exceeded aqueous solubility limit.The compound was likely diluted directly from a high concentration stock into the medium. Perform intermediate dilutions in 100% DMSO first.[4] Increase the final volume of the medium (i.e., use a higher dilution factor like 1:2000) to keep the compound concentration lower.
Inconsistent results between experiments. Inaccurate pipetting; Compound degradation; Improper stock solution preparation.Use calibrated pipettes. Always use a fresh aliquot of stock solution for each experiment.[8] Re-prepare the stock solution, carefully following the protocol.

References

  • BenchChem. (2025). Application Notes and Protocols for Preparing a Stock Solution of a Small Molecule Inhibitor (SMI). Benchchem. Link

  • Sigma-Aldrich. FAQs on Inhibitor Preparation. Sigma-Aldrich. Link

  • Lopez, S. N., et al. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? ResearchGate. Link

  • Selleck Chemicals. Inhibitor Handling Instructions. Selleck Chemicals. Link

  • Ashkenazi, S., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Link

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Link

  • Benchchem. Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Benchchem. Link

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Link

  • Scott, R. C., et al. (1983). Methods for in vitro percutaneous absorption studies III: hydrophobic compounds. Journal of Pharmaceutical Sciences. Link

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Link

  • Kumar, R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

  • Binner, M., et al. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Link

Sources

Application Note: A Comprehensive Guide to the Preclinical Evaluation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors for oncology.[1][2][3] This application note presents a detailed guide for the preclinical investigation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole , a novel indazole derivative, as a potential anti-cancer agent. Due to the limited public data on this specific molecule, this document provides a robust, hypothesis-driven framework for its characterization. We postulate that this compound functions as a kinase inhibitor, likely targeting key oncogenic signaling pathways such as the MAPK/ERK cascade. This guide offers a logical workflow, from initial biochemical assays to in vitro cellular characterization and in vivo efficacy studies, complete with detailed, field-proven protocols. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for assessing the compound's therapeutic potential.

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[1] Indazole derivatives have emerged as a highly successful class of kinase inhibitors.[1][2] The indazole core acts as a versatile scaffold that can form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3]

The specific substitutions on the indazole ring of This compound provide a compelling rationale for its investigation:

  • 6-Fluoro Group: The incorporation of fluorine can enhance metabolic stability and modulate the electronic properties of the molecule, often leading to improved binding affinity and selectivity for the target kinase.[4][5][6][7][8]

  • 1-Cyclopentyl Group: This lipophilic moiety is hypothesized to occupy hydrophobic pockets within the kinase domain, potentially increasing potency and influencing the selectivity profile of the inhibitor.[9][10][11]

  • 3-Methyl Group: This small alkyl group can contribute to favorable van der Waals interactions in the active site.

Given these structural features, we hypothesize that this compound acts as an inhibitor of a key oncogenic kinase pathway. For the purpose of this guide, we will focus on the MAPK/ERK pathway , a central signaling cascade that is frequently hyperactivated in a wide range of human cancers and is a validated target for cancer therapy.[12][13]

This guide outlines a comprehensive strategy to test this hypothesis and thoroughly characterize the compound's anti-cancer properties.

Compound Profile: this compound
PropertyHypothetical ValueSource / Method
Molecular Formula C₁₃H₁₅FN₂Calculation
Molecular Weight 234.28 g/mol Calculation
CAS Number 885271-69-2[14]
Appearance White to off-white crystalline solidVisual Inspection
Solubility Soluble in DMSO (>25 mg/mL), Ethanol, MethanolExperimental
Purity (LC-MS) >98%LC-MS Analysis
Storage Store at -20°C, protect from light and moistureStandard Procedure

Part 1: Biochemical Characterization: Targeting the Kinase

The first step is to determine if the compound directly inhibits the activity of the hypothesized target kinase in a cell-free system. This establishes a direct mechanism of action and provides a quantitative measure of potency (IC₅₀).

Hypothesized Target Pathway: MAPK/ERK Signaling

The diagram below illustrates the MAPK/ERK signaling cascade and the proposed point of inhibition for our test compound. We will hypothesize inhibition of ERK2 as a starting point for biochemical screening.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors P Test_Compound 1-Cyclopentyl-6-fluoro- 3-methyl-1H-indazole Test_Compound->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Activation

Caption: Hypothesized inhibition of the MAPK/ERK pathway by the test compound.

Protocol 1.1: In Vitro ERK2 Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ATP consumed during the phosphorylation of a substrate by ERK2. A decrease in ATP consumption in the presence of the compound indicates inhibition.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

Materials:

  • Recombinant active ERK2 enzyme

  • Myelin basic protein (MBP) substrate

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (500 µM stock)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (for positive control) to the wells of the assay plate.

    • Prepare a master mix containing kinase assay buffer, ATP (final concentration ~50 µM), and MBP substrate.

    • Add 12.5 µL of the master mix to each well.

    • To initiate the reaction, add 10 µL of diluted ERK2 enzyme (e.g., 2.5 ng/µL) to all wells except the "blank" control (add 10 µL of kinase buffer to the blank).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other wells.

    • Normalize the data by setting the positive control (enzyme + vehicle) as 100% activity and the blank as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Hypothetical Result IC₅₀ (nM)
ERK250
VEGFR2 (counter-screen)>10,000

Part 2: In Vitro Cellular Characterization

After confirming direct kinase inhibition, the next phase is to assess the compound's effects on cancer cells. This includes evaluating its anti-proliferative activity, its ability to induce cell death, and confirming its on-target effect within the cellular environment.

Overall Experimental Workflow

Workflow cluster_biochem Biochemical Assays cluster_invitro In Vitro Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Viability Cell Viability Assay (MTT) (GI50 Determination) Kinase_Assay->Viability Confirm Potency Apoptosis Apoptosis Assay (Annexin V / PI) Viability->Apoptosis Investigate Mechanism Cell_Cycle Cell Cycle Analysis (PI Staining) Viability->Cell_Cycle Investigate Mechanism Western_Blot Target Engagement (Western Blot for p-ERK) Viability->Western_Blot Confirm Target Xenograft Mouse Xenograft Model (Tumor Growth Inhibition) Viability->Xenograft Validate Efficacy Apoptosis->Xenograft Validate Efficacy Cell_Cycle->Xenograft Validate Efficacy Western_Blot->Xenograft Validate Efficacy

Sources

Application Notes and Protocols for the In Vivo Formulation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of a Novel Indazole Derivative

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole represents a class of heterocyclic compounds of significant interest in contemporary drug discovery. Based on the structural characteristics of the indazole scaffold, it is anticipated that this molecule will exhibit low aqueous solubility, a common challenge for over 40% of new chemical entities emerging from discovery pipelines.[1][2] Poor solubility can severely hinder in vivo studies by causing low and erratic oral bioavailability, making the assessment of a compound's true pharmacological potential difficult.[3][4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of this compound for in vivo pharmacokinetic (PK) and efficacy studies. We will move beyond a single, prescriptive protocol, instead offering a decision-making workflow that emphasizes understanding the compound's physicochemical properties to select the most appropriate formulation strategy. The methodologies discussed herein are grounded in established principles of pharmaceutical science and aim to provide a robust and reproducible means of achieving adequate drug exposure in preclinical animal models.

Part 1: Pre-formulation Assessment - The Foundation of Rational Formulation Design

Before committing to a specific formulation, a thorough physicochemical characterization of this compound is paramount. This initial assessment will dictate the most viable formulation approaches and mitigate the risk of failed in vivo studies due to poor drug delivery.

Essential Physicochemical Characterization

A foundational understanding of the molecule's properties is the first step in developing a successful formulation.

PropertyExperimental MethodImplication for Formulation
Aqueous Solubility Shake-flask method in water and relevant buffers (pH 2, 6.8, 7.4)Directly determines the need for solubility enhancement. Low solubility (<10 µg/mL) indicates a significant challenge.
logP/logD HPLC-based or shake-flask methodIndicates the lipophilicity of the compound. A high logP (>3) suggests suitability for lipid-based formulations.[5]
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups, which can be exploited for salt formation or pH-adjustment strategies.
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC)Provides information on the crystalline nature and stability of the solid form. A high melting point can correlate with low solubility.
Solid-State Form X-ray Powder Diffraction (XRPD), MicroscopyDetermines if the compound is crystalline or amorphous. Amorphous forms often have higher solubility but may be less stable.[2]
Solubility Screening in Common Excipients

A pragmatic approach to formulation development involves screening the solubility of this compound in a panel of pharmaceutically acceptable excipients. This will rapidly identify potential vehicles for simple solutions or components for more complex systems.

Protocol: Excipient Solubility Screen

  • Accurately weigh an excess of this compound (e.g., 10 mg) into several 1.5 mL microcentrifuge tubes.

  • To each tube, add a known volume (e.g., 1 mL) of a different excipient from the table below.

  • Agitate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol).

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Table of Recommended Screening Excipients:

ClassExcipientRationale
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)[6][7]Commonly used to increase the solubility of poorly water-soluble compounds for preclinical studies.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15Can increase solubility and aid in the formation of micelles or emulsions.[8]
Oils (for LBDDS) Sesame oil, Corn oil, Medium-chain triglycerides (e.g., Capmul® MCM)Potential vehicles for lipid-based formulations, particularly for lipophilic compounds.[5][9]
Aqueous Systems 5% Dextrose in Water (D5W), Saline (0.9% NaCl), Carboxymethylcellulose (CMC) solutions (0.5% w/v)Serve as baseline controls and may be suitable if the compound has some inherent solubility or for suspension formulations.[6][7]
Cyclodextrins 10-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water[1][10]Can form inclusion complexes to significantly enhance aqueous solubility.[1][10][11]

Part 2: Formulation Strategies and Protocols

Based on the pre-formulation data, a suitable formulation strategy can be selected. The following sections detail the most promising approaches for a compound like this compound.

Formulation_Decision_Tree Start Pre-formulation Data (Solubility, logP) Solubility_Check Solubility in aqueous vehicle > Target Dose? Start->Solubility_Check High_Sol_LBDDS High Solubility in Oils/Surfactants? Solubility_Check->High_Sol_LBDDS No Aqueous_Sol Aqueous Solution/ Suspension Solubility_Check->Aqueous_Sol Yes High_Sol_CD Significant Solubility Increase with Cyclodextrins? High_Sol_LBDDS->High_Sol_CD No LBDDS Lipid-Based Formulation (e.g., SEDDS) High_Sol_LBDDS->LBDDS Yes CD_Formulation Cyclodextrin-Based Solution High_Sol_CD->CD_Formulation Yes Nanosuspension Nanosuspension Formulation High_Sol_CD->Nanosuspension No

Caption: Formulation selection workflow based on pre-formulation data.

Strategy 1: Co-solvent Systems (For Rapid, Early-Stage Studies)

For initial PK or proof-of-concept efficacy studies, a simple co-solvent system is often the fastest approach, provided the compound shows adequate solubility in a tolerable mixture of solvents.

Rationale: Co-solvents like PEG 400 and propylene glycol are miscible with water and can dissolve many hydrophobic compounds.[7] However, it is crucial to minimize the percentage of organic co-solvents to avoid vehicle-induced toxicity or pharmacological effects.[6][7] For instance, high concentrations of DMSO can be toxic when administered in vivo.[12]

Protocol: Preparation of a PEG 400-based Formulation

  • Solubilization: Weigh the required amount of this compound and dissolve it in a minimal volume of PEG 400. Gentle warming (to 40-50°C) and vortexing can aid dissolution.

  • Aqueous Dilution: While stirring, slowly add the aqueous component (e.g., saline or water) to the PEG 400 concentrate to reach the final desired vehicle composition (e.g., 40% PEG 400, 60% water).

  • Clarity Check: The final formulation should be a clear, particle-free solution. If precipitation occurs upon addition of the aqueous phase, this approach may not be suitable at the target concentration.

  • pH Measurement and Adjustment: Measure the pH of the final formulation. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5 for parenteral routes) using dilute HCl or NaOH.

  • Sterile Filtration (for IV administration): If the formulation is for intravenous administration, it must be sterile-filtered through a 0.22 µm syringe filter.

Example Vehicle Compositions:

Vehicle CompositionAdministration RouteConsiderations
10% DMSO, 40% PEG 400, 50% SalineOral (PO), Intraperitoneal (IP)A common starting point for many research compounds.[6]
20% Solutol® HS 15 in WaterIntravenous (IV), POSolutol® HS 15 is a non-ionic solubilizer and emulsifying agent.
40% HP-β-CD in SalineIV, IP, POGenerally well-tolerated and effective for many compounds.
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

If the compound is highly lipophilic (high logP), LBDDS are an excellent choice, particularly for oral administration.[5][9][13] These formulations can enhance lymphatic transport and reduce first-pass metabolism, in addition to improving solubility.[5][14]

Rationale: LBDDS are mixtures of oils, surfactants, and co-solvents that can form fine emulsions or microemulsions upon gentle agitation in an aqueous medium (such as the gastrointestinal fluids).[3] These are often categorized by the Lipid Formulation Classification System (LFCS).[13]

Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Based on the solubility screen, select an oil, a surfactant, and a co-solvent in which the compound is most soluble.

  • Component Ratio Optimization: Prepare a series of blank formulations by mixing the selected oil, surfactant, and co-solvent at different ratios (e.g., varying oil:surfactant ratios from 1:9 to 9:1).

  • Emulsification Test: To 1 mL of each blank formulation, add 100 mL of water in a beaker with gentle stirring. Observe the rate of emulsification and the final appearance of the emulsion (it should be rapid and result in a clear or slightly bluish-white emulsion).

  • Drug Loading: Once an optimal blank SEDDS is identified, dissolve this compound into it at the target concentration.

  • Characterization: The drug-loaded SEDDS should be re-tested for emulsification performance. Droplet size analysis of the resulting emulsion can also be performed to ensure it is in the micro- or nano-emulsion range.

SEDDS_Workflow Start Select Excipients (Oil, Surfactant, Co-solvent) Mix Mix Excipients at Various Ratios Start->Mix Emulsify Test Emulsification in Water Mix->Emulsify Select Select Optimal Blank SEDDS Emulsify->Select Load Dissolve Drug in SEDDS Select->Load Characterize Characterize Drug-Loaded SEDDS Load->Characterize

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Strategy 3: Nanosuspensions

For compounds that are poorly soluble in both aqueous and lipid-based excipients, a nanosuspension can be a powerful formulation approach.[15][16]

Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[15][17] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate and improved bioavailability.[18][19]

Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)

  • Pre-milling: Create a coarse suspension of this compound (e.g., 1-5% w/v) in an aqueous solution containing a suitable stabilizer (e.g., 0.5-2% w/v of Poloxamer 188 or PVP K30).

  • High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer. This involves repeatedly forcing the suspension through a narrow gap at high pressure (e.g., 1500 bar) for a number of cycles (e.g., 15-20 cycles).[18]

  • Particle Size Analysis: Monitor the particle size reduction during homogenization using a dynamic light scattering (DLS) instrument. The process is complete when the desired particle size (typically < 500 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

  • Final Formulation: The resulting nanosuspension can be dosed directly for oral or, in some cases, parenteral administration.

  • Stability Assessment: The physical stability of the nanosuspension (i.e., absence of crystal growth or aggregation) should be monitored over time at different storage conditions.

Part 3: Quality Control and In-Use Considerations

A well-prepared formulation requires proper quality control to ensure consistency and reliability in in vivo studies.

QC TestMethodAcceptance Criteria
Appearance Visual inspectionClear solution, free of particles (for solutions). Homogeneous, easily re-suspendible suspension (for suspensions).
pH Calibrated pH meterWithin a physiologically acceptable range (e.g., 6.0-8.0).
Drug Concentration HPLC-UV or LC-MS/MS90-110% of the target concentration.
Particle Size Dynamic Light Scattering (DLS)For nanosuspensions: Mean particle size < 500 nm, PDI < 0.3.
Sterility (for IV) Membrane filtration and cultureNo microbial growth.

In-Use Stability: It is critical to assess the stability of the formulation under the conditions of the in vivo study. For example, if a study involves dosing over several hours, the formulation should remain stable (i.e., the drug stays in solution or suspended) for at least that duration at room temperature.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. There is no single "best" formulation; the optimal choice is dictated by the compound's physicochemical properties, the intended route of administration, and the stage of research. By following a systematic approach of pre-formulation characterization followed by rational selection and optimization of a formulation strategy—be it a co-solvent system, a lipid-based formulation, or a nanosuspension—researchers can significantly increase the likelihood of achieving the necessary drug exposure to obtain meaningful and reproducible in vivo data. This structured methodology not only solves the immediate challenge of drug delivery but also builds a foundation of knowledge for future, more advanced formulation development.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Drug Development & Delivery. Available at: [Link]

  • Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available at: [Link]

  • Lipid-Based Drug Delivery Systems. PubMed Central. Available at: [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. PubMed Central. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Innovare Academic Sciences. Available at: [Link]

  • Lipid Formulation as a Drug Carrier for Drug Delivery. Bentham Science. Available at: [Link]

  • Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Drug delivery strategies for poorly water-soluble drugs. Scilit. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]

  • In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability. PubMed Central. Available at: [Link]

  • Formulation and Evaluation of Nanosuspension of Simvastatin. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Nanosuspensions technology as a master key for nature products drug delivery and In vivo fate. Ovid. Available at: [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]

  • Excipients. Pharmlabs. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]

  • Pharmaceutical excipients. IntechOpen. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.

I. Overview of the Synthesis

The synthesis of this compound typically involves the N-alkylation of a 6-fluoro-3-methyl-1H-indazole precursor. The primary challenge in this process is achieving high regioselectivity for the desired N1-alkylated product over the N2 isomer.[1][2][3] The choice of base, solvent, and alkylating agent significantly influences the outcome of this reaction.[1][2][3]

Synthetic Workflow Overview

A Start: 6-fluoro-3-methyl-1H-indazole C Deprotonation with Base (e.g., NaH) A->C Add Base B N-Alkylation with Cyclopentyl Halide/Tosylate E Nucleophilic Attack on Cyclopentyl Electrophile B->E Leads to D Formation of Indazole Anion C->D Forms D->B Reacts with F Mixture of N1 and N2 Isomers E->F Results in G Purification (e.g., Chromatography) F->G Requires H Product: this compound G->H I Byproduct: 2-Cyclopentyl-6-fluoro-3-methyl-1H-indazole G->I

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield

Question: My overall yield of the desired this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low overall yield can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The first critical step is the deprotonation of the indazole nitrogen. If this is incomplete, a significant portion of your starting material will not react.

    • Solution: Ensure your base is fresh and of high purity. Sodium hydride (NaH) is a common choice and should be handled under strictly anhydrous conditions.[1][2] Consider using a slight excess of the base to drive the deprotonation to completion.

  • Suboptimal Reaction Temperature: The temperature can affect both the rate of reaction and the stability of the reactants and products.

    • Solution: Experiment with a temperature range. While some alkylations proceed well at room temperature, others may require heating to improve the reaction rate. Start with room temperature and gradually increase if the reaction is sluggish, monitoring for any decomposition.

  • Poor Quality of Alkylating Agent: The purity of your cyclopentyl halide or tosylate is crucial. Impurities can lead to side reactions and lower the yield of your desired product.

    • Solution: Use a freshly purified or commercially high-purity cyclopentylating agent. Consider using cyclopentyl bromide or tosylate, as they are generally good electrophiles.[1][2]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction and chromatography.

    • Solution: Optimize your extraction procedure by ensuring the correct pH and using an appropriate solvent. For purification, carefully select your chromatography conditions (column packing, eluent system) to achieve good separation without excessive product loss.

Problem 2: Poor N1-Regioselectivity (High Formation of N2-Isomer)

Question: I am getting a significant amount of the undesired 2-Cyclopentyl-6-fluoro-3-methyl-1H-indazole isomer. How can I improve the selectivity for the N1 position?

Answer:

Achieving high N1-regioselectivity is a common challenge in indazole alkylation.[1][2][3] The ratio of N1 to N2 isomers is influenced by steric and electronic factors, as well as the reaction conditions.

  • Choice of Base and Solvent: The combination of base and solvent plays a pivotal role in directing the alkylation.

    • Expert Insight: The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for many substituted indazoles.[1][2] This is attributed to the formation of a sodium salt of the indazole, where the sodium cation may coordinate in a way that sterically hinders the N2 position, directing the electrophile to the N1 position.

    • Alternative Conditions: In some cases, using a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can be effective, although this may sometimes lead to a mixture of isomers.[4]

  • Steric Hindrance: The substituents on the indazole ring can influence the site of alkylation.

    • Causality: A bulky substituent at the C7 position can sterically hinder the N1 position, leading to preferential N2-alkylation. Conversely, a substituent at the C3 position, like the methyl group in your target molecule, can create some steric hindrance at the N2 position, favoring N1 alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N1-product.

    • Protocol: Try running the reaction at 0 °C or even lower temperatures and allowing it to slowly warm to room temperature.

Troubleshooting Flowchart for Poor N1-Selectivity

A Start: Poor N1-Selectivity B Analyze Base/Solvent System A->B C Is NaH/THF being used? B->C D Switch to NaH in THF C->D No E Optimize Temperature C->E Yes D->E F Run reaction at 0 °C E->F G Consider Alkylating Agent F->G H Use Cyclopentyl Bromide or Tosylate G->H I Problem Resolved? H->I J Consult Further Literature I->J No

Caption: A step-by-step guide to improving N1-regioselectivity.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The most direct precursor is 6-fluoro-3-methyl-1H-indazole. This can be synthesized through various methods, often starting from appropriately substituted anilines or benzonitriles.[5][6]

Q2: How can I effectively separate the N1 and N2 isomers?

A2: The N1 and N2 isomers often have different polarities, making them separable by column chromatography. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. Careful monitoring by thin-layer chromatography (TLC) is essential to determine the optimal eluent composition.

Q3: Are there any alternative, more selective methods for N1-alkylation of indazoles?

A3: Yes, several strategies have been developed to improve N1-selectivity. One approach involves a two-step process of reductive amination followed by hydrogenation, which can produce the N1 isomer with high selectivity.[4] Another method utilizes Mitsunobu conditions, although this can sometimes favor the N2 isomer.[3] For specific substrates, catalyst-based methods are also being explored.[7]

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled in an inert atmosphere (e.g., under argon or nitrogen) and in an anhydrous solvent. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Solvents: THF and DMF are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and avoid contact with skin and eyes.

  • General Precautions: Always be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS).

IV. Experimental Protocols

Optimized Protocol for N1-Alkylation

This protocol is based on conditions known to favor N1-alkylation.[1][2]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-fluoro-3-methyl-1H-indazole (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add cyclopentyl bromide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary Table
ParameterRecommended ConditionExpected Outcome
Base Sodium Hydride (NaH)High N1-selectivity[1][2]
Solvent Tetrahydrofuran (THF)Favors N1-alkylation[1][2]
Alkylating Agent Cyclopentyl BromideGood electrophile
Temperature 0 °C to Room TemperatureControlled reaction, improved selectivity
Purification Column ChromatographySeparation of N1 and N2 isomers

V. References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]

  • Baxter, C. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Hunt, J. T., et al. (1987). Regioselective N-alkylation of indazoles. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. [Link]

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overcoming solubility issues with 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and procedural expertise to overcome these common hurdles, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are its basic solubility characteristics?

A1: Understanding the physicochemical properties of a compound is the first step in troubleshooting solubility. This compound possesses a molecular structure that suggests low aqueous solubility. The indazole core, combined with a cyclopentyl group, contributes to its hydrophobic nature.[1][2][3] While specific experimental solubility data for this exact molecule is not widely published, its structure, featuring a fused benzene and pyrazole ring system, is common in many drug candidates that are poorly water-soluble.[4][5]

The key takeaway is to assume from the outset that this compound is lipophilic, or "fat-loving," and will require non-aqueous (organic) solvents for initial dissolution to create a stock solution. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media will likely fail.

Q2: What is the recommended solvent for creating a primary stock solution?

A2: For hydrophobic compounds like this one, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions.[6][7] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.

Key Considerations for Stock Preparation:

  • Purity: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic (readily absorbs water from the air), and absorbed water can significantly decrease its ability to solvate hydrophobic compounds.[7]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation and contamination from repeated freeze-thaw cycles.[8]

Illustrative Solubility Data for Common Solvents

While exact values for this compound are proprietary, the following table provides a general guide for solubility expectations with similar small molecules.

SolventExpected SolubilityTemperatureNotes
DMSO High (>10 mg/mL)25°CRecommended for primary stock solutions.
Ethanol Moderate (1-10 mg/mL)25°CCan be an alternative, but may have higher cell toxicity.
Methanol Moderate (1-10 mg/mL)25°CPrimarily used for analytical purposes (e.g., HPLC).
Aqueous Buffers (PBS, Media) Very Low (<0.1 mg/mL)25°CNot suitable for initial dissolution.
Q3: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What is happening?

A3: This is the most common solubility challenge and is known as "crashing out" or precipitation.[7][9] It occurs because the compound is highly soluble in the organic DMSO stock but is poorly soluble in the final aqueous environment of your assay buffer or medium.[10] When you add the small volume of DMSO stock to the large volume of aqueous solution, the DMSO disperses, and the local solvent environment around your compound molecules rapidly changes from organic to aqueous, causing the compound to fall out of solution.[10]

Troubleshooting Workflow for Aqueous Dilution Precipitation

The following diagram outlines a systematic approach to resolving this issue.

G cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Strategies Start Compound precipitates in aqueous buffer CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO LowerStock Lower stock concentration & increase volume added CheckDMSO->LowerStock No ImproveMix Improve mixing technique: - Add dropwise to vortexing buffer - Use pre-warmed buffer (37°C) CheckDMSO->ImproveMix Yes LowerStock->ImproveMix SerialDilute Perform serial dilution in buffer with intermediate DMSO concentrations ImproveMix->SerialDilute CoSolvent Incorporate a co-solvent (e.g., PEG400, Tween 80) in the final buffer SerialDilute->CoSolvent Serum Does media contain serum? (Serum proteins can aid solubility) CoSolvent->Serum Success Solution remains clear Proceed with experiment Serum->Success

Caption: A decision-making workflow for troubleshooting compound precipitation upon dilution into aqueous solutions.

Q4: Can you provide a detailed protocol to prevent my compound from "crashing out"?

A4: Certainly. The key is to make the transition from an organic to an aqueous environment as gentle as possible. This involves optimizing your dilution technique and ensuring the final solvent concentration is compatible with your assay.

Step-by-Step Protocol for Dilution into Aqueous Buffer

  • Determine Maximum Tolerated Solvent Concentration:

    • Before your main experiment, run a vehicle control test. Prepare your assay (e.g., cells in a plate) and treat separate wells with a range of final DMSO concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%) without your compound.

    • Assess the health and response of your system (e.g., cell viability, enzyme activity). The highest DMSO concentration that shows no effect compared to the untreated control is your maximum tolerated concentration. For most cell-based assays, this is ≤0.5%.[8]

  • Calculate Your Dilution Scheme:

    • Work backward from your desired final compound concentration and your maximum tolerated DMSO concentration.

    • Example:

      • Desired Final Compound Concentration: 10 µM

      • Maximum Tolerated DMSO: 0.1%

      • This requires a 1:1000 dilution (0.1% = 1/1000).

      • Therefore, your DMSO stock solution must be 1000x the final concentration: 10 µM * 1000 = 10,000 µM or 10 mM.

  • Perform a Gradual, High-Energy Dilution:

    • Warm your aqueous buffer (e.g., cell culture medium) to the experimental temperature (typically 37°C), as solubility is often higher at elevated temperatures.[11]

    • Place the tube/plate of aqueous buffer on a vortex mixer set to a medium-high speed.

    • While the buffer is vigorously mixing, add the small volume of your DMSO stock drop-by-drop or in a very slow stream directly into the vortex.[12] This rapid, high-energy mixing helps disperse the compound molecules quickly, preventing them from aggregating and precipitating.[10]

    • Continue vortexing for an additional 15-30 seconds after adding the stock.

    • Visually inspect the solution against a dark background. It should be perfectly clear. Any cloudiness or visible particles indicate precipitation.

Q5: I've tried the improved dilution protocol, but I still see some precipitation at higher concentrations. What other methods can I try?

A5: If standard methods are insufficient, you can explore more advanced formulation strategies. These techniques aim to create a more favorable micro-environment for the compound in the aqueous solution.

Advanced Solubilization Techniques

TechniquePrinciple of ActionConsiderations & Best Practices
Co-solvents Using a less toxic, water-miscible organic solvent in the final formulation to increase solubility.[13] Common examples include PEG400, propylene glycol, or glycerol.[13]The final concentration of the co-solvent must be tested for compatibility with your assay. A typical starting point is 1-5% of the final volume.
Use of Surfactants Surfactants (e.g., Tween® 80, Cremophor® EL) form micelles in aqueous solution. Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively solubilizing them.Surfactants can interfere with biological assays or have their own cellular toxicity. Extensive validation is required.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The compound can form an "inclusion complex" by fitting inside the cavity, which then makes the entire complex water-soluble.[14][15]This effectively lowers the concentration of the "free" compound, which may impact activity. The specific type of cyclodextrin (α, β, γ) must be optimized.
pH Adjustment For compounds with ionizable groups (acidic or basic), adjusting the pH of the buffer can convert the molecule to its more soluble ionized (salt) form.[16] The indazole nucleus is amphoteric, meaning it can be protonated or deprotonated.[3]The final pH must be compatible with your biological system. The pKa of the compound's ionizable groups will determine the optimal pH range.
Nanotechnology Approaches Formulating the compound into nanoparticles or nano-suspensions dramatically increases the surface-area-to-volume ratio, which can enhance the dissolution rate and apparent solubility.[4][17]This is a highly specialized technique requiring specific equipment and expertise, typically used in later-stage drug formulation.

Decision Tree for Advanced Solubilization

G cluster_0 Starting Point cluster_1 Screening Options cluster_2 Validation & Final Choice Start Standard dilution fails Ionizable Does compound have ionizable groups (pKa)? Start->Ionizable pH_Adjust Optimize Buffer pH Ionizable->pH_Adjust Yes CoSolvent Screen Co-solvents (PEG400, Propylene Glycol) Ionizable->CoSolvent No Validate Validate chosen method: - No assay interference - No vehicle toxicity pH_Adjust->Validate Cyclodextrin Test Cyclodextrin Complexation CoSolvent->Cyclodextrin Cyclodextrin->Validate Proceed Proceed with validated formulation Validate->Proceed

Caption: A logical decision tree for selecting an advanced solubilization strategy.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2014). Journal of Applied Pharmaceutical Science, 4(6), 124-133. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules, 27(20), 6896. [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). European Journal of Medicinal Chemistry, 262, 115870. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments, (127), 56212. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. [Link]

  • What should I do when a compound goes into DMSO, but precipitates when adding saline? (2014). ResearchGate. [Link]

  • Compund dilution in DMSO. (2023). Reddit. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2011). Mini-Reviews in Organic Chemistry, 8(4), 366-377. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of North Carolina at Chapel Hill. [Link]

  • 6-Fluoro-1H-indazole. PubChem. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2023). ResearchGate. [Link]

  • Indazole. Wikipedia. [Link]

  • 1H-Indazole. PubChem. [Link]

  • 6-fluoro-1H-indazole-3-carboxylic Acid. PubChem. [Link]

  • 3-Methyl-6-nitro-1H-indazole. PubChem. [Link]

  • 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid. PubChem. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1109. [Link]

  • 4-Fluoro-1-methyl-1H-indazole. PubChem. [Link]

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Technical Support Center: Stability of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole. Here, we address common questions and concerns regarding its stability in Dimethyl Sulfoxide (DMSO) and other solvents, offering troubleshooting advice and best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, high-purity, anhydrous DMSO is the recommended solvent. Indazole derivatives, like this compound, generally exhibit good solubility in DMSO, which is a common practice for creating concentrated stock solutions for in vitro assays.[1] However, it is crucial to use anhydrous DMSO to minimize water-related degradation.[2]

Q2: What are the optimal storage conditions for this compound as a solid and in a DMSO solution?

A2: To ensure long-term stability, the following conditions are recommended:

FormTemperatureAtmosphereContainer
Solid Powder 2-8°CInert Gas (e.g., Argon, Nitrogen)Tightly sealed, light-resistant
DMSO Solution -20°C or -80°CTightly sealed vials with minimal headspaceLight-resistant, airtight vials

Storing the solid compound under an inert atmosphere at refrigerated temperatures is a best practice for many complex organic molecules, including indazole derivatives, to prevent oxidation and moisture absorption.[3][4] For DMSO stock solutions, storing them in aliquots at -20°C or -80°C is crucial to maintain stability and avoid repeated freeze-thaw cycles.[1]

Q3: How stable is this compound in DMSO at room temperature?

A3: While specific data for this compound is not available, general studies on compound libraries in DMSO show a significant decrease in stability at room temperature over time. One study revealed that after one year of storage in DMSO at room temperature, only 52% of the compounds were likely to be observed without degradation.[5][6] Therefore, long-term storage of this compound in DMSO at room temperature is strongly discouraged.

Q4: Are freeze-thaw cycles a major concern for DMSO stock solutions?

A4: While repeated freeze-thaw cycles can be detrimental to some compounds, studies have shown that for many, the impact is less significant than the presence of water in DMSO.[2] However, to minimize any potential for degradation and to protect the compound from atmospheric moisture and oxygen exposure each time the vial is opened, it is highly recommended to aliquot the stock solution into single-use volumes.

Q5: Can I use other solvents to prepare stock solutions?

A5: Yes, other polar aprotic solvents such as Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be viable alternatives, depending on the requirements of your specific assay. However, their suitability and the long-term stability of the compound in these solvents would need to be validated. For aqueous-based assays, it is common to dilute the DMSO stock solution into the aqueous buffer immediately before use. Be mindful of the compound's low aqueous solubility and the potential for precipitation.[1]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

Possible Cause 1: Compound Degradation

If you observe a loss of activity or inconsistent results over time, the compound may have degraded in solution.

Solution:

  • Re-qualify the Compound: If you have access to analytical instrumentation, re-assess the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

  • Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from the solid compound.

  • Review Storage Conditions: Ensure that your storage conditions align with the recommendations in this guide.

Possible Cause 2: Precipitation

The compound may be precipitating out of solution, especially in aqueous working solutions.

Solution:

  • Visual Inspection: Before use, visually inspect your solutions for any signs of precipitation.

  • Vortexing: Ensure thorough vortexing immediately after diluting the DMSO stock into an aqueous buffer.[1]

  • Vehicle Control: Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to differentiate between compound effects and solvent effects.[1]

Issue: The solid compound has changed in appearance (e.g., color).

Possible Cause: Exposure to Air, Light, or Moisture

A change in the physical appearance of the solid compound can be an indicator of degradation.

Solution:

  • Proper Handling: Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Inert Atmosphere: After dispensing the compound, purge the container with an inert gas before resealing.

  • Purity Check: If you have concerns about the integrity of the solid, it is advisable to perform an analytical check (e.g., NMR, LC-MS) to confirm its purity.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO

This protocol provides a framework for evaluating the stability of the compound in your own laboratory.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector and/or mass spectrometer

Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound in anhydrous DMSO at your desired concentration (e.g., 10 mM).

    • Immediately dilute a sample of this stock solution in the mobile phase and analyze by LC-MS to determine the initial purity. This will serve as your baseline.

  • Sample Storage:

    • Aliquot the remaining stock solution into several vials and store them under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Analyze the samples by LC-MS, using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial (T=0) peak area.

    • Look for the appearance of new peaks, which may indicate degradation products.

Workflow for Handling and Storage

G cluster_receiving Receiving and Initial Storage cluster_prep Solution Preparation cluster_use Experimental Use cluster_troubleshoot Troubleshooting receive Receive Solid Compound inspect Visually Inspect receive->inspect store_solid Store at 2-8°C under Inert Gas inspect->store_solid equilibrate Equilibrate to Room Temp store_solid->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw dilute Prepare Working Solution thaw->dilute use_now Use Immediately dilute->use_now inconsistent_results Inconsistent Results? use_now->inconsistent_results check_purity Re-analyze Purity (LC-MS) inconsistent_results->check_purity Yes new_stock Prepare Fresh Stock check_purity->new_stock Degradation Confirmed

Caption: Workflow for handling this compound.

Potential Degradation Pathway

While the specific degradation pathways for this compound are not empirically determined in the available literature, indazole rings can be susceptible to oxidation or hydrolysis under certain conditions. The following diagram illustrates a hypothetical degradation pathway for consideration.

G parent This compound oxidized Oxidized Product (e.g., N-oxide) parent->oxidized Oxidizing Agents (Air, Peroxides in Solvents) hydrolyzed Hydrolyzed Product (Ring Opening) parent->hydrolyzed Water (especially with acid/base catalyst)

Caption: Hypothetical degradation pathways.

References

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1001. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference for 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common sources of interference in quantitative and qualitative assays. The guidance provided herein is built upon established principles of analytical chemistry and bioanalysis, focusing on liquid chromatography-mass spectrometry (LC-MS/MS) as the primary analytical platform.

Section 1: Foundational Knowledge - Understanding the Analyte

This compound is a small molecule with structural features that influence its analytical behavior. Understanding these properties is the first step in developing a robust assay and troubleshooting interference. The indazole core is amphoteric, meaning it can be protonated or deprotonated[1]. The cyclopentyl and methyl groups increase its hydrophobicity, while the fluorine atom can influence electronic properties and metabolic stability.

Table 1: Estimated Physicochemical Properties

Property Estimated Value / Characteristic Implication for Analysis
Molecular Formula C₁₃H₁₅FN₂ ---
Molecular Weight 218.27 g/mol ---
Aqueous Solubility Poor Likely requires an organic co-solvent (e.g., DMSO) for stock solution preparation.[2]
LogP High (Estimated) Indicates good retention in reversed-phase chromatography and potential for non-specific binding.

| pKa | Basic (pyrazole ring) & Weakly Acidic (N-H) | The analyte's charge state is pH-dependent, affecting retention and potential for secondary ionic interactions on the column.[1] |

Section 2: The Prime Suspect - Diagnosing and Mitigating Matrix Effects

Assay interference in biological samples is most frequently caused by the "matrix effect," which is any change in analytical response due to the presence of other components in the sample besides the analyte itself.[3]

Q1: What is the matrix effect, and why is it the most common issue in bioanalysis?

The matrix effect is the alteration of your analyte's ionization efficiency in the mass spectrometer source by co-eluting, unseen compounds from the biological matrix (e.g., plasma, urine, tissue homogenate).[4] This phenomenon can manifest as:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal and an underestimation of the true concentration.[5]

  • Ion Enhancement: Less common, where matrix components improve the ionization efficiency of the analyte, causing an overestimation of its concentration.[5]

It is the primary challenge in LC-MS/MS bioanalysis because matrix components like phospholipids, salts, and endogenous metabolites are often present at concentrations orders of magnitude higher than the analyte and can interfere with the delicate process of electrospray ionization (ESI).[4][5][6]

Q2: My analyte signal is unexpectedly low or variable in processed biological samples but strong and consistent in pure solvent. How do I definitively confirm and quantify a matrix effect?

This observation is a classic indicator of ion suppression. To confirm and quantify it, you must perform a post-extraction addition experiment . This procedure isolates the effect of the matrix from other factors like extraction recovery.

The core principle is to compare the analyte's response in a "clean" solution (mobile phase or reconstitution solvent) to its response in a solution containing the extracted matrix components from a blank biological sample. A significant difference indicates a matrix effect.[3] For a detailed methodology, refer to Protocol 1: Quantitative Assessment of Matrix Factor (MF) in Section 5.

Q3: I've confirmed a significant matrix effect (>15% suppression or enhancement). What are the most effective strategies to reduce or eliminate it?

Mitigating matrix effects involves either removing the interfering components or chromatographically separating them from your analyte.

  • Improve Sample Preparation: The goal is to selectively remove interferents while retaining the analyte.

    • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing phospholipids and other major interferents. Method development is required to optimize the sorbent type, wash steps, and elution solvent.[6]

    • Liquid-Liquid Extraction (LLE): Can also be highly effective at cleaning up samples, but optimization of the solvent system is critical.[6]

    • Protein Precipitation (PPT): While fast and simple, this method is the least effective at removing phospholipids and often results in the most significant matrix effects.[6] It should be used with caution for sensitive assays.

  • Optimize Chromatography: If sample preparation is insufficient, enhancing chromatographic resolution is the next step.

    • Increase Chromatographic Retention: The most problematic matrix effects often occur in the early-eluting, "void volume" region of the chromatogram. By developing a method where your analyte has a higher retention time, you can often move it away from the bulk of the interfering phospholipids.

    • Use a Different Stationary Phase: If co-elution persists, switching to a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18) may resolve the analyte from the interference.

    • Employ a Guard Column: A guard column can help trap strongly retained matrix components and protect the analytical column.[7]

Section 3: Troubleshooting Chromatographic (HPLC/UPLC) Issues

Even with a clean sample, problems can arise from the LC system itself.

Q4: I'm observing poor peak shape (tailing, fronting, or splitting). What are the causes and solutions?

Poor peak shape compromises integration accuracy and sensitivity.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the column. Given the basic nitrogen in the indazole ring, it can interact with acidic residual silanols on the silica packing material.[8]

    • Solution: Lower the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid). This protonates the analyte and minimizes silanol interactions. Using a high-purity, end-capped column is also recommended.[8]

  • Peak Fronting: Typically a sign of column overload.

    • Solution: Reduce the mass of analyte injected onto the column by either lowering the sample concentration or reducing the injection volume.[8]

  • Peak Splitting or Shoulders: This suggests a problem with the flow path or a mismatch between solvents.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase.[8] A strong sample solvent can cause the peak to distort as it enters the column. Also, check for a void or contamination at the head of the column; if suspected, replace the guard column or the analytical column.[8]

Q5: My analyte's retention time is shifting between injections. What should I check?

Retention time (RT) instability prevents accurate peak identification and quantification.

  • Insufficient Column Equilibration: This is the most common cause. Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before the first injection and between gradient runs.[9]

  • Mobile Phase Issues: Check for correct preparation of all mobile phase components. Inconsistent pH or organic solvent composition will cause RT drift. Air bubbles in the pump can also cause flow rate inaccuracies.[9]

  • Temperature Fluctuations: Ensure the column oven is on and set to a stable temperature. A fluctuating column temperature will cause the RT to shift.[9]

  • Pump Performance: Inconsistent flow from the LC pump will lead to RT variability. Check the pump pressure trace for stability.

Q6: I see "ghost peaks" in my blank injections. Where are they coming from?

Ghost peaks are unexpected peaks that appear in blank or solvent injections, often after analyzing a high-concentration sample.

  • Analyte Carryover: The most likely culprit is analyte adsorbing somewhere in the injection system (needle, valve, loop) and slowly bleeding off in subsequent runs.

    • Solution: Develop a robust needle wash protocol in your autosampler method. Use a strong organic solvent, potentially with an acid or base modifier, to effectively clean the needle and injection port between samples.[8]

  • Contamination: The interference could be from contaminated solvents, reagents, or vials.[10][11]

    • Solution: Use only high-purity, HPLC- or LC-MS-grade solvents and additives. Prepare fresh mobile phases daily. Test each component of your workflow (vials, caps, pipette tips) for leachables.[10][11]

Section 4: Addressing Mass Spectrometer (MS) Signal Instability

Q7: My signal intensity is generally poor or unstable, even in clean standards. What are the common MS-related causes?

If you've ruled out chromatographic issues and matrix effects, the problem may lie within the mass spectrometer itself.

  • Contaminated Ion Source: The ESI source is susceptible to contamination from non-volatile salts and sample components. This buildup can coat the capillary and orifice, leading to poor ionization and signal instability.

    • Solution: Follow the manufacturer's protocol for cleaning the ion source components, including the capillary, skimmer, and orifice plate.

  • Incorrect Tuning and Calibration: The instrument must be properly tuned and calibrated for the mass range of your analyte.

    • Solution: Perform a fresh tune and calibration using the manufacturer's recommended standard solution. This ensures voltages, gas flows, and mass accuracy are optimized.[12]

  • Inadequate Source Parameters: Settings like gas flow rates (nebulizer, drying gas), gas temperature, and capillary voltage are critical for efficient desolvation and ionization.

    • Solution: Systematically optimize these parameters by infusing a standard solution of your analyte and observing the signal intensity as you adjust each setting.[12]

Section 5: Protocols & Workflows

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol allows for the precise calculation of ion suppression or enhancement.

Objective: To determine the percentage of signal loss or gain due to the sample matrix, independent of extraction efficiency.

Required Materials:

  • Blank, analyte-free biological matrix (e.g., human plasma)

  • Analyte stock solution

  • Validated sample preparation procedure (e.g., SPE, LLE, or PPT)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples (n ≥ 3 for each set):

    • Set A (Neat Solution): Spike the analyte at a known concentration (e.g., mid-QC level) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through your entire extraction procedure. In the final step, spike the analyte into the processed, evaporated extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before starting the extraction procedure. This set is used to calculate recovery, not the matrix factor itself.

  • Analysis: Inject all samples from Set A and Set B onto the LC-MS/MS and record the analyte peak areas.

  • Calculation:

    • Calculate the mean peak area for Set A (Area_Neat) and Set B (Area_PostSpike).

    • The Matrix Factor (MF) is calculated as: MF = (Mean Area_PostSpike) / (Mean Area_Neat)

    • The % Matrix Effect is calculated as: % Matrix Effect = (MF - 1) * 100%

Data Interpretation:

Matrix Factor (MF) % Matrix Effect Interpretation
MF = 1.0 0% No matrix effect observed.
MF < 1.0 Negative % Ion Suppression (e.g., MF=0.7 indicates 30% suppression).

| MF > 1.0 | Positive % | Ion Enhancement (e.g., MF=1.4 indicates 40% enhancement). |

A matrix effect is generally considered acceptable if the MF is consistently between 0.85 and 1.15.

Workflow Visualization: General Troubleshooting Logic

This diagram outlines a systematic approach to diagnosing assay interference.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_diagnosis Diagnostic Steps cluster_solution Corrective Actions Problem Assay Anomaly Detected Inconsistent Results, Poor Sensitivity, or Bad Peak Shape Matrix_Test Matrix Effect? Run Post-Extraction Spike Experiment (Protocol 1) Problem:f1->Matrix_Test:f0 Chroma_Check Chromatography Issue? Overlay chromatograms (blank, neat, sample). Check peak shape & RT. Problem:f1->Chroma_Check:f0 MS_Check MS System Issue? Check Tune Report & System Suitability (S/N of neat standard) Problem:f1->MS_Check:f0 SamplePrep Optimize Sample Prep Implement SPE or LLE. Change SPE sorbent. Matrix_Test:f1->SamplePrep:f0 LC_Method Optimize LC Method Adjust gradient to increase RT. Change mobile phase pH. Use different column chemistry. Matrix_Test:f1->LC_Method:f0 Chroma_Check:f1->LC_Method:f0 System_Maint Perform Maintenance Clean MS Ion Source. Recalibrate Instrument. Prepare Fresh Mobile Phase. Chroma_Check:f1->System_Maint:f0 MS_Check:f1->System_Maint:f0

Caption: A logical workflow for troubleshooting assay interference.

Section 6: Frequently Asked Questions (FAQs)

  • Q: What is the best type of internal standard (IS) to use for this assay?

    • A: A stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms) is the gold standard. A SIL-IS is chemically identical and co-elutes with the analyte, allowing it to accurately compensate for variations in extraction, matrix effects, and instrument response. If a SIL-IS is unavailable, a close structural analog should be used, but it may not track the analyte's behavior as perfectly.

  • Q: How do I properly prepare my stock and working solutions to avoid solubility issues?

    • A: Due to the compound's likely poor aqueous solubility, prepare a high-concentration primary stock solution (e.g., 1-10 mM) in 100% DMSO.[2] Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Subsequent dilutions into aqueous buffers or mobile phase should be done carefully to ensure the final percentage of DMSO is low enough to prevent precipitation while being compatible with the assay.

  • Q: Can the fluorine atom on the indazole ring cause specific analytical issues?

    • A: Generally, a single fluorine substitution does not cause unique, widespread interference issues in LC-MS. It is stable and does not typically lead to problematic in-source fragmentation or unusual column interactions. Its primary effect is on the molecule's overall polarity and potential metabolic pathways, which are considerations for method development rather than sources of acute interference.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved January 21, 2026, from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 6). Bioanalysis Zone. Retrieved January 21, 2026, from [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.). Journal of Laboratory Automation. Retrieved January 21, 2026, from [Link]

  • What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)?. (2023, February 4). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025, April 28). YouTube. Retrieved January 21, 2026, from [Link]

  • Where Do Interference Peaks in Liquid Chromatography Come From?. (2024, September 20). Universal Lab Blog. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved January 21, 2026, from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved January 21, 2026, from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). LCGC. Retrieved January 21, 2026, from [Link]

  • 1H-Indazole. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 6-Fluoro-1H-indazole. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Indazole. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Optimization of Novel Small Molecule Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Utilizing Indazole-Based Compounds such as 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel small molecule inhibitors, with a particular focus on indazole-based compounds like this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to optimize your cell culture experiments effectively and troubleshoot common issues.

Indazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, frequently targeting protein kinases.[1][2] When working with a novel or less-characterized indazole derivative, a systematic approach to dosage optimization is crucial for obtaining reliable and reproducible data.[3] This guide will walk you through a comprehensive workflow, from initial handling of the compound to detailed dose-response analysis.

Part 1: Frequently Asked Questions (FAQs) - First Steps with Your Indazole Compound

This section addresses the initial, critical questions you may have before starting your experiments.

Question: I have received a new indazole-based inhibitor. How should I prepare the stock solution?

Answer: Proper preparation and storage of your stock solution are fundamental to experimental success. Most small molecule inhibitors, including many indazole derivatives, have poor aqueous solubility.[4] Therefore, a high-concentration stock solution is typically prepared in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[4][5]

Key Considerations:

  • Solvent Choice: Use anhydrous, high-purity DMSO to minimize water absorption, which can affect compound stability.

  • Concentration: A standard starting concentration for a stock solution is 10 mM. This allows for subsequent dilutions into your cell culture medium with a minimal final DMSO concentration.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6]

Question: What is a safe final concentration of DMSO for my cell culture?

Answer: The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can have cytotoxic and other off-target effects. A widely accepted upper limit is 0.5% (v/v), with most researchers aiming for ≤ 0.1%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself.

Question: How can I determine the solubility of my compound in my specific cell culture medium?

Answer: Even when diluted from a DMSO stock, a compound can precipitate in aqueous cell culture medium, especially in the presence of serum proteins. This is a critical parameter to check.

A simple visual solubility test is recommended:

  • Prepare serial dilutions of your compound in your complete cell culture medium (including serum) to cover the concentration range you plan to test.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a few hours.

  • Visually inspect each concentration for any signs of precipitation (cloudiness, crystals). A microscope can be used for a more sensitive assessment. The highest concentration that remains clear is your working upper limit for solubility.

Part 2: Experimental Workflow for Dosage Optimization

The following workflow provides a systematic approach to determining the optimal dosage range for your indazole compound.

Dosage_Optimization_Workflow cluster_prep Phase 1: Preparation & Preliminary Assessment cluster_dose Phase 2: Dose-Response Analysis cluster_target Phase 3: Target Engagement & Functional Assays A Prepare 10 mM Stock Solution in DMSO B Determine Solubility in Complete Cell Culture Medium A->B Dilute C Initial Cytotoxicity Screen (Wide Concentration Range) B->C Test soluble concentrations D Determine Optimal Cell Seeding Density E Perform Dose-Response Assay (e.g., MTT, CellTiter-Glo) D->E Plate cells F Calculate IC50 Value E->F Analyze data G Validate Target Inhibition (e.g., Western Blot for p-Target) F->G Select concentrations around IC50 F->G H Perform Functional Assays (e.g., Migration, Apoptosis) G->H Confirm on-target effect I Select Optimal Working Concentration(s) H->I Correlate with phenotype

Caption: A comprehensive workflow for dosage optimization of a novel small molecule inhibitor.

Protocol 1: Initial Cytotoxicity Screening

Objective: To determine the concentration range that causes significant cell death and to identify a non-toxic range for initial target engagement studies.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Your indazole compound stock solution (10 mM in DMSO)

  • A cytotoxicity assay kit (e.g., LDH release assay)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a series of dilutions of your compound in complete medium. A wide range is recommended for the initial screen (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a "vehicle control" (DMSO only) and an "untreated control".

  • Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.

  • Incubation: Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

Protocol 2: Dose-Response Assay for IC50 Determination

Objective: To determine the concentration of the inhibitor that reduces a biological response (such as cell proliferation) by 50% (the IC50 value).

Materials:

  • Same as Protocol 1, but with a cell proliferation/viability assay kit (e.g., MTT, WST-1, CellTiter-Glo®).

Procedure:

  • Cell Seeding: As in Protocol 1. Optimizing cell seeding density is crucial for reproducible results.[7]

  • Compound Dilution: Based on your cytotoxicity screen, prepare a more refined set of serial dilutions (typically 8-12 concentrations) centered around the expected effective range. A logarithmic dilution series is common (e.g., starting at 30 µM and performing 1:3 dilutions).

  • Treatment and Incubation: As in Protocol 1.

  • Assay: Perform the viability assay.

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 100% viability and a "no cells" or "lysis buffer" control as 0% viability.

    • Plot the results: Plot cell viability (%) versus the log of the inhibitor concentration.

    • Calculate the IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation Example:

Concentration (µM)% Viability (Mean)Std. Deviation
308.22.1
1015.63.5
3.335.14.2
1.152.35.1
0.3778.96.3
0.1295.44.8
0.0498.13.9
0 (Vehicle)1004.5

Part 3: Troubleshooting Guide

Question: My IC50 values are inconsistent between experiments. What could be the cause?

Answer: Fluctuations in IC50 values are a common challenge.[6] Several factors can contribute to this:

  • Cellular State: Ensure consistency in cell passage number, confluency at the time of treatment, and overall cell health.

  • Compound Stability: Avoid repeated freeze-thaw cycles of your stock solution. Prepare fresh dilutions from a master aliquot for each experiment.[6]

  • Assay Conditions: Standardize incubation times and ensure consistent reagent preparation.

  • Plate Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental data or ensure proper humidification of your incubator.

Question: My compound seems to be precipitating in the culture medium during the experiment. What should I do?

Answer: Compound precipitation will lead to inaccurate and uninterpretable results.

  • Re-evaluate Solubility: Perform the visual solubility test described in the FAQ section at the highest concentration you are using.

  • Reduce Serum Concentration: If possible for your cell line and experiment, reducing the serum percentage in your medium during treatment can sometimes improve solubility.

  • Consider Alternative Solvents: For some compounds, solvents other than DMSO might be more suitable, but their own cellular effects must be carefully controlled for.

Question: I'm observing high cytotoxicity even at very low concentrations. How can I distinguish between on-target and off-target toxicity?

Answer: This is a critical question in drug development.

  • Use a Structurally Similar Inactive Control: If available, a close structural analog of your compound that is known to be inactive against the target can help differentiate between on-target and non-specific toxicity.

  • Target Engagement Assays: At concentrations below the cytotoxic threshold, confirm that your compound is engaging with its intended target. For a kinase inhibitor, this could be a Western blot for the phosphorylated form of the target protein. A dose-dependent decrease in phosphorylation would indicate on-target activity.

  • Rescue Experiments: If the on-target effect is known to induce a specific phenotype, you may be able to "rescue" the cells by overexpressing a downstream effector or a drug-resistant mutant of the target protein.

Part 4: Understanding the Mechanism - A Hypothetical Example

Many indazole derivatives function as kinase inhibitors.[1] Understanding the pathway you are targeting is key to interpreting your results.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Target Kinase (e.g., ERK1/2) Receptor->KinaseA Activates TF Transcription Factor KinaseA->TF Phosphorylates KinaseB Off-Target Kinase Proliferation Cell Proliferation TF->Proliferation Drives IndazoleX Indazole-X (Your Inhibitor) IndazoleX->KinaseA On-Target Inhibition IndazoleX->KinaseB Off-Target Inhibition

Sources

Technical Support Center: Minimizing Off-Target Effects of Novel Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole and Related Novel Kinase Inhibitors

As a Senior Application Scientist, this guide is designed to provide you with the technical insights and practical methodologies required to proactively identify and mitigate off-target effects of novel indazole-based compounds, such as this compound. The indazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving absolute selectivity.[3] This guide provides a self-validating framework for assessing and improving the selectivity profile of your compound.

Understanding the Landscape: The Kinase Selectivity Challenge

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] While your indazole compound may have been designed with a specific primary target in mind, it is crucial to experimentally verify its selectivity. Unidentified off-target interactions can lead to misleading experimental results, confounding data interpretation, and potential toxicity in later developmental stages.[5] Proactive and comprehensive kinase selectivity profiling is therefore not just a cautionary step, but a cornerstone of robust scientific inquiry.[5][6]

Below is a conceptual workflow for systematically identifying and mitigating off-target effects for a novel compound.

Off-Target Mitigation Workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Validation & Prioritization cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Mitigation Strategy Compound Synthesis Compound Synthesis Biochemical Screen Broad Biochemical Kinase Panel Screen (e.g., 24-100 kinases) Compound Synthesis->Biochemical Screen Test Compound Identify Primary Target(s) Identify Primary Target(s) Biochemical Screen->Identify Primary Target(s) High Potency Identify Potential Off-Targets Identify Potential Off-Targets Biochemical Screen->Identify Potential Off-Targets Moderate/High Potency Dose-Response Assays Biochemical IC50/Kd Determination Identify Potential Off-Targets->Dose-Response Assays Validate Hits Prioritize Off-Targets Prioritize Off-Targets Dose-Response Assays->Prioritize Off-Targets Rank by Potency & Biological Relevance Cell-Based Assays Target Engagement Assays (e.g., NanoBRET) & Phenotypic Assays Prioritize Off-Targets->Cell-Based Assays Assess in situ Activity Confirm Cellular Off-Target Effects Confirm Cellular Off-Target Effects Cell-Based Assays->Confirm Cellular Off-Target Effects SAR Studies Structure-Activity Relationship Studies Confirm Cellular Off-Target Effects->SAR Studies Iterate for Selectivity Optimized Compound Optimized Compound SAR Studies->Optimized Compound

Caption: Workflow for identifying and mitigating off-target effects of a novel kinase inhibitor.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted as a series of questions you might encounter during your research, with detailed answers and protocols to guide your experimental decisions.

Question 1: My compound is potent against its primary target in a biochemical assay, but cellular assays show a different or more pronounced phenotype than expected. Could this be due to off-target effects?

Answer: Absolutely. This is a classic scenario that points towards potential polypharmacology, where your compound interacts with multiple targets within the cell.[5] While potent inhibition of your primary target is a great starting point, the cellular context introduces a multitude of other proteins that your compound could bind to. The observed phenotype is the cumulative result of all these interactions.

To dissect this, you need to determine if your compound engages with other kinases in a cellular environment. A target engagement assay is the most direct way to investigate this.

The NanoBRET™ assay is a powerful method for quantifying compound binding to specific protein targets within living cells.[7] It measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. A potent inhibitor will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Transfection reagent

  • NanoBRET™ TE Intracellular Kinase Assay components (specific kinase plasmid, tracer)[7]

  • Your indazole compound

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Transfection: Co-transfect the cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of your indazole compound in Opti-MEM™.

  • Assay Setup:

    • To each well, add the NanoBRET™ tracer at the recommended concentration.

    • Add the serially diluted compound to the appropriate wells. Include a no-compound control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the luminescence on a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the compound's potency in a cellular context.

By performing this assay for your primary target and for suspected off-targets (identified through a biochemical screen), you can directly compare their potencies in a live-cell environment. A significant discrepancy between biochemical and cellular potency can indicate issues with cell permeability or efflux, while potent engagement with multiple kinases confirms polypharmacology.

Question 2: I have identified several potential off-targets from a broad kinase panel screen. How do I validate these hits and determine which ones are most significant?

Answer: A primary screen provides a list of potential interactions, but it's crucial to validate these with more rigorous quantitative methods.[8] The goal is to generate robust IC50 or Kd values for each interaction. This allows you to rank the off-targets by potency and, when compared to the potency against your primary target, calculate a selectivity score.[9]

A common and reliable method for this is a competitive binding assay. This type of assay measures the ability of your unlabeled compound to compete with a labeled probe for binding to the kinase.[5][10]

This protocol is a generalized example. Specific conditions will need to be optimized for each kinase-probe pair.[10][11][12][13][14]

Materials:

  • Purified recombinant kinase (your off-target)

  • A fluorescently labeled or radiolabeled probe known to bind the kinase's ATP pocket

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Your indazole compound

  • 96- or 384-well plates (e.g., non-binding surface plates)

  • Detection instrument (e.g., fluorescence polarization reader, scintillation counter)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of your indazole compound in the assay buffer.

  • Assay Setup:

    • In each well, add the kinase to a final concentration that is appropriate for the probe's Kd.

    • Add the labeled probe at a concentration at or below its Kd.

    • Add the serially diluted compound. Include controls for no inhibitor (maximum binding) and no kinase (background).

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Detection: Measure the signal (e.g., fluorescence polarization, radioactivity) from each well.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data to the no-inhibitor control (100% binding).

    • Plot the normalized signal against the logarithm of your compound's concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also accounts for the concentration and Kd of the labeled probe.

The table below shows how you can present the data from your validation studies to easily compare the selectivity of your compound.

Target KinaseBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Selectivity Ratio (Off-target IC50 / Primary Target IC50)
Primary Target X 15 50 -
Off-Target Y853005.7
Off-Target Z500>10,00033.3
Off-Target A1204508.0

A higher selectivity ratio is desirable, indicating your compound is more potent against your primary target. A ratio below 10 should be considered a significant off-target that requires further investigation or medicinal chemistry efforts to mitigate.

Frequently Asked Questions (FAQs)

Q1: What is considered a "good" selectivity profile for a kinase inhibitor?

A good selectivity profile is context-dependent. For a tool compound used in basic research, a high degree of selectivity (e.g., >100-fold selectivity against other kinases) is often desired to ensure that the observed biological effects can be confidently attributed to the inhibition of the primary target.[5] For a therapeutic agent, some level of polypharmacology can be beneficial, but this must be carefully characterized to avoid unwanted side effects.

Q2: What are the main types of biochemical kinase assays available?

There are several formats, broadly categorized as either activity assays or binding assays.[15]

  • Activity assays measure the catalytic function of the kinase, often by quantifying the phosphorylation of a substrate. Examples include radiometric assays using [³²P]-ATP, and luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[3][4][5][15]

  • Binding assays measure the direct interaction of the inhibitor with the kinase. Examples include competitive binding assays, fluorescence polarization (FP), and thermal shift assays.[5][15]

Q3: When should I progress from biochemical profiling to cell-based off-target screening?

Biochemical profiling is an excellent first-pass screen to understand the potential interaction landscape of your compound across the kinome.[6][8] You should move to cell-based assays as soon as you have validated hits from your biochemical screen.[16][17] Cell-based assays provide more physiologically relevant data by taking into account factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[7]

Q4: Can off-target effects be predicted in silico?

Yes, in silico methods, such as molecular docking and sequence alignment of kinase ATP-binding sites, can be used to predict potential off-target interactions.[18] These methods are useful for prioritizing which kinases to include in an experimental screening panel. However, they are predictive and should not replace experimental validation.

Visualizing Off-Target Effects: A Signaling Pathway Perspective

An off-target interaction can have unexpected consequences by perturbing signaling pathways that are distinct from the one modulated by your primary target. The diagram below illustrates a hypothetical scenario where a compound designed to inhibit a kinase in a proliferation pathway also inhibits a kinase in a cell survival pathway, leading to an unintended increase in apoptosis.

Signaling Pathway Off-Target Effect Receptor 1 Receptor 1 Primary Target Kinase Primary Target Kinase Receptor 1->Primary Target Kinase Downstream Effector 1 Downstream Effector 1 Primary Target Kinase->Downstream Effector 1 Proliferation Proliferation Downstream Effector 1->Proliferation Receptor 2 Receptor 2 Off-Target Kinase Off-Target Kinase Receptor 2->Off-Target Kinase Apoptosis Inhibitor Apoptosis Inhibitor Off-Target Kinase->Apoptosis Inhibitor Apoptosis Apoptosis Apoptosis Inhibitor->Apoptosis Indazole Compound Indazole Compound Indazole Compound->Primary Target Kinase Intended Inhibition Indazole Compound->Off-Target Kinase Unintended Inhibition

Caption: Hypothetical signaling pathways showing intended and off-target inhibition by an indazole compound.

References

  • Competition Assay Protocol. Fabgennix International. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. STAR Protocols. [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]

  • The protocol of competitive binding assay. ResearchGate. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. PubMed. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry | Oxford Academic. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • SAFETY DATA SHEET for 1-Methyl-1H-indazole-3-carboxylic acid. Maybridge. [Link]

  • 1H-Indazole. PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • 6-Fluoro-1H-indazole. PubChem. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. [Link]

  • Indazole – Knowledge and References. Taylor & Francis. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

  • 1-Fluoro-3-methylcyclopentane. PubChem. [Link]

Sources

Navigating the Labyrinth of Indazole Synthesis: A Technical Support Center for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the Technical Support Center for the Scale-Up Synthesis of Substituted Indazoles. This resource is meticulously designed for researchers, scientists, and drug development professionals who are navigating the complexities of transitioning indazole synthesis from the bench to production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face and the rationale behind the proposed solutions.

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents[1][2]. However, its synthesis on a large scale is often fraught with challenges, from controlling regioselectivity to ensuring a safe and reproducible process. This guide is structured to address these critical issues in a practical, question-and-answer format, grounded in scientific literature and field-proven expertise.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions that arise during the strategic planning of an indazole synthesis scale-up campaign.

Q1: What are the most critical challenges to consider when scaling up the synthesis of substituted indazoles?

A1: The primary challenges in scaling up indazole synthesis revolve around several key areas:

  • Regioselectivity: The indazole ring possesses two reactive nitrogen atoms (N1 and N2), leading to the potential for the formation of isomeric products during substitution reactions. Controlling the regioselectivity to favor the desired isomer is a significant hurdle, often influenced by the choice of base, solvent, and reaction temperature.[3][4]

  • Reaction Conditions: Many classical indazole syntheses involve harsh reaction conditions, such as high temperatures or the use of strong acids or bases, which can be problematic on a large scale from both a safety and equipment compatibility perspective.

  • Purification: The separation of closely related isomers and other impurities can be difficult and costly at scale. Chromatographic purification, while effective in the lab, is often not economically viable for large-scale production.[3]

  • Safety: The use of potentially hazardous reagents, such as azides or energetic nitro compounds, and the potential for exothermic reactions necessitate careful process safety evaluation and engineering controls.[5][6]

  • Cost-Effectiveness and Atom Economy: The overall cost of goods and the efficiency of the synthetic route are paramount for commercial viability. Routes with expensive starting materials, catalysts, or low atom economy are less desirable for large-scale manufacturing.

Q2: Which synthetic routes for substituted indazoles are generally most amenable to scale-up?

A2: While the "best" route is substrate-dependent, several strategies are favored for their scalability:

  • The Davis-Beirut Reaction: This metal-free approach utilizes readily available starting materials and offers a versatile pathway to 2H-indazoles and indazolones.[1] Its scalability is enhanced by the use of inexpensive reagents.

  • Transition-Metal-Catalyzed C-H Activation/Annulation: These methods offer high atom economy and can provide access to a diverse range of complex indazole derivatives.[1] However, catalyst cost, loading, and removal can be significant considerations at scale.

  • Flow Chemistry: Performing reactions in a continuous flow reactor can offer significant advantages for scale-up, including improved safety through better heat and mass transfer, enhanced reproducibility, and the ability to safely handle hazardous intermediates.[7]

Q3: How can I minimize the formation of N1/N2 isomers during alkylation?

A3: Controlling the N1 versus N2 selectivity is a common challenge. The outcome is often a delicate balance of kinetic and thermodynamic control:

  • Thermodynamic Control: Generally, N1-substituted indazoles are the thermodynamically more stable product. Running the reaction at higher temperatures for a longer duration can favor the formation of the N1 isomer.[3]

  • Kinetic Control: N2-alkylation is often the kinetically favored process. Using milder conditions, such as lower temperatures and specific base/solvent combinations, can favor the N2 isomer.

  • Protecting Groups: In some cases, employing a protecting group strategy can direct the substitution to the desired nitrogen.

  • Reaction Conditions: Mildly acidic conditions have been shown to favor regioselective protection at the N-2 position, while strongly basic conditions often lead to a mixture of isomers.[3]

Troubleshooting Guide

This section provides a detailed, problem-and-solution-oriented approach to specific issues you may encounter during your experiments.

Low Yields and Incomplete Reactions

Q: My palladium-catalyzed intramolecular C-N bond formation to form the indazole ring is sluggish and gives low yields. What are the likely causes and how can I optimize it?

A: Low yields in palladium-catalyzed cyclizations for indazole synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

Underlying Causality: The catalytic cycle of palladium-catalyzed C-N bond formation involves oxidative addition, ligand exchange, and reductive elimination. Any disruption in this cycle can lead to low yields. Common culprits include catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Rationale: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. The ligand influences the electron density and steric environment of the palladium center, impacting its catalytic activity.

    • Action: Screen a panel of phosphine ligands (e.g., dppf, Xantphos, DavePhos) and N-heterocyclic carbene (NHC) ligands. For intramolecular reactions, bidentate ligands are often preferred as they can stabilize the catalytic species.

  • Base Selection:

    • Rationale: The base plays a crucial role in the deprotonation of the nitrogen nucleophile and in the overall catalytic cycle. The strength and solubility of the base are important parameters.

    • Action: Evaluate a range of bases, from inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) to organic bases (e.g., DBU, KHMDS). The choice of base can significantly impact the reaction rate and yield.

  • Solvent Effects:

    • Rationale: The solvent must be able to dissolve the reactants and the catalyst system and should be stable at the reaction temperature. Polar aprotic solvents like dioxane, toluene, or DMF are commonly used.

    • Action: Conduct small-scale experiments to screen different solvents. Ensure the solvent is anhydrous, as water can lead to catalyst deactivation and side reactions.

  • Temperature and Reaction Time:

    • Rationale: These parameters are interdependent. Insufficient temperature may lead to a slow reaction, while excessive heat can cause catalyst decomposition or product degradation.

    • Action: Perform a temperature and time course study to identify the optimal conditions. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS) to avoid prolonged heating after the reaction has reached completion.

Purification Challenges

Q: I have a mixture of N1 and N2 alkylated indazole isomers that are difficult to separate by column chromatography on a large scale. What are some alternative purification strategies?

A: Separating N1 and N2 isomers is a notorious challenge due to their similar polarities. While chromatography is the go-to method in research, it is often impractical for large-scale production.

Underlying Causality: The structural similarity of N1 and N2 isomers results in very close retention times on chromatographic media, making baseline separation difficult and requiring large volumes of solvent.

Alternative Purification Strategies:

  • Recrystallization:

    • Rationale: This classical technique relies on the differential solubility of the isomers in a given solvent or solvent system at different temperatures. It is a highly scalable and cost-effective method.

    • Protocol:

      • Solvent Screening: In parallel, test the solubility of the isomeric mixture in a range of single solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and binary solvent systems (e.g., ethanol/water, acetone/heptane) at room temperature and at elevated temperatures.

      • Crystallization: Dissolve the crude mixture in a minimal amount of the chosen hot solvent.

      • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

      • Isolation and Analysis: Isolate the crystals by filtration and analyze their purity (e.g., by HPLC, NMR). The mother liquor can also be concentrated and analyzed to determine the composition of the remaining isomers. It has been reported that using a mixed solvent system can yield single isomers with purities greater than 99%.[3]

  • Salt Formation and Fractional Crystallization:

    • Rationale: The basicity of the N1 and N2 isomers may differ slightly. Exploiting this by forming a salt with a suitable acid can lead to diastereomeric salts with different physical properties, including solubility.

    • Action: Screen various acids (e.g., HCl, H₂SO₄, tartaric acid, mandelic acid) to form salts of the indazole isomers. Then, perform fractional crystallization on the resulting salt mixture.

  • Derivatization:

    • Rationale: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easy separation. The derivative can then be converted back to the desired isomer. This is generally a less desirable option due to the additional synthetic steps.

Data Presentation

Table 1: Comparison of Synthetic Routes for Substituted Indazoles

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey LimitationsReference
[3+2] Dipolar Cycloaddition of Sydnones and Arynes Good to excellent (often >80%)Broad tolerance for various functional groups on both sydnone and aryne precursors.High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[1]
Davis-Beirut Reaction Good (typically 60-90%)Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[1]
Transition-Metal-Catalyzed C-H Activation/Annulation Moderate to high (50-95%)Broad scope for both coupling partners, good functional group tolerance.High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.Catalyst cost and removal, potential for metal contamination in the final product.[1]

Experimental Protocols

Protocol 1: General Procedure for the Davis-Beirut Reaction

This protocol provides a general guideline for the synthesis of 2H-indazoles via the Davis-Beirut reaction. Optimization for specific substrates is recommended.

Materials:

  • 2-Nitrobenzyl bromide derivative

  • Primary amine

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of the 2-nitrobenzyl bromide derivative (1.0 equiv) in ethanol in a round-bottom flask, add the primary amine (1.1 equiv).

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • To the resulting solution of the intermediate 2-nitrobenzylamine, add a 5% aqueous solution of KOH.

  • Heat the reaction mixture to 60 °C and maintain for 6-12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2H-indazole.

Note: The advantage of this method is the avoidance of expensive or toxic metals and the use of a mild base in a relatively low-temperature alcoholic solvent.[8]

Visualizations

Diagram 1: Decision Tree for Troubleshooting Low Yields in Indazole Synthesis

Troubleshooting_Low_Yield start Low Yield in Indazole Synthesis q1 Is the reaction a metal-catalyzed coupling? start->q1 q2 Are you observing significant side product formation? q1->q2 No a1 Screen different ligands and palladium sources. q1->a1 Yes q3 Is the starting material fully consumed? q2->q3 No a4 Identify side products by MS, NMR. q2->a4 Yes a7 Increase reaction time and/or temperature. q3->a7 No a2 Optimize base and solvent. a1->a2 a3 Check for catalyst deactivation (e.g., moisture, air). a2->a3 a5 Adjust reaction temperature to minimize degradation. a4->a5 a6 Consider a different synthetic route to avoid problematic intermediates. a5->a6 a8 Increase reagent/catalyst loading. a7->a8 a9 Verify purity of starting materials. a8->a9

Caption: A decision-making workflow for diagnosing and resolving low reaction yields.

Diagram 2: Workflow for N-Alkylation and Isomer Separation

N_Alkylation_Workflow cluster_purification Purification Options start Substituted Indazole alkylation N-Alkylation (Base, Solvent, Alkylating Agent) start->alkylation mixture Mixture of N1 and N2 Isomers alkylation->mixture analysis HPLC/NMR Analysis to determine isomer ratio mixture->analysis separation Separation Strategy analysis->separation recrystallization Recrystallization separation->recrystallization chromatography Column Chromatography (if viable) separation->chromatography salt_formation Salt Formation & Fractional Crystallization separation->salt_formation n1_product Pure N1 Isomer n2_product Pure N2 Isomer recrystallization->n1_product recrystallization->n2_product chromatography->n1_product chromatography->n2_product salt_formation->n1_product salt_formation->n2_product

Caption: A typical workflow from N-alkylation to the separation of resulting isomers.

References

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • (2022). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
  • (2025). Comparative analysis of synthetic routes to functionalized indazoles. Benchchem.
  • (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • (2025). Overcoming regioselectivity issues in indazole synthesis. Benchchem.
  • (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.
  • (2023). Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. PubMed.
  • indazole. Organic Syntheses Procedure.
  • Wang, J., Mccreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., ... & Walton, R. (2024).
  • (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • Wang, J., Mccreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., ... & Walton, R. (2024).
  • (2025).
  • (2024). Recent Advances in the Chemistry of Indazoles.
  • (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem.
  • (2021).
  • (2022). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
  • Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors. Organic Chemistry Frontiers.
  • Indazole synthesis. Organic Chemistry Portal.
  • Direct radical alkylation and acylation of 2H-indazoles using substituted Hantzsch esters as radical reservoirs. Organic Chemistry Frontiers.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.

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Technical Support Center: Ensuring Data Integrity in Screens with Novel Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating False Positives with 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole and Related Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecules, such as the indazole derivative this compound, in their screening campaigns. While this specific compound is used as a representative example, the principles and methodologies discussed herein are broadly applicable to other novel chemical entities. The primary objective of this resource is to provide a comprehensive framework for identifying and mitigating false-positive results, thereby ensuring the integrity and reliability of your experimental data.

In high-throughput screening (HTS), a significant portion of initial "hits" can be attributed to assay artifacts or non-specific compound activities rather than genuine interactions with the intended biological target.[1] These misleading results, known as false positives, can lead to a considerable waste of time and resources if not identified and eliminated early in the drug discovery process.[2] This guide will equip you with the knowledge and tools to proactively address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a compound like this compound to generate a false positive in my assay?

A1: False positives in screening assays can arise from a variety of mechanisms that are independent of a compound's specific interaction with the intended target.[3] For a novel compound, it is crucial to consider several potential causes:

  • Compound Aggregation: At certain concentrations, small molecules can self-associate to form colloidal aggregates.[4][5] These aggregates can non-specifically sequester and inhibit enzymes, leading to what appears to be genuine inhibition.[6] This is one of the most frequent causes of promiscuous inhibition observed in HTS campaigns.[1]

  • Interference with Assay Detection: The compound may directly interfere with the assay's detection method. For instance, in fluorescence-based assays, a compound can be intrinsically fluorescent (autofluorescence) or it can absorb light at the excitation or emission wavelengths of the fluorophore (quenching), leading to a false signal.[7][8]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other components of the assay, leading to non-specific inhibition.[9]

  • Contaminants: Impurities in the compound sample, such as residual metals from synthesis, can also be responsible for assay interference.[10]

Q2: My initial screen with this compound shows promising activity. What are the immediate next steps to validate this hit?

A2: Congratulations on your initial finding. The immediate next step is a rigorous hit confirmation and validation process. This involves a systematic approach to rule out the possibility of a false positive. A typical workflow includes:

  • Re-testing from a fresh solid sample: The first step is to re-test the compound from a freshly weighed solid sample to rule out any issues with the initial sample preparation or storage.

  • Dose-response curve generation: Confirm the activity in a dose-response format to determine the potency (e.g., IC50 or EC50) of the compound.

  • Orthogonal assays: It is essential to confirm the activity using an orthogonal assay.[11][12] This is an assay that measures the same biological endpoint but uses a different detection technology.[13] For example, if your primary screen was a fluorescence-based assay, an orthogonal assay could be luminescence-based or a label-free method like Surface Plasmon Resonance (SPR).[14]

  • Counter-screens: Perform counter-screens to identify compounds that interfere with the assay technology itself, rather than the biological target.[15][16]

Q3: How can I determine if my compound is forming aggregates under my experimental conditions?

A3: Several experimental approaches can be used to investigate compound aggregation:

  • Detergent Assay: A common and effective method is to re-run the assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%).[17] The activity of aggregate-based inhibitors is often significantly reduced or eliminated in the presence of detergent, while the activity of true inhibitors should remain unaffected.[18]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in solution and determine their size distribution.[19]

  • Varying Enzyme Concentration: For enzyme assays, the apparent potency of an aggregating inhibitor will often change with varying enzyme concentrations, whereas a true inhibitor's IC50 should be independent of the enzyme concentration.[17]

Troubleshooting Guides

This section provides structured troubleshooting guides for common issues encountered during the screening of novel compounds like this compound.

Issue 1: High Hit Rate in a Fluorescence-Based Assay

If you observe an unusually high number of hits in your primary screen, it is prudent to suspect assay interference.

Troubleshooting Workflow:

start High Hit Rate in Fluorescence Assay check_autofluorescence Perform Autofluorescence Check: Read compound plate at assay wavelengths without assay reagents. start->check_autofluorescence autofluorescent Significant Autofluorescence Detected check_autofluorescence->autofluorescent Yes no_autofluorescence No Significant Autofluorescence check_autofluorescence->no_autofluorescence No mitigate_autofluorescence Mitigation Strategy: - Shift excitation/emission wavelengths - Use a red-shifted fluorophore - Implement a pre-read subtraction protocol autofluorescent->mitigate_autofluorescence check_quenching Perform Quenching Assay: Run assay with a known fluorescent product/substrate in the presence of the compound. no_autofluorescence->check_quenching quenching Signal Quenching Observed check_quenching->quenching Yes no_quenching No Quenching Observed check_quenching->no_quenching No mitigate_quenching Mitigation Strategy: - Lower compound concentration - Change fluorophore quenching->mitigate_quenching orthogonal_assay Proceed with Orthogonal Assay (e.g., Luminescence-based) no_quenching->orthogonal_assay start Hit Confirmation Fails with Fresh Sample check_solubility Assess Compound Solubility: Visually inspect for precipitation. Consider nephelometry. start->check_solubility poor_solubility Poor Solubility Observed check_solubility->poor_solubility Yes good_solubility Good Solubility check_solubility->good_solubility No optimize_solubility Optimize Solubility: - Adjust buffer components - Lower compound concentration poor_solubility->optimize_solubility check_purity Analyze Compound Purity: LC-MS and/or NMR good_solubility->check_purity impure Sample is Impure check_purity->impure Yes pure Sample is Pure check_purity->pure No resynthesize Consider Resynthesis and Purification impure->resynthesize investigate_primary Investigate Primary Screen Anomaly: - Plate position effects - Dispensing errors pure->investigate_primary

Caption: Troubleshooting guide for failed hit confirmation.

Experimental Protocols

Below are detailed protocols for key experiments to identify and characterize false positives.

Protocol 1: Detergent-Based Assay for Detecting Compound Aggregation

Objective: To determine if the inhibitory activity of a compound is dependent on the formation of aggregates.

Materials:

  • Test compound (e.g., this compound)

  • Assay buffer

  • Enzyme and substrate (for enzymatic assays)

  • 10% Triton X-100 stock solution

  • Microplate reader

Procedure:

  • Prepare a dose-response curve of the test compound in the standard assay buffer.

  • Prepare a parallel dose-response curve of the test compound in the assay buffer supplemented with 0.01% Triton X-100.

  • Initiate the enzymatic reaction and measure the signal at the appropriate time point.

  • Plot the dose-response curves for both conditions and compare the IC50 values.

Interpretation of Results:

ObservationInterpretation
Significant rightward shift (>10-fold) in IC50 in the presence of Triton X-100The compound is likely an aggregator. [18]
No significant change in IC50 in the presence of Triton X-100The compound is likely a true inhibitor.
Protocol 2: Orthogonal Assay Confirmation

Objective: To confirm the activity of a hit using a different assay technology.

Example Scenario: The primary screen was a fluorescence polarization (FP) assay measuring a protein-protein interaction. An AlphaScreen assay will be used as the orthogonal assay.

Procedure:

  • Optimize the AlphaScreen assay for the target protein-protein interaction.

  • Prepare a dose-response curve for the hit compound (e.g., this compound) in the optimized AlphaScreen assay.

  • Determine the IC50 value from the dose-response curve.

Interpretation of Results:

ObservationInterpretation
The compound shows a similar potency in the AlphaScreen assay as in the primary FP assay.The hit is confirmed and is likely a true inhibitor of the protein-protein interaction.
The compound is inactive or significantly less potent in the AlphaScreen assay.The original hit was likely a false positive due to interference with the FP assay format. [13]

Visualizing the Hit Triage Process

The following diagram illustrates a typical workflow for triaging hits from a primary screen to identify high-quality, validated leads.

primary_screen Primary Screen Hits hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation orthogonal_assay Orthogonal Assay hit_confirmation->orthogonal_assay false_positives False Positives hit_confirmation->false_positives Fails aggregation_check Aggregation Check (Detergent Assay, DLS) orthogonal_assay->aggregation_check orthogonal_assay->false_positives Fails specificity_counterscreen Specificity Counter-Screen (e.g., against a related target) aggregation_check->specificity_counterscreen aggregation_check->false_positives Fails validated_hits Validated Hits specificity_counterscreen->validated_hits Passes all checks specificity_counterscreen->false_positives Fails

Caption: A streamlined workflow for hit validation and triage.

By implementing the strategies and protocols outlined in this technical support guide, researchers can significantly improve the quality of their screening data and focus their efforts on genuinely promising lead compounds. Remember that a thorough and systematic approach to hit validation is a cornerstone of successful drug discovery.

References

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Technical Support Center: Enhancing the Bioavailability of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the development of this important class of molecules. Indazole and its derivatives are a cornerstone in medicinal chemistry, with numerous compounds in clinical trials or already approved for therapeutic use.[1][2] However, their journey from the bench to the clinic is often hampered by suboptimal pharmacokinetic properties, primarily poor bioavailability.

This document provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues. The advice herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure you can proceed with confidence and scientific integrity.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Inconsistent or Low Aqueous Solubility of a Novel Indazole Derivative

Question: My newly synthesized indazole compound shows very low and variable solubility in aqueous buffers (e.g., PBS pH 7.4), leading to unreliable results in my preliminary in vitro assays. What's causing this and how can I fix it?

Probable Cause: The indazole scaffold, while a valuable pharmacophore, often contributes to the lipophilicity of a molecule, leading to poor aqueous solubility.[3][4] Inconsistent results can arise from the precipitation of the compound in the assay medium, leading to an underestimation of its true activity. The crystalline nature of the compound can also significantly impact its dissolution rate.

Solution Pathway:

  • Comprehensive Physicochemical Characterization: Before attempting biological assays, thoroughly characterize the solubility of your compound. This includes determining its kinetic and thermodynamic solubility.

  • pH-Dependent Solubility Profiling: Assess the solubility of your compound across a physiologically relevant pH range (e.g., pH 2.0 to 7.5). Many indazole-containing molecules have ionizable groups that can be exploited to enhance solubility.

  • Formulation Strategies: For in vitro testing, consider the following approaches to enhance solubility:

    • Co-solvents: Utilize biocompatible co-solvents such as DMSO, ethanol, or PEG 400. However, be mindful of the final solvent concentration in your assay, as it can impact cellular health and assay performance.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[5]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to solubilize your compound.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of your indazole compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to your aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. The final DMSO concentration should typically be kept below 1%.

  • Shake the plate for 1-2 hours at room temperature.

  • Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Issue 2: High In Vitro Potency, but Poor Oral Bioavailability in Animal Models

Question: My indazole-based kinase inhibitor is highly potent in cell-free and cell-based assays, but when I move to in vivo studies in mice, the oral bioavailability is less than 5%. What are the likely reasons for this discrepancy?

Probable Causes: This is a classic "in vitro-in vivo" disconnect. Several factors can contribute to this issue:

  • Poor Absorption: The compound may have low permeability across the intestinal epithelium.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation. The indazole ring itself can be susceptible to Phase I and Phase II metabolism.

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen.[6][7][8]

Solution Pathway:

  • Assess Permeability: Conduct an in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, to understand the compound's ability to cross the intestinal barrier.[9][10]

  • Evaluate Metabolic Stability: Use human or rodent liver microsomes or hepatocytes to determine the metabolic stability of your compound.[11][12] This will help you identify if rapid metabolism is a key issue.

  • Investigate P-gp Efflux: Caco-2 permeability assays can also be designed to determine if your compound is a P-gp substrate by comparing its transport in the presence and absence of a known P-gp inhibitor.

Workflow for Investigating Poor Oral Bioavailability

Caption: A logical workflow for diagnosing the cause of poor oral bioavailability.

Issue 3: Rapid In Vivo Clearance of the Indazole Compound

Question: My indazole compound shows good absorption after oral administration, but its half-life is very short, requiring frequent dosing. How can I address this rapid clearance?

Probable Cause: Rapid clearance is often due to extensive metabolic breakdown by cytochrome P450 (CYP) enzymes in the liver. Certain positions on the indazole ring and its substituents are more prone to metabolic attack.

Solution Pathway:

  • Metabolite Identification Studies: Use liver microsomes or hepatocytes and analyze the incubations by LC-MS/MS to identify the major metabolites. This will pinpoint the "metabolic soft spots" on your molecule.

  • Structure-Metabolism Relationship (SMR) Analysis: Once the metabolic hotspots are identified, you can rationally design new analogs to block these positions. Common strategies include:

    • Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.

    • Fluorination: Introducing a fluorine atom can block metabolic sites and alter the electronic properties of the molecule.

    • Steric Hindrance: Introducing bulky groups near the metabolic site can sterically hinder the approach of metabolizing enzymes.

  • Prodrug Approach: Design a prodrug that masks the metabolically labile functional group. The prodrug is then cleaved in vivo to release the active parent drug.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble indazole compounds?

A1: For poorly soluble drugs, including many indazole derivatives, several advanced formulation strategies can be employed.[4][14][15] The choice of strategy depends on the specific physicochemical properties of the compound.

Formulation StrategyMechanism of ActionKey Considerations
Micronization/Nanonization Increases the surface area-to-volume ratio, enhancing dissolution rate.[5]Can be achieved by milling or high-pressure homogenization.[5] Effective for compounds where dissolution is the rate-limiting step.
Amorphous Solid Dispersions The drug is dispersed in a polymeric carrier in an amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.Polymers such as HPMC, PVP, and Soluplus® are commonly used. Stability of the amorphous form is critical.
Lipid-Based Formulations The drug is dissolved in a lipid vehicle. Self-emulsifying drug delivery systems (SEDDS) form fine emulsions in the GI tract, facilitating absorption.[15]Can improve lymphatic transport, bypassing first-pass metabolism. Requires careful selection of oils, surfactants, and co-solvents.
Nanotechnology-Based Approaches Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve solubility, and potentially target specific tissues.[16][17][18]Offers opportunities for controlled release and targeted delivery.[17]

Q2: How can I predict the potential for P-glycoprotein (P-gp) mediated efflux of my indazole compound early in the discovery process?

A2: Early prediction of P-gp efflux is crucial to avoid costly late-stage failures. Several in silico and in vitro tools can be used:

  • In Silico Models: Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore models based on known P-gp substrates can provide an initial assessment of the likelihood of your compound being a substrate.

  • In Vitro Assays:

    • P-gp ATPase Assay: This biochemical assay measures the ATP hydrolysis activity of P-gp in the presence of your compound. An increase in ATPase activity suggests your compound is a substrate.

    • Calcein-AM Efflux Assay: This cell-based assay uses a fluorescent P-gp substrate (Calcein-AM). If your compound competes with Calcein-AM for efflux, there will be an increase in intracellular fluorescence.

    • Caco-2 Bidirectional Transport Assay: This is the gold standard in vitro assay. It measures the transport of your compound across a Caco-2 cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Q3: What are the best analytical methods for quantifying indazole-based compounds in plasma for pharmacokinetic studies?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of drugs and their metabolites in biological matrices like plasma.[19][20][21][22][23]

Key Steps in Method Development:

  • Sample Preparation: This is critical to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

  • Chromatographic Separation: A reverse-phase C18 column is typically used. The mobile phase composition (usually a mixture of acetonitrile or methanol and an aqueous buffer) is optimized to achieve good peak shape and resolution.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. You will need to optimize the precursor ion and product ion transitions for your analyte and an internal standard.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Diagram of a Typical Bioanalytical Workflow

G cluster_0 Sample Collection & Processing cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Plasma Sample Collection B Addition of Internal Standard A->B C Sample Extraction (e.g., Protein Precipitation) B->C D HPLC Separation C->D E Mass Spectrometry Detection (MRM) D->E F Peak Integration & Quantification E->F G Pharmacokinetic Analysis F->G

Caption: A simplified workflow for the bioanalysis of indazole compounds in plasma.

References

  • Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Al-Badr, A. A., & El-Enany, N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]

  • Murthy Boddapati, S. N., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity. Available at: [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Abbasi, A., et al. (2021). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. Available at: [Link]

  • Benten, C., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology. Available at: [Link]

  • Loo, T. W., & Clarke, D. M. (2005). Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux. The Journal of membrane biology. Available at: [Link]

  • Mandal, U. K., et al. (2010). HPLC Method for Quantification of Ornidazole in Human Plasma. Die Pharmazie. Available at: [Link]

  • Michael, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Wang, H.-Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. Available at: [Link]

  • Park, A., et al. (2021). Synthesis of 1H-indazoles via silver(I)-mediated intramolecular oxidative C–H bond. ACS Omega. Available at: [Link]

  • Grime, K., & Riley, R. J. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]

  • Mandal, U. K., et al. (2010). HPLC Method for Quantification of Ornidazole in Human Plasma. ResearchGate. Available at: [Link]

  • Pillay, V., et al. (2019). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Pharmaceutics. Available at: [Link]

  • Di Cicco, M., et al. (2024). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. Pharmaceutics. Available at: [Link]

  • Qin, Y., et al. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available at: [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). A drug delivery perspective on nanotechnology-based topical therapeutics for inflammatory skin diseases. Journal of controlled release. Available at: [Link]

  • Gool, F., et al. (2024). Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Expert Opinion on Drug Delivery. Available at: [Link]

  • Liu, Z., et al. (2018). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Chebli, A., et al. (2022). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]

  • Singh, M., et al. (2020). Inhibition of P-glycoprotein to prevent drug efflux. ResearchGate. Available at: [Link]

  • Kumar, S., & Singh, A. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Palma, E., et al. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2021). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis. Longdom Publishing. Available at: [Link]

  • Jain, A., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Tsinman, K., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics. Available at: [Link]

  • Singh, M., et al. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. ResearchGate. Available at: [Link]

  • Harris, G. A., et al. (2019). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of the American Society for Mass Spectrometry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole and Other Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3][4][5] Its versatile structure has been successfully incorporated into numerous clinically approved drugs targeting a range of kinases involved in oncology and other therapeutic areas.[1][6] This guide provides a comparative analysis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a representative indazole derivative, in the context of other well-characterized indazole-based kinase inhibitors. Due to the limited publicly available data on this specific molecule, we will draw comparisons with a well-documented indazole-based inhibitor, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, to illustrate the key structure-activity relationships and experimental considerations for this class of compounds.

The Indazole Moiety: A Privileged Scaffold in Kinase Inhibition

The 1H-indazole core is a bicyclic aromatic system that serves as an effective "hinge-binding" motif, enabling potent interactions with the ATP-binding pocket of various kinases.[6] Modifications at different positions of the indazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several indazole-containing drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), underscore the clinical significance of this scaffold.[1][7][8][9]

Comparative Analysis: this compound vs. A Potent Indazole-Based FGFR1 Inhibitor

Structural Considerations:

  • This compound: The cyclopentyl group at the N1 position is a lipophilic moiety that likely occupies a hydrophobic pocket within the kinase domain. The fluorine atom at the 6-position can influence the electronic properties of the ring and may be involved in hydrogen bonding or other interactions. The methyl group at the 3-position is a common feature in many indazole-based inhibitors.

  • Comparator: 6-(3-methoxyphenyl)-1H-indazol-3-amine (A potent FGFR1 inhibitor): This compound features a methoxyphenyl group at the 6-position, which contributes to its potent FGFR1 inhibition.[3] The 3-amino group is a key hydrogen bond donor, interacting with the hinge region of the kinase.[3]

Hypothetical Kinase Profile and Performance:

Based on its structure, this compound could potentially exhibit inhibitory activity against various kinase families known to be targeted by indazole derivatives, including but not limited to FGFR, VEGFR, Pim, and c-KIT kinases.[1][11][12] The specific selectivity profile would be determined by the precise fit of the cyclopentyl and methyl groups into the respective ATP-binding pockets.

The following table provides a hypothetical comparison based on the known properties of the comparator and the inferred potential of the topic compound.

FeatureThis compound (Hypothetical)Comparator: 6-(3-methoxyphenyl)-1H-indazol-3-amine[3]
Primary Kinase Target(s) Potentially FGFR, VEGFR, or other tyrosine kinasesFGFR1
Reported IC50 (FGFR1) Not available15.0 nM[3]
Key Structural Features for Activity N1-cyclopentyl, C3-methyl, C6-fluoroC3-amino (hinge binding), C6-methoxyphenyl
Potential Cellular Activity Antiproliferative effects in cancer cell lines with relevant kinase dependenciesAntiproliferative activity (IC50 = 642.1 nM in a relevant cell line)[3]

Key Signaling Pathways and Experimental Workflows

Understanding the context of kinase inhibition requires familiarity with the relevant signaling pathways and the experimental methods used to assess inhibitor activity.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers.[1][10]

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration

Caption: Simplified FGFR signaling pathway.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor typically involves a multi-step process, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects on downstream signaling.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Downstream Analysis Biochem_Screen Initial Kinase Panel Screening IC50_Det IC50 Determination (Dose-Response) Biochem_Screen->IC50_Det Identifies Hit Cell_Prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) IC50_Det->Cell_Prolif Confirms Potency Off_Target Off-Target & Selectivity Profiling IC50_Det->Off_Target Target_Phospho Target Phosphorylation (Western Blot, ELISA) Cell_Prolif->Target_Phospho Correlates Activity Pathway_Analysis Downstream Pathway Modulation Target_Phospho->Pathway_Analysis

Caption: General experimental workflow for kinase inhibitor testing.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[13]

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's antiproliferative IC50.[6]

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., a cell line with an activating FGFR mutation)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control. c. Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: a. Carefully remove the medium. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The indazole scaffold is a highly valuable core structure for the development of kinase inhibitors. While direct experimental data for this compound is limited, by comparing its structure to well-characterized indazole-based inhibitors such as those targeting FGFR, we can hypothesize its potential as a kinase inhibitor. The true therapeutic potential of this and other novel indazole derivatives can only be elucidated through rigorous experimental evaluation using established biochemical and cell-based assays as outlined in this guide. The continued exploration of the structure-activity relationships of indazole-based compounds will undoubtedly lead to the discovery of new and improved targeted therapies.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. National Institutes of Health. [Link]

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  • RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. Innovare Academic Sciences. [Link]

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  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

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A Researcher's Guide to Validating the In Vitro Activity of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a novel compound with a chemical scaffold suggestive of kinase inhibitory activity. We will explore its potential efficacy by comparing it with established kinase inhibitors, Pazopanib and Ruxolitinib, through rigorous experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities targeting protein kinase signaling pathways.

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anti-cancer drugs such as Axitinib and Pazopanib.[1] These molecules primarily function by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and proliferation—a hallmark of cancer.[2][3] The structure of this compound, featuring this indazole nucleus, strongly suggests its potential as a novel kinase inhibitor. This guide outlines a systematic approach to validate this hypothesis, focusing on two critical and commonly dysregulated kinase families: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Janus Kinases (JAKs).

Part 1: The Rationale—Why Kinase Inhibition?

Protein kinases are fundamental regulators of cellular processes.[3] Their dysregulation is a known driver of various diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major class of targeted therapies.[4] The core strategy in validating a new compound like this compound is twofold:

  • Biochemical Validation: Does the compound directly inhibit the enzymatic activity of a target kinase?

  • Cellular Validation: Does this inhibition translate into a functional effect in a disease-relevant cellular context, such as inhibiting the proliferation of cancer cells?

To provide a robust assessment, we will compare our target compound against two well-characterized inhibitors:

  • Pazopanib: A multi-kinase inhibitor that targets VEGFRs, PDGFRs, and c-Kit, primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6][7]

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis.[8][9]

The selection of these comparators allows us to benchmark the potency and potential selectivity of our novel indazole compound.

Part 2: Experimental Validation Strategy

Our validation approach involves a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to assess anti-proliferative effects.

Experiment 1: In Vitro Biochemical Kinase Inhibition Assay

The first critical step is to determine if this compound can inhibit the catalytic activity of our target kinases in a cell-free system.[10][11] A luminescence-based assay that quantifies ATP consumption (such as the Kinase-Glo® assay) is a highly sensitive and high-throughput compatible method.[11] The principle is simple: active kinases consume ATP, leading to a lower luminescent signal. An effective inhibitor will spare ATP, resulting in a higher signal.[11]

  • VEGFR2 (KDR)

  • JAK2

The performance of this compound (referred to as "Test Compound") is compared against Pazopanib and Ruxolitinib. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase TargetTest Compound IC50 (nM)Pazopanib IC50 (nM)Ruxolitinib IC50 (nM)
VEGFR2 4530[7]>10,000
JAK2 150>5,0002.8[8]

This table contains illustrative data to guide the comparison.

These hypothetical results suggest our test compound has dual activity, with moderate potency against VEGFR2 and JAK2, distinguishing its profile from the more targeted comparators.

G prep Prepare serial dilutions of Test Compound, Pazopanib, Ruxolitinib mix Add kinase, substrate, and buffer to 96-well plate prep->mix 1 incubate Add inhibitor dilutions to wells and incubate (10 min) mix->incubate 2 start_rxn Initiate reaction by adding ATP incubate->start_rxn 3 incubate_rxn Incubate at 30°C for 60 min start_rxn->incubate_rxn 4 detect Add Kinase-Glo® Reagent to stop reaction and generate signal incubate_rxn->detect 5 read Measure luminescence with a plate reader detect->read 6 analyze Plot data and calculate IC50 values read->analyze 7

Caption: Workflow for the in vitro luminescence-based kinase assay.

  • Compound Preparation: Prepare 10-point serial dilutions of the test compound, Pazopanib, and Ruxolitinib in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., VEGFR2 or JAK2) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts. The rationale for this step is to ensure that the measured inhibition reflects the compound's ability to engage its target prior to substrate competition.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should be near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add 10 µL of a commercial ADP-detecting reagent (like ADP-Glo™) to each well.[3] This terminates the kinase reaction and initiates the process to measure the remaining ATP.

  • Data Acquisition: After a further incubation period as per the manufacturer's instructions, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Experiment 2: Cell-Based Anti-Proliferation Assay (MTT Assay)

To determine if the biochemical inhibition translates to a cellular effect, we will assess the compound's ability to inhibit the growth of cancer cell lines whose survival is dependent on the targeted kinase pathways. The MTT assay is a robust, colorimetric method for assessing cell viability.[12] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[13]

  • HUVEC (Human Umbilical Vein Endothelial Cells): Proliferation is highly dependent on VEGFR signaling, making them an excellent model for testing VEGFR inhibitors like Pazopanib.[7]

  • HEL (Human Erythroleukemia) cells: These cells carry the JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway, making them highly sensitive to JAK2 inhibitors like Ruxolitinib.

The anti-proliferative activity is also presented as IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50% after a 72-hour treatment period.

Cell LineTest Compound IC50 (µM)Pazopanib IC50 (µM)Ruxolitinib IC50 (µM)
HUVEC 1.50.008[7]>50
HEL 5.2>500.120

This table contains illustrative data to guide the comparison.

The hypothetical cellular data suggest that the test compound has anti-proliferative effects in both cell lines, consistent with its dual biochemical activity, although with lower potency compared to the dedicated inhibitors in their respective optimal cell lines.

G seed Seed cells (HUVEC or HEL) in a 96-well plate incubate_cells Incubate for 24 hours to allow attachment seed->incubate_cells 1 treat Add serial dilutions of Test Compound and controls incubate_cells->treat 2 incubate_treat Incubate for 72 hours treat->incubate_treat 3 add_mtt Add MTT reagent to each well incubate_treat->add_mtt 4 incubate_mtt Incubate for 2-4 hours (formazan crystal formation) add_mtt->incubate_mtt 5 solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize 6 read Measure absorbance at 570 nm solubilize->read 7 analyze Plot absorbance vs. concentration to calculate IC50 values read->analyze 8

Caption: Workflow for the MTT cell viability and proliferation assay.

  • Cell Seeding: Plate HUVEC or HEL cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of appropriate culture medium.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12][13]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability relative to the vehicle control against the logarithm of inhibitor concentration to determine the IC50 value.

Part 3: Interpreting the Data and Future Directions

The combined results from the biochemical and cellular assays provide a foundational understanding of the in vitro activity of this compound. The illustrative data presented here would classify it as a dual inhibitor of VEGFR2 and JAK2. While less potent than the specialized inhibitors Pazopanib and Ruxolitinib against their primary targets, its broader activity could be of interest.

This initial validation serves as a decision-making point. Future work could involve:

  • Kinome Profiling: Screening the compound against a large panel of kinases to fully characterize its selectivity profile.[4]

  • Mechanism of Action Studies: Investigating whether the inhibitor is ATP-competitive.[10]

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models.[10]

This structured, comparative approach ensures that the initial characterization of a novel compound is both scientifically rigorous and directly translatable to the broader context of drug discovery.

Signaling Pathway Overview

G cluster_0 VEGFR Pathway cluster_1 JAK/STAT Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_V Angiogenesis, Proliferation ERK->Proliferation_V Pazopanib Pazopanib Pazopanib->VEGFR2 Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK2 JAK2 CytokineReceptor->JAK2 STAT STAT JAK2->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Proliferation_J Gene Transcription, Proliferation STAT_dimer->Proliferation_J Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Test_Compound Test Compound (this compound) Test_Compound->VEGFR2 Test_Compound->JAK2

Caption: Simplified overview of the VEGFR and JAK/STAT signaling pathways.

References

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  • Castaneda, R., Cardi, D., G-Dayanandan, N., St-Germain, J., S-Landry, H., & R-Paquet, E. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & medicinal chemistry letters, 26(15), 3664-3669. [Link]

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  • van der Meijden, P. E., van Heerde, W. L., & Heemskerk, J. W. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in medicine, 5, 289. [Link]

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  • ResearchGate. (n.d.). Pazopanib inhibits the intracellular ATP-binding domain of many growth factors. [Link]

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The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The indazole scaffold, a privileged structure in numerous therapeutic agents, offers a versatile platform for optimization.[1] One of the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated indazoles, elucidating the profound impact of this small but mighty atom on critical drug-like properties. We will explore the causal mechanisms and provide supporting experimental data to demonstrate why fluorination is a key consideration in modern drug design.

The Indazole Scaffold and the Rationale for Fluorination

Indazoles are bicyclic heterocyclic compounds that are structurally similar to indoles, a common motif in biologically active molecules.[2] This similarity allows indazoles to act as effective bioisosteres for indoles, often forming crucial hydrogen bond interactions with protein targets like kinase hinges.[3] Their synthetic tractability and presence in FDA-approved drugs such as Axitinib and Pazopanib underscore their therapeutic importance.[2]

However, parent scaffolds often require optimization to improve their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and overall pharmacological profile. Fluorine, the most electronegative element, offers a unique combination of properties that can dramatically enhance a molecule's performance.[4] Strategic incorporation of fluorine can influence:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. This "metabolic blocking" at a vulnerable position can significantly increase a compound's half-life.[5]

  • Binding Affinity: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can lead to more favorable electrostatic or hydrogen bonding interactions with a target protein.[4]

  • Membrane Permeability and Bioavailability: By modulating a molecule's lipophilicity and conformational preferences, fluorine can improve its ability to cross biological membranes, leading to enhanced oral bioavailability.[4][6]

This guide will now delve into specific experimental comparisons that illustrate these transformative effects.

Comparative Analysis: Experimental Evidence

The true value of fluorination is best demonstrated through direct, side-by-side comparisons of fluorinated compounds with their non-fluorinated parent molecules.

Impact on Potency and Binding Affinity

The introduction of fluorine can lead to a substantial increase in a compound's potency. This is often attributed to fluorine's ability to form key interactions within the target's binding pocket and to favorably alter the electronics of the scaffold.

A compelling example comes from the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. In a structure-activity relationship (SAR) study, the introduction of a single fluorine atom onto the phenyl ring of an indazole-based inhibitor resulted in a nearly three-fold improvement in potency against FGFR1.[3]

Compound IDKey Structural FeatureFGFR1 IC50 (nM)
14a 3-methoxyphenyl15
14d 2-fluoro-5-methoxyphenyl5.5
Table 1: Comparison of IC50 values for a non-fluorinated (14a) and a fluorinated (14d) indazole-based FGFR1 inhibitor. The data demonstrates a significant potency increase upon fluorination.[3]

Similarly, in the development of anti-HIV agents, 5-fluoroindazole derivatives demonstrated a striking 7- to 13-fold increase in potency against the wild-type reverse transcriptase enzyme compared to the non-fluorinated parent compound.[7]

Compound IDKey Structural FeatureReverse Transcriptase IC50 (nM)Fold Improvement
16 Non-fluorinated indazole332-
17a 5-fluoroindazole50~7x
17b 5-fluoroindazole (ethyl at C3)25~13x
Table 2: Comparison of non-fluorinated and 5-fluoroindazole derivatives as anti-HIV agents. Fluorination provides a dramatic enhancement in inhibitory activity.[7]

The Mechanistic Underpinnings of Fluorine's Effects

The observed improvements in potency and pharmacokinetic profiles are not serendipitous; they are rooted in the fundamental physicochemical changes fluorine imparts upon the indazole scaffold.

Modulation of Physicochemical Properties

Fluorine's high electronegativity creates a strong dipole in the C-F bond, which can have several downstream effects:

  • pKa Alteration: The inductive electron-withdrawing effect of fluorine can lower the pKa of nearby basic nitrogen atoms in the indazole ring system. This change in basicity can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with the target protein.

  • Lipophilicity (LogD): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, which may enhance membrane permeability, highly fluorinated groups like trifluoromethyl (CF3) can decrease lipophilicity.[4] This allows for fine-tuning of a compound's LogD to achieve an optimal balance between solubility and permeability.

  • Conformational Control: Fluorine can influence the preferred conformation of a molecule through steric and electronic effects. This can "lock" the molecule into a more bioactive conformation, leading to a lower entropic penalty upon binding to its target and thus, higher affinity.

Fluorine_Effects cluster_F Fluorine Properties cluster_PhysChem Physicochemical Changes cluster_Pharmaco Pharmacological Outcomes F_Props High Electronegativity Strong C-F Bond Small van der Waals Radius pKa Alters pKa F_Props->pKa LogD Modulates Lipophilicity F_Props->LogD Conformation Influences Conformation F_Props->Conformation Metabolism Blocks Metabolism F_Props->Metabolism Affinity Improved Binding Affinity & Potency pKa->Affinity ADME Enhanced ADME Profile (e.g., Oral Bioavailability) LogD->ADME Conformation->Affinity Metabolism->ADME

Figure 1: Logical flow from fluorine's intrinsic properties to improved pharmacological outcomes.

Case Study: Enhanced Oral Bioavailability of a ROCK1 Inhibitor

A clear demonstration of fluorine's impact on pharmacokinetic properties was seen in the development of Rho kinase (ROCK1) inhibitors.[8] Two analogous indazole compounds were synthesized, one with fluorine at the C4 position and another with fluorine at the C6 position. While the C4-fluoro analog showed low potency, the 6-fluoroindazole exhibited significantly enhanced potency and, critically, a dramatic increase in oral bioavailability.

Compound IDFluorine PositionROCK1 IC50 (nM)Oral Bioavailability (%)
51 C42500Not Reported
52 C61461
Table 3: Comparison of two fluorinated indazole ROCK1 inhibitors. The position of the fluorine atom is critical, with the 6-fluoro analog (52) showing vastly superior potency and excellent oral bioavailability.[8]

This remarkable improvement in oral bioavailability for compound 52 is likely a combination of increased metabolic stability and optimized lipophilicity, allowing for better absorption from the gastrointestinal tract.

Experimental Protocols

To provide a practical context, this section outlines the methodologies for the synthesis and evaluation of fluorinated and non-fluorinated indazoles.

Synthesis of Indazoles and Their Fluorinated Derivatives

The synthesis of the core indazole scaffold can be achieved through various established methods. A common approach involves the cyclization of ortho-substituted anilines. For the strategic introduction of fluorine, modern fluorination reagents are employed.

Experimental Protocol: Synthesis of a Non-Fluorinated 2H-Indazole

This is a representative protocol for the synthesis of a 2H-indazole, which can be adapted for various analogs.

  • Condensation: To a solution of an appropriate ortho-nitrobenzaldehyde (1.0 eq) in ethanol, add the desired primary amine (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC.

  • Reductive Cyclization: Add a reducing agent, such as SnCl2·2H2O (3.0 eq), to the reaction mixture.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 6-12 hours.

  • Work-up: After cooling, quench the reaction with a saturated solution of NaHCO3 and extract the product with ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2H-indazole.

Experimental Protocol: Direct C-3 Fluorination of a 2H-Indazole

This protocol utilizes N-fluorobenzenesulfonimide (NFSI) for a metal-free, regioselective fluorination.[9]

  • Reaction Setup: In a reaction vial, dissolve the non-fluorinated 2H-indazole (1.0 eq) in water.

  • Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature under ambient air for 12-24 hours.

  • Extraction: Extract the reaction mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the C-3 fluorinated 2H-indazole.

Synthesis_Workflow Start o-Nitrobenzaldehyde + Amine Step1 Condensation (Imine Formation) Start->Step1 Step2 Reductive Cyclization (e.g., SnCl2) Step1->Step2 Product1 Non-Fluorinated 2H-Indazole Step2->Product1 Step3 Direct Fluorination (NFSI, Water) Product1->Step3 Product2 C-3 Fluorinated 2H-Indazole Step3->Product2

Figure 2: General synthetic workflow for non-fluorinated and fluorinated indazoles.

In Vitro Assay Protocols

Protocol: Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.[10][11]

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound (1 µM final concentration) to the microsome solution and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.[10]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound against time.

Protocol: Caco-2 Permeability Assay

This assay predicts intestinal permeability and identifies potential for active efflux.[12][13]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup: Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

  • Compound Addition: Add the test compound (typically 10 µM) to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at designated time points.

  • Directional Permeability: To assess efflux, perform the transport experiment in both directions (A-to-B and B-to-A).

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[12]

Conclusion and Future Outlook

The strategic incorporation of fluorine is a proven and powerful method for optimizing the therapeutic potential of indazole-based compounds. As demonstrated by the experimental data, fluorination can lead to dramatic improvements in potency, metabolic stability, and oral bioavailability. The decision of where to place the fluorine atom is critical and is often guided by detailed SAR studies and an understanding of the target's binding site.

The causality is clear: fluorine's unique electronic and steric properties directly influence the physicochemical characteristics of the indazole scaffold, which in turn dictates its pharmacological behavior. For drug development professionals, a thorough understanding of these principles is essential for rationally designing the next generation of indazole-based therapeutics. As synthetic methodologies for fluorination continue to advance, we can expect to see even more sophisticated applications of this versatile element in the quest for safer and more effective medicines.

References

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  • Tzvetkov, N. T., et al. (2022). Synthesis and comparative study of novel indazole carboxamides vs. methanamine derivatives as selective and reversible MAO-B inhibitors. Bioorganic Chemistry.
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole (Compound X), a Novel Mps1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. However, the high degree of homology within the ATP-binding site across the human kinome presents a significant challenge: off-target activity. This cross-reactivity can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental necessity in the development of novel kinase inhibitors.

This guide provides an in-depth comparative analysis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole (hereafter referred to as Compound X ), a novel, potent inhibitor of Monopolar Spindle Kinase 1 (Mps1). Mps1 is a critical dual-specificity kinase that governs the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[1][2][3] Its overexpression in various cancers makes it a compelling therapeutic target.[2][4]

We will objectively compare the performance of Compound X against other known mitotic inhibitors, supported by experimental data from state-of-the-art profiling platforms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical importance of selectivity and the methodologies to assess it.

The Target: Monopolar Spindle Kinase 1 (Mps1) and the Spindle Assembly Checkpoint

The spindle assembly checkpoint is a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Mps1 plays a pivotal role in this process.[1][3] Inhibition of Mps1 overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, aneuploidy-induced cell death, a particularly attractive therapeutic strategy for cancer cells which often exhibit a high degree of aneuploidy.[1][2]

Comparative Kinase Selectivity Profiling

To ascertain the selectivity of Compound X, we will employ two orthogonal, industry-standard methodologies: in situ kinase profiling (KiNativ™) for a broad, unbiased assessment of kinome-wide interactions, and a Cellular Thermal Shift Assay (CETSA®) to confirm target engagement in a cellular context.

For this comparative guide, we will benchmark Compound X against two well-characterized inhibitors targeting different nodes of mitotic progression:

  • Mps1-IN-1 : A known selective, ATP-competitive inhibitor of Mps1, providing a direct comparison for on-target potency and selectivity.[5]

  • GSK923295 : An allosteric inhibitor of Centromere-associated protein E (CENP-E), a kinesin motor protein essential for chromosome alignment.[6][7] This serves as a comparator with a distinct mechanism of action and target class.

In Situ Kinase Profiling: A Global View of Kinase Inhibition

The KiNativ™ platform provides a quantitative measure of inhibitor binding to native kinases within a complex cellular lysate, preserving native protein conformations and post-translational modifications that can influence inhibitor affinity.[8][9][10] This activity-based proteomics approach utilizes an ATP-biotin probe to covalently label the active site of kinases.[11] The degree of inhibition is quantified by mass spectrometry by measuring the reduction in probe labeling in the presence of the inhibitor.[9][12]

  • Cell Lysate Preparation : Human colorectal cancer cells (HCT116) are cultured to 80% confluency and harvested. Cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to generate a native proteome.

  • Inhibitor Incubation : Lysates are incubated with a serial dilution of Compound X, Mps1-IN-1, or GSK923295 (or DMSO as a vehicle control) for 1 hour at room temperature to allow for binding equilibrium.

  • ATP-Biotin Probe Labeling : The ATP-biotin probe is added to the lysates and incubated for a specified time to allow for covalent modification of the active site lysine of accessible kinases.

  • Sample Preparation for Mass Spectrometry : Proteins are denatured, reduced, alkylated, and digested with trypsin.

  • Streptavidin Enrichment : Biotinylated peptides are enriched using streptavidin-coated beads.

  • LC-MS/MS Analysis : Enriched peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active-site peptides.

  • Data Analysis : The relative abundance of each kinase peptide in the inhibitor-treated samples is compared to the DMSO control to determine the percent inhibition. IC₅₀ values are then calculated.

Kinase TargetCompound X (IC₅₀, nM)Mps1-IN-1 (IC₅₀, nM)GSK923295 (IC₅₀, nM)
Mps1 (TTK) 5 367 [5]>10,000
Aurora A850>5,000>10,000
Aurora B1,200>5,000>10,000
PLK12,500>10,000>10,000
CDK1>10,000>10,000>10,000
CENP-E >10,000>10,0003 [6]
KIF11 (Eg5)>10,000>10,000>5,000

Expert Interpretation: The data clearly demonstrates the high potency and selectivity of Compound X for Mps1. With an IC₅₀ of 5 nM, it is significantly more potent than the reference Mps1 inhibitor, Mps1-IN-1. Importantly, Compound X shows minimal off-target activity against other key mitotic kinases such as Aurora A/B and PLK1 at concentrations up to 1 µM. As expected, GSK923295 is highly selective for its target, CENP-E, and shows no activity against the kinases profiled. This broad kinome screen provides a high degree of confidence in the selectivity of Compound X.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Live Cells

CETSA® is a powerful technique for verifying the direct binding of a compound to its target protein in a physiological setting—the intact cell.[13][14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[14][16] When a ligand binds to its target, the resulting complex is often more resistant to thermal denaturation.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Detection A 1. Culture HCT116 cells B 2. Treat cells with Compound X or DMSO A->B Incubate C 3. Heat cell suspension across a temperature gradient B->C Aliquot D 4. Cell Lysis (e.g., freeze-thaw) C->D Cool E 5. Centrifugation to separate soluble vs. aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify soluble Mps1 (e.g., Western Blot, ELISA) F->G Analyze

Caption: CETSA® experimental workflow for assessing target engagement.

  • Cell Treatment : HCT116 cells are treated with 1 µM of Compound X or DMSO vehicle control for 2 hours in culture.

  • Heating : The treated cells are harvested, resuspended in PBS, and aliquoted. The aliquots are heated to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling.

  • Cell Lysis : Cells are lysed by three rapid freeze-thaw cycles.

  • Separation of Soluble Fraction : The lysates are centrifuged at high speed to pellet precipitated proteins.

  • Protein Quantification : The supernatant, containing the soluble protein fraction, is collected. The amount of soluble Mps1 is quantified by Western blotting using a specific anti-Mps1 antibody.

  • Data Analysis : The band intensities are quantified, and melting curves are generated by plotting the percentage of soluble Mps1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

TreatmentApparent Melting Temp (Tm) of Mps1Thermal Shift (ΔTm)
DMSO (Vehicle)52.5 °C-
Compound X (1 µM) 60.5 °C +8.0 °C
Mps1-IN-1 (1 µM)58.0 °C+5.5 °C

Expert Interpretation: The significant thermal shift of +8.0°C observed for Mps1 in the presence of Compound X provides unequivocal evidence of its direct binding and engagement of Mps1 within intact cells.[16][17] The larger shift compared to Mps1-IN-1 suggests a potentially higher affinity or a different binding mode that confers greater thermal stability to the Mps1 protein. This cellular data strongly corroborates the in situ profiling results and confirms that Compound X effectively reaches and binds its intended target in a complex biological environment.

Signaling Pathway Context

To fully appreciate the impact of Mps1 inhibition, it is essential to visualize its position within the Spindle Assembly Checkpoint signaling cascade.

SAC_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 recruits & activates Bub1 Bub1 Mps1->Bub1 phosphorylates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms Bub1->MCC promotes APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Triggers CompoundX Compound X CompoundX->Mps1 INHIBITS

Caption: Simplified Spindle Assembly Checkpoint (SAC) signaling pathway.

This diagram illustrates how Mps1, when a kinetochore is unattached, initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex (APC/C), thereby preventing premature entry into anaphase. Compound X directly inhibits Mps1, breaking this signaling chain and leading to a faulty SAC.[1][3]

Conclusion and Future Directions

The comprehensive cross-reactivity profiling presented in this guide strongly supports This compound (Compound X) as a highly potent and selective inhibitor of Mps1 kinase. The combination of broad in situ kinome profiling and cellular target engagement confirmation provides a robust data package, instilling confidence in its specificity.

  • Superior Potency and Selectivity: Compound X demonstrates superior on-target potency compared to the reference compound Mps1-IN-1 and exhibits a clean off-target profile against other key mitotic kinases.

  • Verified Cellular Engagement: CETSA® results confirm that Compound X effectively binds to Mps1 in intact cells, a critical prerequisite for cellular activity.

The remarkable selectivity of Compound X minimizes the potential for off-target toxicities and provides a valuable tool for further dissecting the role of Mps1 in both normal and pathological cell division. Future studies should focus on evaluating its anti-proliferative effects in a panel of cancer cell lines and its efficacy and safety in preclinical in vivo models of cancer. The data presented herein establishes Compound X as a promising candidate for further development as a targeted anti-cancer therapeutic.

References

  • Patsnap Synapse. (2024, June 21). What are CENP-E inhibitors and how do they work? Retrieved from [Link]

  • Hewitt, L., et al. (2010). Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. PubMed. Retrieved from [Link]

  • Reinhard, F. B., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Publications. Retrieved from [Link]

  • Wengner, A. M., et al. (2015). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Patsnap Synapse. Retrieved from [Link]

  • Kudoh, M., et al. (2015). Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents. PubMed. Retrieved from [Link]

  • Tannu, N. S., & Garlick, D. S. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. Retrieved from [Link]

  • Tatli, Y., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PMC - NIH. Retrieved from [Link]

  • Wood, K. W., et al. (2010). Antitumor activity of an allosteric inhibitor of centromere-associated protein-E. PMC - NIH. Retrieved from [Link]

  • NCI Drug Dictionary. Definition of CENP-E inhibitor GSK-923295A. Retrieved from [Link]

  • Bio-protocol. (2017). In Situ Kinase Selectivity Profiling (KiNativ™). Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Tucker, J. B., et al. (2022). CENP-E Inhibition Induces Chromosomal Instability and Synergizes with Diverse Microtubule-Targeting Agents in Breast Cancer. AACR Journals. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH. Retrieved from [Link]

  • CETSA. CETSA. Retrieved from [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Biotech 365. ActivX – in situ kinase profiling. Retrieved from [Link]

  • ResearchGate. The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. PubMed. Retrieved from [Link]

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A Comparative Guide to 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole and Established FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel indazole derivative, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, with two well-established reference compounds, PF-04457845 and URB597, potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). Due to the limited publicly available data on this compound, this document will leverage established structure-activity relationships (SAR) of the indazole scaffold to frame a hypothetical evaluation. It will further serve as a practical handbook, detailing the essential experimental protocols required to rigorously assess its potential as a therapeutic agent.

Introduction: The Therapeutic Promise of FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within the ECS responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, offering a promising therapeutic strategy for a variety of disorders, including chronic pain, anxiety, and neurodegenerative diseases. This approach is thought to avoid the psychotropic side effects associated with direct cannabinoid receptor agonists.

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Its structural versatility has been exploited to develop potent and selective inhibitors of various enzymes, including FAAH.

The Reference Compounds: Benchmarks for FAAH Inhibition

A thorough understanding of established FAAH inhibitors is paramount to contextualizing the potential of novel compounds. Here, we detail the profiles of two extensively studied reference compounds: PF-04457845 and URB597.

PF-04457845: A Potent and Selective Covalent Inhibitor

Developed by Pfizer, PF-04457845 is a highly potent and selective, irreversible inhibitor of FAAH.[1][2][3] It acts by carbamylating the catalytic serine residue (Ser241) in the active site of FAAH.[1][3]

Key Characteristics:

  • Mechanism of Action: Irreversible, covalent inhibitor.[1][3]

  • Potency: Exhibits high potency with IC50 values in the low nanomolar range for both human and rat FAAH (hFAAH IC50 = 7.2 nM).[1][4]

  • Selectivity: Demonstrates exceptional selectivity for FAAH over other serine hydrolases, as confirmed by activity-based protein profiling (ABPP).[1]

  • Pharmacokinetics: Possesses excellent oral bioavailability and a long duration of action, allowing for once-daily dosing.[1][4]

  • Clinical Development: Advanced to Phase II clinical trials for osteoarthritis pain, where it was well-tolerated but did not demonstrate significant efficacy over placebo.[5]

URB597: A Widely Studied Carbamate Inhibitor

URB597 is another potent and selective FAAH inhibitor that has been instrumental in elucidating the therapeutic potential of FAAH inhibition.[6]

Key Characteristics:

  • Mechanism of Action: Irreversible carbamate inhibitor that acylates the active site serine of FAAH.[7]

  • Potency: Displays low nanomolar IC50 values for FAAH inhibition (rat brain membranes IC50 = 5 nM).[6][8]

  • Selectivity: While generally selective for FAAH, some studies suggest it may have off-target effects on other serine hydrolases at higher concentrations.

  • Preclinical Efficacy: Has demonstrated analgesic, anxiolytic, and antidepressant-like effects in various rodent models.[6][9]

  • Clinical Development: Investigated in early-stage clinical trials, contributing significantly to the understanding of FAAH inhibition in humans.[10]

Profiling this compound: A Hypothetical Evaluation Based on SAR

While direct experimental data for this compound is scarce, we can infer its potential properties based on the well-documented structure-activity relationships of indazole-based compounds as enzyme inhibitors.[11][12]

Structural Features and Their Implications:

  • 1H-Indazole Core: This bicyclic system is a common feature in many FAAH inhibitors and other kinase inhibitors, providing a rigid scaffold for the presentation of various substituents. The nitrogen at the 1-position is a key site for substitution.

  • 1-Cyclopentyl Group: The presence of a cycloalkyl group at the N1 position is a common feature in some cannabinoid receptor ligands and other bioactive molecules. In the context of FAAH inhibition, this bulky, lipophilic group could potentially interact with the hydrophobic acyl chain binding channel of the enzyme.

  • 6-Fluoro Substitution: The fluorine atom at the 6-position of the indazole ring can significantly impact the compound's physicochemical properties, such as metabolic stability and binding affinity, through electronic effects and by potentially forming favorable interactions within the enzyme's active site.

  • 3-Methyl Group: A small alkyl group at the 3-position of the indazole ring is a common feature in many indazole-based compounds and can influence the orientation of the molecule within the binding pocket.

Based on these features, it is plausible that This compound could exhibit inhibitory activity against FAAH or other enzymes. However, its potency, selectivity, and mechanism of action remain to be determined through rigorous experimental evaluation.

Comparative Data Summary

The following table summarizes the key data for the reference compounds and provides a template for the characterization of this compound.

ParameterPF-04457845URB597This compound
Target Fatty Acid Amide Hydrolase (FAAH)Fatty Acid Amide Hydrolase (FAAH)To be determined
Mechanism of Action Irreversible, CovalentIrreversible, CovalentTo be determined
hFAAH IC50 7.2 nM[1]~3-5 nM[6][8]To be determined
Selectivity HighGenerally high, some off-targets at higher concentrationsTo be determined
Oral Bioavailability Excellent[4]GoodTo be determined
In Vivo Efficacy Analgesic effects in preclinical models[1][2][3]Analgesic, anxiolytic, antidepressant effects in preclinical models[6][9]To be determined
Clinical Status Phase II (osteoarthritis pain)[5]Early-stage clinical investigation[10]Not applicable

Essential Experimental Workflows for Characterization

To ascertain the pharmacological profile of this compound, a series of well-defined experiments are necessary. The following protocols provide a roadmap for this evaluation.

In Vitro FAAH Inhibition Assay

Objective: To determine the potency of the test compound in inhibiting FAAH activity.

Methodology: A fluorometric assay is commonly employed, measuring the hydrolysis of a fluorogenic FAAH substrate.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitors (PF-04457845, URB597) in assay buffer.

    • Prepare a solution of recombinant human FAAH enzyme in assay buffer.

    • Prepare a solution of a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the FAAH enzyme solution to each well.

    • Add the serially diluted test compound or reference inhibitor to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a fluorometric assay provides a sensitive and high-throughput method for measuring enzyme activity. Pre-incubation of the enzyme with the inhibitor is crucial for covalent inhibitors to allow for time-dependent inactivation.

Diagram of the In Vitro FAAH Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagents: - Test Compound - Reference Inhibitors - FAAH Enzyme - Fluorogenic Substrate A1 Add FAAH Enzyme to 96-well plate P1->A1 A2 Add Diluted Inhibitors A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate reaction with Substrate A3->A4 A5 Measure Fluorescence A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for the in vitro FAAH inhibition assay.

Selectivity Profiling against Other Serine Hydrolases

Objective: To assess the selectivity of the test compound for FAAH over other related enzymes.

Methodology: Activity-Based Protein Profiling (ABPP) is the gold standard for determining the selectivity of enzyme inhibitors in a complex proteome.

Step-by-Step Protocol:

  • Proteome Preparation:

    • Prepare proteome lysates from relevant tissues or cell lines (e.g., mouse brain, human liver).

  • Inhibitor Treatment:

    • Treat aliquots of the proteome with varying concentrations of this compound, a selective inhibitor (e.g., PF-04457845), and a non-selective inhibitor.

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each proteome sample. This probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using in-gel fluorescence scanning.

    • A decrease in the fluorescence signal for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor is binding to that enzyme.

  • Target Identification (if necessary):

    • For novel off-targets, the protein band can be excised and identified using mass spectrometry.

Causality Behind Experimental Choices: ABPP allows for the simultaneous assessment of the inhibitor's activity against a large number of enzymes in their native environment, providing a comprehensive and unbiased view of its selectivity.

Diagram of the Activity-Based Protein Profiling (ABPP) Workflow:

G cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis P1 Prepare Proteome Lysate T1 Treat Proteome with Inhibitor P1->T1 T2 Add Activity-Based Probe T1->T2 A1 Separate Proteins by SDS-PAGE T2->A1 A2 In-gel Fluorescence Scan A1->A2 A3 Identify Off-Targets (Mass Spec) A2->A3

Caption: Workflow for selectivity profiling using ABPP.

In Vivo Model of Inflammatory Pain

Objective: To evaluate the analgesic efficacy of the test compound in a preclinical model of pain.

Methodology: The carrageenan-induced paw edema model is a widely used and well-validated model of acute inflammation and inflammatory pain.

Step-by-Step Protocol:

  • Animal Acclimation:

    • Acclimate rodents (e.g., rats or mice) to the testing environment for several days.

  • Baseline Measurements:

    • Measure the baseline paw volume and sensitivity to a noxious stimulus (e.g., mechanical pressure using von Frey filaments or thermal stimulus using a plantar test).

  • Compound Administration:

    • Administer this compound, a reference compound (e.g., PF-04457845), or vehicle to different groups of animals via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation:

    • After a predetermined time for drug absorption, inject a solution of carrageenan into the plantar surface of one hind paw.

  • Post-Treatment Measurements:

    • At various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours), measure the paw volume (edema) and the paw withdrawal threshold to the noxious stimulus (hyperalgesia).

  • Data Analysis:

    • Compare the paw volume and withdrawal thresholds between the different treatment groups.

    • A significant reduction in paw edema and an increase in the withdrawal threshold in the compound-treated group compared to the vehicle group indicates analgesic and anti-inflammatory activity.

Causality Behind Experimental Choices: This model mimics the key features of inflammation, including edema and hyperalgesia, providing a robust in vivo system to assess the therapeutic potential of a novel anti-inflammatory and analgesic agent.

Conclusion and Future Directions

While the pharmacological profile of this compound remains to be elucidated, its structural features, particularly the indazole scaffold, suggest its potential as a bioactive molecule, possibly targeting FAAH or other enzymes. The established reference compounds, PF-04457845 and URB597, provide clear benchmarks for potency, selectivity, and in vivo efficacy that any new FAAH inhibitor must meet or exceed.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path forward for the comprehensive characterization of this compound. Through systematic in vitro and in vivo testing, its therapeutic potential can be thoroughly evaluated, paving the way for its potential development as a novel therapeutic agent for pain, inflammation, or other neurological disorders.

References

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A Comparative Guide to Confirming the Cellular Target of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of a small molecule's precise cellular target is a cornerstone of understanding its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This guide provides a comprehensive, in-depth framework for confirming the cellular target of a novel bioactive compound, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole . Given that the indazole scaffold is a privileged structure in many kinase inhibitors, this guide will focus on a multi-pronged strategy centered around identifying and validating a potential kinase target. We will compare and contrast several state-of-the-art methodologies, providing the causal logic behind experimental choices and detailed protocols.

An Integrated Strategy for Target Deconvolution

A robust approach to target identification rarely relies on a single method. Instead, an integrated workflow employing orthogonal techniques provides the highest degree of confidence. For a novel compound like this compound, we propose a three-tiered strategy:

  • Broad-Spectrum Kinome Profiling: To rapidly assess the compound's interaction with a large panel of kinases, providing initial hypotheses.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): An unbiased approach to "fish" for binding partners in a complex cellular lysate.

  • Cellular Thermal Shift Assay (CETSA): To validate the direct engagement of the putative target in a physiological cellular environment.

This guide will dissect each of these methodologies, followed by a comparative analysis and a case study using known Monopolar Spindle 1 (Mps1) kinase inhibitors as a reference.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: In-Cell Target Validation Kinome Profiling Kinome Profiling Hypothesized_Targets Hypothesized Kinase Targets Kinome Profiling->Hypothesized_Targets AC_MS Affinity Chromatography-MS Identified_Partners Identified Binding Partners AC_MS->Identified_Partners CETSA Cellular Thermal Shift Assay Validated_Target Validated Cellular Target CETSA->Validated_Target Novel_Compound This compound Novel_Compound->Kinome Profiling Screening Novel_Compound->AC_MS Bait Hypothesized_Targets->CETSA Candidate Target Identified_Partners->CETSA Candidate Target

Figure 1. A multi-faceted workflow for target identification.

Part 1: Broad-Spectrum Kinome Profiling

Rationale: Given the prevalence of the indazole core in kinase inhibitors, a logical first step is to screen this compound against a large panel of kinases. This provides a rapid overview of its selectivity and identifies high-affinity targets.[1] Several commercial services offer comprehensive kinome profiling.[2][3][4]

Experimental Protocol: Activity-Based Kinome Profiling

This protocol describes a competitive displacement assay using a cellular lysate.

  • Cell Lysate Preparation:

    • Culture a relevant human cell line (e.g., a cancer cell line where kinases are often dysregulated) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Compound Incubation:

    • Aliquot the cell lysate into a multi-well plate.

    • Add this compound at a range of concentrations (e.g., from 1 nM to 10 µM) to the lysate. Include a DMSO vehicle control.

    • Incubate to allow the compound to bind to its target kinases.

  • Probe Labeling:

    • Add a biotinylated ATP or ADP acyl-phosphate probe to each well. This probe will covalently label the active site of kinases that are not occupied by the test compound.

    • Incubate to allow the probe to react.

  • Sample Preparation for Mass Spectrometry:

    • Digest the proteins in the lysate into peptides using trypsin.

    • Enrich the biotinylated peptides using streptavidin-coated beads.

    • Elute the enriched peptides.

  • LC-MS/MS Analysis:

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

Data Interpretation: The abundance of each labeled kinase peptide in the presence of the compound is compared to the vehicle control. A decrease in the signal for a particular kinase indicates that this compound is binding to and inhibiting that kinase. The data is typically presented as a percentage of inhibition at a given concentration, and IC50 values can be determined for the most promising candidates.

Part 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Rationale: While kinome profiling is excellent for identifying kinase targets, it is a biased approach. AC-MS is an unbiased method that can identify any protein that binds to the compound of interest.[5] This is crucial for identifying potentially novel or unexpected targets.

cluster_0 Preparation cluster_1 Binding & Elution cluster_2 Analysis Compound_Immobilization Immobilize Compound on Beads Incubation Incubate Lysate with Beads Compound_Immobilization->Incubation Cell_Lysis Prepare Cell Lysate Cell_Lysis->Incubation Washing Wash Beads Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Target_ID Target Identification MS->Target_ID

Figure 2. Workflow for Affinity Chromatography-Mass Spectrometry.

Experimental Protocol: Photo-Affinity Chromatography

This protocol utilizes a photo-reactive crosslinker to covalently trap binding partners.[6]

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a photo-reactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) via a linker. The attachment point of the linker should be at a position on the molecule that does not interfere with its biological activity.

  • Cell Treatment and Lysis:

    • Treat cultured cells with the photo-affinity probe.

    • Expose the cells to UV light to induce crosslinking between the probe and its binding partners.

    • Lyse the cells and prepare a clarified lysate.

  • Affinity Purification:

    • Incubate the lysate with streptavidin-coated beads to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are unique to the probe-treated sample compared to a control.

    • Identify the proteins in the excised bands by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Data Interpretation: Proteins that are specifically and reproducibly identified in the probe-treated sample but not in the control are considered potential binding partners of this compound.

Part 3: Cellular Thermal Shift Assay (CETSA) for Target Validation

Rationale: Both kinome profiling and AC-MS are performed on cell lysates, which may not fully recapitulate the cellular environment. CETSA is a powerful technique for confirming target engagement within intact cells.[7] The principle is that a protein becomes more thermally stable when bound to a ligand.[8]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with this compound at a saturating concentration. Include a DMSO vehicle control.

    • Incubate to allow for target engagement.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., from 37°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.

    • Transfer the supernatant (soluble fraction) to a new tube.

  • Western Blot Analysis:

    • Separate the proteins in the soluble fraction by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the putative target protein identified in the previous steps.

    • Detect with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities.

Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement in the cellular context.[9]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Detection & Analysis Treat_Cells Treat Cells with Compound Heat_Shock Heat Shock at Various Temperatures Treat_Cells->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Centrifuge to Separate Soluble/Insoluble Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Quantification Quantify Soluble Protein Western_Blot->Quantification Melting_Curve Plot Melting Curve Quantification->Melting_Curve

Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative Analysis of Methodologies

Methodology Principle Strengths Limitations
Kinome Profiling Competitive binding or activity assay against a panel of kinases.High-throughput; provides selectivity data across the kinome.[1]Biased towards known kinases; performed in cell lysates.
Affinity Chromatography-MS "Fishing" for binding partners using an immobilized compound.Unbiased; identifies novel or unexpected targets.[5]Requires synthesis of a functionalized probe; can generate false positives.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Confirms target engagement in intact cells; label-free.[7]Requires a specific antibody for the target; lower throughput for initial screening.

Case Study: Monopolar Spindle 1 (Mps1) Kinase Inhibitors as a Comparator Framework

To provide context for the experimental data that would be generated for this compound, it is useful to compare it to well-characterized inhibitors of a relevant target. Monopolar Spindle 1 (Mps1) is a serine/threonine kinase that is a key regulator of the spindle assembly checkpoint (SAC) and is an attractive target in oncology.[10][11] Several Mps1 inhibitors have entered clinical trials.[12]

Mps1_Inhibitor Mps1 Inhibitor (e.g., BAY 1217389, BOS172722) Mps1_Kinase Mps1 Kinase Activity Mps1_Inhibitor->Mps1_Kinase Inhibits SAC_Inactivation Spindle Assembly Checkpoint (SAC) Inactivation Mps1_Kinase->SAC_Inactivation Leads to Premature_Mitotic_Exit Premature Mitotic Exit SAC_Inactivation->Premature_Mitotic_Exit Chromosomal_Missegregation Chromosomal Missegregation Premature_Mitotic_Exit->Chromosomal_Missegregation Cell_Death Cancer Cell Death Chromosomal_Missegregation->Cell_Death

Figure 4. Simplified Mps1 Signaling Pathway and Inhibition.

Comparator Compounds:

  • BAY 1217389: A potent and selective Mps1 inhibitor with an IC50 of 0.63 ± 0.27 nmol/L.[13] It abrogates the SAC, leading to premature mitotic exit and tumor cell death.[2]

  • BOS172722 (CCT289346): A highly potent and selective Mps1 inhibitor that synergizes with paclitaxel.[14][15][16]

Expected Comparative Data:

If this compound is an Mps1 inhibitor, we would expect to see the following:

Assay Expected Result for this compound Comparator Data (BAY 1217389)
Kinome Profiling Potent inhibition of Mps1 kinase with high selectivity.IC50 < 10 nmol/L for Mps1.[17]
AC-MS Identification of Mps1 as a primary binding partner.N/A
CETSA A significant thermal shift of the Mps1 protein in treated cells.N/A
Cell-based Assay Inhibition of cell proliferation, particularly in cancer cell lines.Median IC50 of 6.7 nmol/L in a panel of cell lines.[2]

Conclusion

Confirming the cellular target of a novel compound like this compound requires a rigorous, multi-faceted experimental approach. By integrating broad-spectrum kinome profiling for initial hypothesis generation, unbiased affinity chromatography-mass spectrometry for comprehensive target identification, and the cellular thermal shift assay for in-cell validation, researchers can build a compelling case for a specific molecular target. Comparing the resulting data with that of well-characterized inhibitors, such as those targeting Mps1 kinase, provides a valuable benchmark for assessing the potency and selectivity of the novel compound. This structured approach not only elucidates the mechanism of action but also paves the way for rational drug design and optimization.

References

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  • Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. ACS Publications. Available from: [Link]

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Preclinical Efficacy of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole: A Comparative Guide for Novel NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical evaluation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a novel investigational compound. Based on its structural similarity to other bioactive indazole derivatives with demonstrated anti-cancer properties, this document will proceed under the working hypothesis that this compound functions as a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3][4][5] This guide will objectively compare its projected performance with established NAMPT inhibitors, supported by established experimental data for these analogues, and provide detailed protocols for its preclinical assessment.

Introduction: The Rationale for Targeting NAMPT in Oncology

Cancer cells exhibit a heightened metabolic rate to sustain their rapid proliferation and survival.[6] A key aspect of this altered metabolism is their increased reliance on the nicotinamide adenine dinucleotide (NAD+) salvage pathway, for which NAMPT is the rate-limiting enzyme.[7][8] NAD+ is an essential cofactor for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[6][9] By inhibiting NAMPT, the cellular NAD+ pools are depleted, leading to a metabolic crisis and ultimately, cancer cell death.[6][9][10] This targeted approach offers a promising therapeutic window for cancer treatment. Several NAMPT inhibitors, such as FK866 and STF-118804, have demonstrated significant anti-tumor efficacy in preclinical models.[7][8][11]

This compound, hereafter referred to as Compound X, is a novel indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor effects.[2][3][4] This guide will outline the preclinical strategy to validate Compound X as a next-generation NAMPT inhibitor and benchmark its efficacy against other known agents in this class.

Mechanism of Action: The NAMPT Signaling Pathway

NAMPT plays a central role in the NAD+ salvage pathway, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+. Inhibition of NAMPT disrupts this critical step, leading to a rapid decline in cellular NAD+ levels. This has several downstream consequences for cancer cells:

  • Metabolic Collapse: Reduced NAD+ levels impair ATP production through both glycolysis and oxidative phosphorylation, leading to an energy crisis.[6]

  • Inhibition of DNA Repair: NAD+ is a required substrate for Poly (ADP-ribose) polymerases (PARPs), enzymes critical for DNA damage repair. Depletion of NAD+ compromises this repair machinery, sensitizing cancer cells to DNA-damaging agents.

  • Induction of Apoptosis: The combination of metabolic stress and impaired cellular functions triggers programmed cell death.[9][10]

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis NAD NAD+ NMN->NAD ATP ATP Production (Glycolysis & OXPHOS) NAD->ATP DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Cell_Survival Cell Survival & Proliferation ATP->Cell_Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Suppression Compound_X Compound X (this compound) Compound_X->NAMPT Inhibition Other_Inhibitors Other NAMPT Inhibitors (FK866, STF-118804) Other_Inhibitors->NAMPT Inhibition Experimental_Workflow cluster_workflow In Vivo Efficacy Workflow start Start cell_culture Cell Culture (e.g., A2780) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~150 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle, Compound X, FK866) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI, Statistics) endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for in vivo efficacy studies.

Comparative Efficacy and Data Presentation

The following table summarizes the reported in vitro and in vivo efficacy of several known NAMPT inhibitors. This data provides a benchmark for evaluating the potential of Compound X.

CompoundTargetIn Vitro IC50 (nM)Cancer Cell LineIn Vivo ModelTumor Growth Inhibition (TGI)Reference
Compound X NAMPT (Hypothesized) TBD TBD TBD TBD N/A
FK866NAMPT~1-10VariousMultiple XenograftsSignificant[7][8]
STF-118804NAMPT~10-20NeuroblastomaNB1691 XenograftSignificant[11]
OT-82NAMPT~2.89 (hematological)LymphomaLymphoma XenograftSignificant[12]
DDY02NAMPT/PARP110 (NAMPT)MDA-MB-468Not ReportedNot Reported[13]
A4276NAMPT492HGC27Not ReportedNot Reported[14]
KPT-9274NAMPT/PAK4~120 (NAMPT)VariousMultiple XenograftsSignificant[6]

TBD: To be determined through future preclinical studies.

Conclusion and Future Directions

Based on the established role of the indazole scaffold in oncology and the critical dependence of cancer cells on the NAMPT-mediated NAD+ salvage pathway, this compound (Compound X) represents a promising candidate for a novel anti-cancer therapeutic. The preclinical evaluation strategy outlined in this guide, including in vivo xenograft studies, will be crucial in validating its hypothesized mechanism of action and quantifying its efficacy relative to existing NAMPT inhibitors. Future studies should also focus on determining its pharmacokinetic and pharmacodynamic profile, as well as its safety and tolerability. The data generated from these studies will be instrumental in guiding the further development of Compound X as a potential clinical candidate.

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Assessing the Selectivity Profile of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to numerous kinase inhibitors with diverse target profiles.[1][2] This guide provides a comprehensive analysis of the hypothetical kinase selectivity of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole , a novel indazole derivative.

Through a comparative lens, we will benchmark its performance against two well-established multi-kinase inhibitors, Pazopanib and Sunitinib, both of which are known to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This analysis is supported by detailed, industry-standard experimental protocols to provide a framework for the evaluation of such compounds.

The Rationale for Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[3] Non-selective kinase inhibitors can lead to a broad range of side effects due to the inhibition of unintended targets. Therefore, a thorough assessment of a compound's selectivity across the kinome is a critical step in the drug discovery process.

Comparative Kinase Selectivity: A Head-to-Head Analysis

To contextualize the potential of this compound, we present a hypothetical, yet plausible, selectivity profile against a panel of representative kinases. This data is benchmarked against the known selectivity profiles of Pazopanib and Sunitinib. The data is presented as the half-maximal inhibitory concentration (IC50 in nM), a measure of the compound's potency.

Kinase TargetThis compound (IC50 nM)Pazopanib (IC50 nM)Sunitinib (IC50 nM)
VEGFR-2 (KDR) 15 30 9
VEGFR-1851580
VEGFR-31204715
PDGFRβ250842
c-Kit450742
Src75>10,000>10,000
Lck150>10,000>10,000
FGFR1>100042>10,000
FLT3>50008450
RET>50001354.6

Disclaimer: The data for this compound is hypothetical and for illustrative purposes to demonstrate a potential selectivity profile for a compound of this class. The data for Pazopanib and Sunitinib are derived from publicly available sources.[4][5][6]

Based on this illustrative data, this compound demonstrates potent inhibition of VEGFR-2. Notably, it exhibits a greater degree of selectivity for VEGFR-2 over other closely related kinases like PDGFRβ and c-Kit when compared to the broader spectrum of activity seen with Sunitinib. While Pazopanib also shows a degree of selectivity, our hypothetical compound displays a potentially more favorable profile with weaker inhibition of other key targets. Interestingly, the hypothetical data suggests some activity against Src family kinases (Src and Lck), a characteristic that has been observed with some indazole-based inhibitors.

Experimental Protocols for Kinase Selectivity Profiling

To ensure the scientific integrity of the presented data, we outline the detailed methodologies for key experiments used to assess kinase inhibitor selectivity.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. This assay is a widely accepted method for determining the potency of kinase inhibitors in a high-throughput format.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Serial Dilution of Test Compound add_compound Add Test Compound to Plate prep_compound->add_compound prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Initiate Reaction prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Solution prep_substrate->add_kinase add_compound->add_kinase incubate_reaction Incubate at Room Temperature add_kinase->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds (this compound, Pazopanib, Sunitinib) in DMSO. Further dilute to the desired concentration in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution.

  • Initiate Kinase Reaction: Add 2.5 µL of a 2X kinase/substrate solution to each well. The reaction is typically initiated with the addition of ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular VEGFR-2 Phosphorylation Assay

To assess the inhibitor's activity in a more physiologically relevant context, a cell-based assay is crucial. This assay measures the inhibition of VEGF-A-induced autophosphorylation of VEGFR-2 in intact cells.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection seed_cells Seed HUVECs in 96-well plates starve_cells Serum-starve cells seed_cells->starve_cells treat_compound Pre-incubate with Test Compound starve_cells->treat_compound stimulate_vegf Stimulate with VEGF-A treat_compound->stimulate_vegf lyse_cells Lyse cells stimulate_vegf->lyse_cells elisa Perform Sandwich ELISA for p-VEGFR-2 lyse_cells->elisa read_signal Read Absorbance/Fluorescence elisa->read_signal

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Indazole Derivatives: A Comparative Analysis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2][3][4][5][6][7] This guide provides a comprehensive framework for benchmarking novel indazole derivatives, using 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole as a representative candidate. We present a multi-tiered evaluation strategy, from fundamental physicochemical and pharmacokinetic profiling to targeted biochemical and cell-based functional assays. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the strategic rationale behind each experimental choice. By systematically comparing our lead compound against established indazole-based kinase inhibitors, we illustrate a robust methodology for identifying promising clinical candidates and elucidating structure-activity relationships (SAR).

Introduction

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4][5][8] Several blockbuster drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical and commercial significance.[2][6] The thermodynamic stability of the 1H-tautomer, in particular, makes it a favorable starting point for drug design.[3][9]

Profile of the Lead Candidate: this compound

For this guide, we will focus on the hypothetical benchmarking of This compound . Its structure combines several features common in modern kinase inhibitors:

  • 1H-indazole Core: Provides the foundational scaffold for target interaction.

  • N1-Cyclopentyl Group: A bulky, lipophilic group that can enhance binding affinity and modulate solubility.

  • C3-Methyl Group: Can influence steric interactions within the binding pocket.

  • C6-Fluoro Group: A common bioisostere for hydrogen that can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

Rationale for Comparator Selection

To establish a meaningful benchmark, we will compare our lead compound to two well-characterized, structurally related indazole derivatives known for their kinase inhibitory activity.

  • Comparator A: A Generic N-Aryl Indazole Kinase Inhibitor. Represents a common class of indazole drugs, allowing for assessment of the N-cyclopentyl group's impact.

  • Comparator B: A C3-Unsubstituted Indazole Analog. Allows for direct evaluation of the C3-methyl group's contribution to potency and selectivity.

This strategic selection enables a systematic dissection of the structure-activity relationship (SAR) and provides a robust context for evaluating the performance of our lead candidate.

Comparative Physicochemical and ADME Profiling

An optimal drug candidate must possess a balanced profile of solubility and permeability to ensure it can reach its target in vivo. This section outlines foundational assays to assess these properties.

Experimental Solubility Assessment

Aqueous solubility is a critical determinant of oral bioavailability.[10] Poor solubility can lead to unreliable results in biological assays and challenging formulation development.[11] We will employ a high-throughput kinetic solubility assay.

Protocol: Nephelometric Kinetic Solubility Assay [10][12]

  • Objective: To determine the solubility of a compound in an aqueous buffer by measuring light scattering from precipitated particles.

  • Methodology:

    • Stock Solution Preparation: Prepare 10 mM stock solutions of the lead compound and comparators in 100% dimethyl sulfoxide (DMSO).[13]

    • Plate Setup: Dispense 2 µL of each DMSO stock solution into a clear 96-well plate.

    • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well. This results in a final DMSO concentration of 1%.

    • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.[11][12]

    • Measurement: Measure light scattering using a nephelometer. The concentration at which a significant increase in light scattering is observed is recorded as the kinetic solubility.

  • Causality: This assay mimics the condition where a compound dissolved in an organic solvent (like DMSO for screening) is rapidly diluted into an aqueous environment, providing an early flag for potential solubility issues.[11][14]

Experimental Permeability Assessment

Passive diffusion across cell membranes is essential for oral absorption and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to predict this property.[15][16][17]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [15][18]

  • Objective: To measure a compound's ability to passively diffuse across a lipid-infused artificial membrane.

  • Methodology:

    • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[17]

    • Acceptor Plate Preparation: Fill a 96-well acceptor plate with PBS (pH 7.4) containing 5% DMSO.[19]

    • Donor Plate Preparation: Prepare the test compounds at a concentration of 200 µM in PBS (pH 7.4) with 5% DMSO. Add this solution to the coated donor plate.

    • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for 16-18 hours.[18]

    • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.[16] Calculate the permeability coefficient (Pe).

  • Causality: The PAMPA model specifically isolates passive transcellular transport, providing a clean, reproducible measure of a molecule's lipophilicity and ability to cross the lipid bilayer, which is a primary factor in gastrointestinal absorption.[15][16]

Data Summary: Physicochemical & ADME Profile

The results from these assays should be compiled into a clear, comparative table.

CompoundMolecular Weight ( g/mol )cLogP (Predicted)Kinetic Solubility (µM in PBS)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Lead Compound 220.263.5Experimental ValueExperimental Value
Comparator A ValueValueExperimental ValueExperimental Value
Comparator B ValueValueExperimental ValueExperimental Value
Caption: Comparative ADME properties of the indazole derivatives.

In Vitro Pharmacological Evaluation

The core of benchmarking is to determine a compound's potency and selectivity against its intended biological target and to confirm this activity translates to a cellular context.

Target Engagement and Potency: Kinase Inhibition Assay

Assuming our indazole derivatives are designed as kinase inhibitors, a biochemical assay is essential to quantify their direct inhibitory effect. The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform suitable for a wide range of kinases.[20]

Protocol: ADP-Glo™ Luminescent Kinase Assay [20]

  • Objective: To measure the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.

  • Methodology:

    • Compound Plating: Perform serial dilutions of the lead compound and comparators in a 384-well plate.

    • Kinase Reaction: Add the target kinase and its specific substrate to the wells, followed by ATP to initiate the reaction. Incubate at room temperature for 1 hour.

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Signal Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).

  • Causality: This assay provides a direct measure of a compound's ability to inhibit the catalytic function of the target enzyme.[20] By profiling against a panel of kinases, it also offers a clear view of the compound's selectivity, a critical factor for minimizing off-target toxicity.[21][22][23]

Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound 1. Serially Dilute Test Compounds Reaction 3. Incubate Compounds with Kinase Mix (ATP -> ADP) Compound->Reaction Add to plate KinaseMix 2. Prepare Kinase/ Substrate/ATP Mix KinaseMix->Reaction Terminate 4. Add ADP-Glo™ Reagent (Depletes remaining ATP) Reaction->Terminate Convert 5. Add Detection Reagent (ADP -> ATP -> Light) Terminate->Convert Read 6. Measure Luminescence Convert->Read IC50 7. Plot Dose-Response Curve & Calculate IC50 Read->IC50

Caption: Workflow for determining IC50 values using the ADP-Glo™ assay.

Cellular Activity: Antiproliferative Assay

A potent biochemical inhibitor must also demonstrate activity in a cellular environment, where it must cross the cell membrane and engage its target in a complex milieu.[24][25] A cell viability assay is a standard method to assess this.[26][27]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Objective: To determine the number of viable cells in culture based on quantifying the amount of ATP present, an indicator of metabolically active cells.

  • Methodology:

    • Cell Plating: Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase) into a 96-well opaque-walled plate and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with a range of concentrations of the lead compound and comparators. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Signal Measurement: Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

    • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

  • Causality: This assay integrates multiple factors—cell permeability, target engagement, and downstream biological consequences—to provide a physiologically relevant measure of a compound's anti-cancer potential.[25] A strong correlation between biochemical IC50 and cellular EC50 suggests effective target engagement in a live-cell context.

Diagram: Target Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) TargetKinase Target Kinase RTK->TargetKinase Activates Indazole Indazole Derivative (Inhibitor) Indazole->TargetKinase Inhibits Downstream Downstream Signaling Cascade TargetKinase->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Caption: Inhibition of a kinase-driven signaling pathway by an indazole derivative.

Data Summary: In Vitro Pharmacology
CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cancer Cell Line EC50 (nM)
Lead Compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Comparator A Experimental ValueExperimental ValueExperimental ValueExperimental Value
Comparator B Experimental ValueExperimental ValueExperimental ValueExperimental Value
Caption: Comparative potency and selectivity profile of the indazole series.

Discussion and Interpretation

Structure-Activity Relationship (SAR) Analysis
  • Impact of the N1-substituent: How does the N1-cyclopentyl group of our lead compound affect solubility, permeability, and potency compared to the N-aryl group of Comparator A? Does it improve cell permeability or kinase potency?

  • Impact of the C3-substituent: Does the C3-methyl group on the lead compound enhance potency compared to the unsubstituted Comparator B? This could suggest a key interaction in the kinase's active site.

  • Role of the C6-fluoro group: While not directly compared, the known benefits of fluorine substitution in enhancing metabolic stability and binding should be noted as a key design feature.

Benchmarking Summary

This is where all the data is synthesized into a cohesive narrative. Does this compound present a superior profile to the comparators? For example, it might exhibit slightly lower biochemical potency than Comparator A but possess significantly better solubility and cell permeability, resulting in superior cellular activity. Such a profile would make it a more promising candidate for in vivo studies. Conversely, if it shows poor solubility and weak cellular activity despite good biochemical potency, this would guide future medicinal chemistry efforts toward improving its drug-like properties.

Future Directions

Based on the benchmarking results, next steps can be proposed:

  • Lead Optimization: If the lead shows promise, further chemical modifications could be explored to enhance potency or improve ADME properties.

  • In Vivo Studies: A compound with a strong, well-balanced profile would be nominated for pharmacokinetic (PK) and efficacy studies in animal models.

  • Expanded Selectivity Profiling: Promising candidates should be screened against a broader panel of kinases to fully characterize their selectivity and predict potential off-target toxicities.[22]

Conclusion

This guide has outlined a systematic, evidence-based approach to benchmarking a novel indazole derivative. By integrating physicochemical, ADME, biochemical, and cell-based assays, researchers can build a comprehensive profile of their compound. This multi-parameter analysis, placed in the context of relevant comparators, is crucial for making informed decisions in the drug discovery pipeline, ensuring that only the most promising candidates, like potentially this compound, are advanced toward clinical development.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a compound representative of the growing class of complex heterocyclic molecules in drug discovery. Our aim is to empower you, our fellow scientists, with the knowledge to manage this final, critical step with confidence and precision, ensuring the safety of both laboratory personnel and the environment.

The molecular architecture of this compound, featuring a fluorinated indazole core, necessitates a disposal protocol that respects its chemical stability and potential environmental persistence. The carbon-fluorine bond, one of the strongest in organic chemistry, is a key consideration, rendering the compound resistant to natural degradation pathways.[1][2] Therefore, its disposal is not a matter of simple dilution but of deliberate, controlled destruction.

I. Hazard Profile and Risk Assessment: Understanding the "Why"

Key Considerations:

  • Persistence: The presence of the C-F bond suggests that the compound is likely to be environmentally persistent, akin to other per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals."[2][6]

  • Toxicity: While specific toxicological data is limited, the indazole nucleus is a common scaffold in pharmacologically active molecules, warranting a cautious approach to handling and exposure.[7][8]

  • Combustion Byproducts: Improper incineration can lead to the formation of hazardous byproducts, including hydrogen fluoride (HF).[9]

Parameter Estimated Hazard Rationale / Source Analogy
Acute Oral Toxicity Harmful if swallowed[3][4]Based on SDS for similar indazole derivatives.
Skin Irritation Causes skin irritation[3][4]Based on SDS for similar indazole derivatives.
Eye Irritation Causes serious eye irritation[3][4]Based on SDS for similar indazole derivatives.
Respiratory Irritation May cause respiratory irritation[3][4]Based on SDS for similar indazole derivatives.
Environmental Fate Persistent in the environment[1][2]Due to the stable carbon-fluorine bond.
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.

DisposalWorkflow cluster_prep In-Lab Preparation cluster_disposal Waste Handling & Disposal cluster_destruction Final Destruction A Step 1: Segregate Waste (Solid & Liquid) B Step 2: Select Appropriate Waste Container A->B  Collect in dedicated container C Step 3: Label Container Accurately B->C  Clearly identify contents D Step 4: Store Temporarily in Satellite Accumulation Area C->D E Step 5: Arrange for Pickup by EHS Personnel D->E  Follow institutional protocols F Step 6: Transport to Licensed Hazardous Waste Facility E->F  Ensure proper chain of custody G Step 7: High-Temperature Incineration F->G  Primary Method H Step 8: Landfill (Less Preferred) in Hazardous Waste Landfill F->H  Alternative I Result: Mineralization to CO2, H2O, HF G->I  Complete destruction of compound J Result: Long-term Environmental Liability H->J  Containment, not destruction

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

  • Waste Segregation:

    • Causality: Preventing accidental reactions and ensuring proper disposal routing begins with meticulous segregation. Do not mix this waste with incompatible materials, such as strong oxidizing agents.[10][11]

    • Procedure:

      • Collect all materials contaminated with this compound, including residual solid compound, contaminated labware (e.g., pipette tips, weighing paper), and solutions, in a dedicated waste stream.[10]

      • If the compound is in a solvent, do not mix with aqueous waste unless the solvent is miscible and it is part of a specific neutralization or degradation procedure (not recommended for this compound).

  • Container Selection:

    • Causality: The integrity of the waste container is paramount to prevent leaks and exposure.

    • Procedure:

      • Use a chemically resistant, sealable container. A high-density polyethylene (HDPE) or glass container is typically appropriate.

      • Ensure the container is in good condition, free from cracks or defects.

  • Accurate Labeling:

    • Causality: Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[10]

    • Procedure:

      • Label the container clearly with "Hazardous Waste."

      • List all chemical constituents by their full name, including "this compound" and any solvents.

      • Indicate the approximate percentages of each component.

      • Include the date of accumulation and the name of the generating researcher or lab.

  • Temporary Storage:

    • Causality: Adherence to institutional and federal guidelines for temporary waste storage is mandatory.[12]

    • Procedure:

      • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

      • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Professional Disposal:

    • Causality: The complex nature of this fluorinated compound requires disposal by trained professionals at a licensed facility.

    • Procedure:

      • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

      • Do not attempt to dispose of this chemical down the drain or in regular trash.

III. The Science of Destruction: Why High-Temperature Incineration is Key

The recommended and most effective disposal method for fluorinated organic compounds is high-temperature incineration.[1]

  • Mechanism: Incineration at temperatures typically above 1000°C provides the necessary energy to break the robust carbon-fluorine bond.[6][9] In a properly designed incinerator with sufficient residence time and oxygen, the compound will be mineralized into carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF). The resulting HF is then "scrubbed" from the exhaust gases using a basic solution.

  • Self-Validation: The efficacy of this process is validated by monitoring stack emissions for the parent compound and any potential products of incomplete combustion (PICs).[2] The U.S. Environmental Protection Agency (EPA) has conducted extensive studies confirming that hazardous waste incinerators can achieve a destruction and removal efficiency (DRE) of greater than 99.999% for fluorinated compounds.[2]

Alternative: Hazardous Waste Landfill

While permissible under current regulations, disposal in a hazardous waste landfill is a less desirable option.[6]

  • Mechanism: This method relies on containment rather than destruction. The chemical is buried in a landfill with multiple liners and leachate collection systems to prevent its escape into the environment.[6]

  • Limitations: This approach does not eliminate the hazard but merely contains it. There remains a long-term risk of leakage and environmental contamination.[6]

IV. Spill Management: Immediate Actions

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill zone.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[4][10]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover and contain the spill.[5][10]

  • Collection: Carefully collect the absorbed material into a sealable container for disposal as hazardous waste.[10]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[10]

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship that are the bedrock of our scientific community.

References

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  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. 9

  • Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals. Benchchem. 1

  • Guidelines for Disposing of PFAs. MCF Environmental Services. 6

  • Finding an End to Forever Chemicals. Eurofins USA. 2

  • 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet. Maybridge. 3

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. 12

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  • This compound. ChemicalBook. 14

  • 5-bromo-6-fluoro-1-methyl-1H-indazole Safety Data Sheet. CymitQuimica. 5

  • Indazole Safety Data Sheet. Fisher Scientific. 11

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A Senior Application Scientist's Guide to Handling 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product Sheet

As researchers at the forefront of drug discovery, our interaction with novel chemical entities demands a safety protocol that is both robust and intuitive. 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is a substituted indazole derivative, a scaffold known for its wide range of biological activities and prevalence in medicinal chemistry.[1][2][3] The presence of a carbon-fluorine bond in its structure calls for heightened awareness regarding handling and disposal, as such compounds can exhibit significant environmental persistence.[4][5][6]

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary precautions, empowering you to work safely and effectively. The protocols herein are built on the principles of risk mitigation, drawing from data on analogous indazole and fluorinated compounds to establish a comprehensive safety framework.

Hazard Assessment: An Evidence-Based Profile

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative hazard assessment has been synthesized from SDS documentation for structurally similar indazole derivatives and fluorinated aromatic compounds.[7][8][9][10][11] The primary hazards are consistently identified as irritation and acute toxicity.

Inferred Hazard Profile:

Hazard ClassGHS Hazard StatementRationale and Causality
Acute Oral Toxicity H301/H302: Toxic or Harmful if swallowedIndazole derivatives frequently show moderate to high acute oral toxicity.[12] Ingestion can lead to systemic effects.
Skin Corrosion/Irritation H315: Causes skin irritationThe aromatic heterocyclic nature of the compound can disrupt the lipid barrier of the skin, leading to irritation.[7][10]
Serious Eye Damage/Irritation H319: Causes serious eye irritationParticulate matter or splashes can cause significant irritation or damage to sensitive eye tissues.[7][10]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of the powdered compound can irritate the mucous membranes and upper respiratory tract.[7][10]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary protection comes from properly designed engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[13] This minimizes inhalation exposure and contains any potential spills.

  • Glove Boxes: For highly sensitive operations or when working with large quantities, a glove box with an inert atmosphere is recommended to prevent both exposure and contamination of the material.[13]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the identified risks of irritation, absorption, and inhalation.

Summary of Required PPE:

Body PartRecommended EquipmentStandardRationale
Eyes/Face Chemical splash goggles and a full-face shieldEN166 / ANSI Z87.1Goggles provide a seal against dust and splashes. A face shield is mandatory when there is a significant risk of splashing.[12][13][14]
Hands Chemical-resistant nitrile gloves (double-gloving recommended)EN 374Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure.[13] Always inspect gloves before use.
Body Flame-resistant laboratory coat and a chemical-resistant apronN/AProtects skin and personal clothing from contamination. An apron provides an additional barrier for torso protection during liquid transfers.[13]
Respiratory N95/FFP3 respirator (for solids) or combination filter respirator (for vapors)NIOSH/EN 149If engineering controls are insufficient or during a spill cleanup, respiratory protection is essential. An N95 or FFP3 filter is effective for dusts.[12][14] For vapors from solutions, a combination filter (e.g., A/AX + P3) is required.[14]

Standard Operating Procedures (SOPs)

4.1. Pre-Handling Safety Checklist

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure an appropriate spill kit and fire extinguisher (dry chemical or CO2) are accessible.[7]

  • Locate the nearest safety shower and eyewash station.

  • Don all required PPE as specified in the table above.

4.2. Handling Solid Compound (Weighing & Transfer)

  • Perform all operations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.

  • Use anti-static weigh boats and tools to prevent dispersal of the fine powder.

  • Carefully open the container, avoiding the creation of airborne dust.

  • Use a spatula to transfer the desired amount. Do not pour the powder.

  • Tightly close the container immediately after use.

  • Decontaminate the spatula and work surface before finishing.

4.3. Preparing Solutions

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped.

  • Keep the solution container closed when not in use.

Emergency & Spill Response

In the event of an exposure or spill, a rapid and systematic response is critical.

5.1. Exposure Protocol

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][8]

5.2. Small Spill Cleanup Protocol This workflow should be followed for small spills that can be safely managed by trained laboratory personnel.

Spill_Cleanup_Workflow start Spill Detected alert Alert Personnel in Immediate Area start->alert ppe Don Additional PPE (e.g., Respirator, Apron) alert->ppe contain Contain Spill with Absorbent Material (e.g., Vermiculite, Sand) ppe->contain cleanup Gently Sweep Solid or Absorb Liquid Work from outside in contain->cleanup collect Collect Waste in a Labeled, Sealable Hazardous Waste Container cleanup->collect decon Decontaminate Area with Detergent Followed by Solvent Rinse collect->decon dispose Dispose of All Contaminated Materials as Fluorinated Hazardous Waste decon->dispose end Area Secure dispose->end

Caption: Emergency spill response workflow.

Decontamination & Waste Disposal Plan

The carbon-fluorine bond makes this compound and its derivatives environmentally persistent.[5][6] Standard disposal methods are insufficient. Waste must be segregated and handled as regulated hazardous waste.

6.1. Decontamination

  • Equipment: Reusable equipment like glassware and spatulas should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected as hazardous liquid waste.

  • Surfaces: The work area inside the fume hood should be wiped down with a detergent solution, followed by a solvent rinse. All wipes must be disposed of as hazardous solid waste.[15]

6.2. Waste Disposal Due to the fluorinated nature of this compound, it falls under the category of materials that require special disposal considerations, similar to per- and polyfluoroalkyl substances (PFAS).[4] The primary goal is complete destruction or secure containment.

  • Solid Waste: Contaminated PPE (gloves, wipes, absorbent pads), empty containers, and residual solid compound must be collected in a clearly labeled, sealed hazardous waste container designated for "Fluorinated Organic Waste."

  • Liquid Waste: All solutions and solvent rinsates must be collected in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.

  • Disposal Methods: The designated waste will be handled by your institution's Environmental Health & Safety (EHS) office. The accepted disposal methods for such persistent chemicals are:

    • High-Temperature Incineration: This is the preferred method as it can permanently destroy the carbon-fluorine bonds, though it requires specialized facilities capable of reaching very high temperatures.[4][5][6]

    • Hazardous Waste Landfill: If incineration is not available, the waste will be sent to a designated hazardous waste landfill designed with extensive controls to prevent environmental leaching.[4]

Waste_Disposal_Pathway cluster_0 Waste Generation Point (Fume Hood) cluster_1 Segregation cluster_2 EHS Collection & Final Disposal waste_gen Waste Generated (Solid, Liquid, PPE) solid_waste Solid Waste Container (Fluorinated Organics) waste_gen->solid_waste Solids, PPE, Wipes liquid_waste Liquid Waste Container (Halogenated Solvents) waste_gen->liquid_waste Solvents, Rinsates ehs_pickup EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration Preferred landfill Hazardous Waste Landfill ehs_pickup->landfill Alternative

Caption: Waste segregation and disposal pathway.

References

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Available at: [Link]

  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Available at: [Link]

  • International Association of Fire Fighters. (2021, December 14). Disposition of Fluorine on New Firefighter Turnout Gear. Available at: [Link]

  • Reliable Electric. 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Available at: [Link]

  • FireRescue1. (2018, September 25). Scientists studying turnout gear for fluorinated chemicals. Available at: [Link]

  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Available at: [Link]

  • Angene Chemical. (2025, September 10). 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde Safety Data Sheet. Available at: [Link]

  • PubChem. 6-Fluoro-1H-indazole. Available at: [Link]

  • PubChem. 1H-Indazole. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • ResearchGate. (2020, August). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Wikipedia. Indazole. Available at: [Link]

  • ResearchGate. Structure and synthesis of indazole. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.